(3'-Methoxy-biphenyl-2-yl)-acetic acid
Description
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Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-13-7-4-6-11(9-13)14-8-3-2-5-12(14)10-15(16)17/h2-9H,10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFLKFVOJFTSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374840 | |
| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108478-56-4 | |
| Record name | 2-Biphenyl-(3'-methoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid
Introduction
(3'-Methoxy-biphenyl-2-yl)-acetic acid, a biphenyl derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure in drug discovery, known to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol .[1][2] Its chemical structure features a biphenyl core with a methoxy group on one phenyl ring and an acetic acid moiety on the other, leading to a combination of hydrophobic and hydrophilic characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 108478-56-4 | [1][2] |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| Boiling Point | 427.7 °C at 760 mmHg | [1] |
| Flash Point | 162.4 °C | [1] |
| Density | 1.175 g/cm³ | [1] |
| LogP | 2.989 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis and Mechanism
The most efficient and widely applicable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the formation of a carbon-carbon bond between the two phenyl rings. The key precursors for this synthesis are (2-bromophenyl)acetic acid and (3-methoxyphenyl)boronic acid.
The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, in the presence of a base. The catalytic cycle involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biphenyl product.
Sources
An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid
CAS Number: 108478-56-4
Prepared by: Gemini, Senior Application Scientist
Introduction
(3'-Methoxy-biphenyl-2-yl)-acetic acid is a biphenyl acetic acid derivative, a structural motif of significant interest in medicinal chemistry and materials science. Biphenyl scaffolds are prevalent in a wide array of pharmacologically active molecules, valued for their rigid yet tunable three-dimensional structures that allow for precise interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed synthetic protocol, and a discussion of its potential applications in research and drug development, grounded in the context of related compounds.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized in the table below. These parameters are crucial for predicting its solubility, permeability, and overall suitability for various experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₄O₃ | [3] |
| Molecular Weight | 242.27 g/mol | [3] |
| CAS Number | 108478-56-4 | [3][4] |
| Boiling Point | 427.7 °C at 760 mmHg | [3] |
| Flash Point | 162.4 °C | [3] |
| Density | 1.175 g/cm³ | [3] |
| LogP (calculated) | 2.989 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
| Rotatable Bonds | 4 | [3] |
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, renowned for its mild conditions, high functional group tolerance, and excellent yields in the formation of carbon-carbon bonds, particularly for creating biaryl systems.[5][6]
The logical pathway for this synthesis involves the coupling of an aryl halide with an arylboronic acid. In this specific case, the strategic disconnection points to 2-bromophenylacetic acid and 3-methoxyphenylboronic acid as the ideal starting materials.
Causality in Experimental Design
The choice of the Suzuki-Miyaura coupling is deliberate. It avoids the harsh conditions and limited scope of older methods like the Ullmann reaction.[5]
-
Palladium Catalyst: Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species, which initiates the catalytic cycle.[6]
-
Base: An inorganic base, such as sodium carbonate, is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[5]
-
Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic substrates and the inorganic base.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of this compound, based on established methods for Suzuki-Miyaura couplings.[6][7]
Materials:
-
2-Bromophenylacetic acid
-
3-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromophenylacetic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Solvent Addition: Add a 4:1 mixture of toluene and water to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Acidify the aqueous layer with 1 M HCl to a pH of ~2, then extract with ethyl acetate (3x).
-
Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization and Data Interpretation
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group's protons (around 3.8 ppm), and a singlet for the methylene protons of the acetic acid group (around 3.6 ppm). The aromatic region (typically 6.8-7.5 ppm) will display a complex splitting pattern due to the coupling of adjacent protons.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxyl carbon (around 175-180 ppm), the methoxy carbon (around 55 ppm), and the methylene carbon (around 40 ppm). The aromatic carbons will appear in the 110-160 ppm range.
-
Mass Spectrometry (MS): The exact mass should be verifiable by high-resolution mass spectrometry, corresponding to the molecular formula C₁₅H₁₄O₃.[3]
Biological Context and Potential Applications
While no specific biological activities have been reported for this compound in the reviewed literature, the biphenyl acetic acid scaffold is a well-established pharmacophore with a broad range of biological activities.[1][2]
Field-Proven Insights from Analogues
-
Anti-inflammatory and Analgesic Activity: Many biphenyl acetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). For example, felbinac (4-biphenylacetic acid) is a topical anti-inflammatory and analgesic agent.[8] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes.
-
Anticonvulsant Properties: Structurally related N-(biphenyl-4'-yl)methyl amides have been shown to be potent anticonvulsants, with a mechanism involving the modulation of voltage-gated sodium channels.[9]
-
Antimicrobial and Antifungal Activity: Various derivatives of biphenyl-4-carboxylic acid have been synthesized and shown to possess antimicrobial and antifungal properties.[1][10]
The specific substitution pattern of this compound, with a methoxy group on the 3'-position, may influence its pharmacokinetic and pharmacodynamic properties. The methoxy group can alter the compound's lipophilicity and electronic properties, potentially affecting its binding to target proteins and its metabolic stability. The position of the methoxy group can also influence the dihedral angle between the two phenyl rings, which can be a critical determinant of biological activity. For instance, studies on methoxy-substituted 5-phenylmethylenehydantoin derivatives showed that the position of the methoxy group significantly impacted their anticonvulsant activity.[11]
Conclusion and Future Directions
This compound is a readily synthesizable compound with a structural motif that is well-represented in pharmacologically active molecules. While its specific biological profile remains to be elucidated, its relationship to known anti-inflammatory, analgesic, and anticonvulsant agents makes it a compound of interest for further investigation.
Future research should focus on:
-
Biological Screening: A comprehensive screening of this compound against a panel of relevant biological targets (e.g., COX enzymes, ion channels) would be a critical first step in defining its pharmacological profile.
-
Structural Biology: Co-crystallization studies with potential protein targets could elucidate the specific molecular interactions that govern its activity and inform the design of more potent and selective derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogues with variations in the substitution pattern would provide valuable insights into the key structural determinants of activity.
This technical guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound. Its straightforward synthesis and the proven therapeutic relevance of its core scaffold make it a compelling candidate for further study.
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Substituted N-(Biphenyl-4′-yl)methyl (R)-2-Acetamido-3-methoxypropionamides: Potent Anticonvulsants That Affect Frequency (Use) Dependence and Slow Inactivation of Sodium Channels. Journal of Medicinal Chemistry - ACS Publications.
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
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Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
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4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. NIH.
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2-(3'-Methoxy-5-methyl-[1,1'-biphenyl]-2-yl)acetic acid | Matrix Scientific.
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(3'-Methoxy-biphenyl-3-yl)-acetic acid. Fluorochem.
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Synthesis of 4'-methoxybiphenyl-4-carboxylic acid. PrepChem.com.
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4-Methoxybiphenyl. PubChem.
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman.
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Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
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2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH.
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An In-depth Technical Guide to the Synthesis of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Abstract
(3'-Methoxy-biphenyl-2-yl)-acetic acid is a valuable biphenyl derivative, a structural motif frequently encountered in medicinal chemistry, materials science, and as a key intermediate in organic synthesis.[1][2] This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic strategy for this compound, centered on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will dissect the mechanistic underpinnings of this powerful C-C bond-forming reaction, provide a rationale for the selection of critical reaction components, and present detailed, field-tested experimental protocols. This document is designed to serve as a practical and authoritative resource, enabling researchers to not only replicate the synthesis but also to understand and troubleshoot the underlying chemical principles.
Strategic Approach: A Retrosynthetic Analysis
A logical approach to any synthesis begins with deconstructing the target molecule to identify key bond formations and viable starting materials. For this compound, the most strategic disconnection is the carbon-carbon single bond connecting the two aromatic rings. This biphenyl linkage is ideally suited for formation via a cross-coupling reaction.
This retrosynthetic analysis points to a two-part strategy:
-
Formation of the Biphenyl Core: Couple a (2-carboxymethyl)phenyl precursor with a 3-methoxyphenyl precursor.
-
Functional Group Interconversion: Ensure the acetic acid moiety is compatible with the coupling reaction, which may necessitate the use of a protecting group.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is the premier choice for this transformation due to its mild conditions, high functional group tolerance, and the commercial availability of the required building blocks.[3][4] This leads us to our proposed starting materials: an ester of (2-bromophenyl)acetic acid and (3-methoxyphenyl)boronic acid. The ester serves as a protecting group for the carboxylic acid, preventing potential side reactions under the basic conditions of the coupling.
The Engine of the Synthesis: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that has revolutionized the synthesis of biaryl compounds.[5] It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The reaction's success hinges on a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[7]
The Catalytic Cycle: A Mechanistic Deep Dive
The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][8][9]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophile (ethyl (2-bromophenyl)acetate). This is often the rate-determining step and results in a square planar Pd(II) complex.[6][8]
-
Transmetalation: This is the crucial step where the organic moiety from the organoboron species is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic group to the Pd(II) complex, displacing a halide.[5][10][11][12]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond of the biphenyl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[8][9]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices
A successful synthesis relies on the rational selection of reagents and conditions.
-
Palladium Catalyst: While Pd(0) complexes like Pd(PPh₃)₄ are active catalysts, they can be sensitive to air. More commonly, stable Pd(II) pre-catalysts such as Palladium(II) acetate (Pd(OAc)₂) are used.[7] These are reduced in situ to the active Pd(0) species by a phosphine ligand or other components in the reaction mixture. The choice of ligand (e.g., triphenylphosphine, SPhos) is critical for stabilizing the palladium catalyst and modulating its reactivity.
-
The Base: The base is arguably the most critical variable after the catalyst.[10] Its primary role is to activate the boronic acid.[11][13] Common choices include inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The strength and solubility of the base can dramatically affect the reaction rate and yield. For instance, the stronger base K₃PO₄ is often effective for less reactive aryl chlorides, while K₂CO₃ is a reliable choice for more reactive aryl bromides.
-
Solvent System: The solvent must accommodate both organic substrates and inorganic salts. For this reason, mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or tetrahydrofuran (THF)) with water are frequently employed.[9] Water helps dissolve the base, facilitating the formation of the active boronate species. Proper degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Overall Synthetic Workflow
The synthesis is executed in two main stages: the Suzuki-Miyaura coupling to form the protected biphenyl structure, followed by ester hydrolysis (saponification) to yield the final carboxylic acid.
Caption: Two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocols
Safety Precaution: These procedures should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Suzuki-Miyaura Coupling
This protocol details the coupling of ethyl (2-bromophenyl)acetate with (3-methoxyphenyl)boronic acid.
| Reagent | M.W. ( g/mol ) | Amount | Molar Equiv. |
| Ethyl (2-bromophenyl)acetate | 243.09 | 5.00 g | 1.0 |
| (3-Methoxyphenyl)boronic acid | 151.96 | 3.44 g | 1.1 |
| Palladium(II) acetate | 224.50 | 0.23 g | 0.05 |
| Triphenylphosphine (PPh₃) | 262.29 | 1.08 g | 0.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.68 g | 2.0 |
| 1,4-Dioxane | - | 80 mL | - |
| Deionized Water | - | 20 mL | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl (2-bromophenyl)acetate (5.00 g, 20.56 mmol), (3-methoxyphenyl)boronic acid (3.44 g, 22.62 mmol), palladium(II) acetate (0.23 g, 1.03 mmol), triphenylphosphine (1.08 g, 4.11 mmol), and potassium carbonate (5.68 g, 41.12 mmol).
-
Solvent Addition & Degassing: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 95-100 °C) with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude ester by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield ethyl (3'-methoxy-biphenyl-2-yl)acetate as a clear oil.
Protocol 2: Saponification (Ester Hydrolysis)
This protocol converts the intermediate ester to the final carboxylic acid.
Procedure:
-
Reaction Setup: Dissolve the purified ethyl (3'-methoxy-biphenyl-2-yl)acetate (assuming ~4.5 g, 15.7 mmol from the previous step) in a mixture of tetrahydrofuran (THF, 50 mL) and methanol (25 mL) in a 250 mL round-bottom flask.
-
Base Addition: Add a solution of sodium hydroxide (1.89 g, 47.2 mmol) in water (25 mL).
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting ester.
-
Solvent Removal: Remove the organic solvents (THF and methanol) under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~2. The product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying & Purification: Dry the solid product under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound.[14]
Conclusion
The synthesis of this compound is effectively achieved through a two-step sequence employing a Suzuki-Miyaura cross-coupling followed by ester hydrolysis. This guide has detailed a reliable and scalable methodology, grounded in a thorough understanding of the reaction mechanism and the critical parameters that govern its success. By providing both the "how" and the "why," this document equips researchers with the necessary knowledge to confidently synthesize this and related biphenyl compounds, facilitating further advancements in drug discovery and materials science.
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-
Suzuki, A. (1979). The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. Wikipedia. [Link]
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Various Authors. (2024). The general catalytic cycle for Suzuki cross coupling involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Chemistry LibreTexts. [Link]
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Yoneda Labs. (n.d.). The mechanism of Suzuki-Miyaura cross-coupling is centered around a Pd complex, and the catalytic cycle involves oxidative addition, ligand exchange, transmetalation, and reductive elimination. Yoneda Labs. [Link]
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Alvarez-Ros, M. C., et al. (2001). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
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NROChemistry. (n.d.). The Suzuki–Miyaura cross-coupling reactions follow a well-defined catalytic cycle based on oxidative addition, transmetalation, and reductive elimination. NROChemistry. [Link]
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BYJU'S. (n.d.). The Suzuki coupling mechanism follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. BYJU'S. [Link]
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Pérez-Temprano, M. H., et al. (2012). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. [Link]
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Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
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Organic Chemistry Portal. (n.d.). The boronic acid must be activated with a base to enhance the polarisation of the organic ligand and facilitate transmetallation. Organic Chemistry Portal. [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
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Le, C. V., et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. National Institutes of Health (NIH). [Link]
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Chemistry LibreTexts. (2023). Hydrolysis of esters can be carried out using dilute acid or dilute alkali. Chemistry LibreTexts. [Link]
-
Asmat, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. [Link]
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University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego. [Link]
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Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Thesis, University of Glasgow. [Link]
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(3'-Methoxy-biphenyl-2-yl)-acetic acid molecular structure
An In-depth Technical Guide to the Molecular Structure of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Introduction
This compound, with CAS Number 108478-56-4, is a biphenyl derivative characterized by a phenyl ring substituted with an acetic acid group at the ortho-position and a second phenyl ring, bearing a methoxy group at the meta-position, linked at the 2-position.[1][2][3] Biphenyl compounds are a cornerstone in medicinal chemistry and materials science, recognized for their presence in commercial pharmaceuticals and their utility as versatile intermediates for a wide range of organic compounds.[4] Derivatives of biphenyl acetic acid, in particular, have shown significant pharmacological activities, including potent anti-inflammatory effects, as exemplified by the non-steroidal anti-inflammatory drug (NSAID) Felbinac [2-(biphenyl-4-yl)acetic acid].[5] The precise three-dimensional arrangement of the phenyl rings and their substituents is paramount as it dictates the molecule's interaction with biological targets and its overall physicochemical properties.
This guide provides a detailed examination of the molecular structure of this compound, leveraging data from analogous compounds to inform structural analysis. It outlines authoritative experimental protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in drug development.
Molecular Properties & Synthesis Pathway
The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1][2] |
| Molecular Weight | 242.27 g/mol | [1][2] |
| CAS Number | 108478-56-4 | [1][2][3] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Rotatable Bond Count | 4 | [2] |
| Predicted Density | 1.175 g/cm³ | [2] |
| Predicted Boiling Point | 427.7 °C at 760 mmHg | [2] |
Synthetic Approach: Suzuki-Miyaura Coupling
The most direct and widely adopted method for constructing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. For the target molecule, the logical precursors are ortho-bromophenylacetic acid and 3-methoxyphenylboronic acid.[2] The reaction is valued for its high tolerance of various functional groups and generally high yields.[4]
Caption: Proposed synthesis via Suzuki-Miyaura coupling.
Molecular Structure and Conformational Analysis
The defining structural feature of biphenyl derivatives is the dihedral angle between the two aromatic rings. This angle is a consequence of the balance between conjugative effects, which favor planarity, and steric hindrance from substituents at the ortho positions (2, 2', 6, 6'), which forces the rings to twist.[6]
While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight. For 2-(biphenyl-4-yl)acetic acid (felbinac), X-ray crystallography reveals a dihedral angle of 27.01° between the two phenyl rings.[5] In our target molecule, the presence of the bulky acetic acid group at the 2-position introduces substantial steric strain, which is expected to induce a significant twist, preventing a planar conformation. The 3'-methoxy group, being in the meta position, will have a lesser steric impact on the dihedral angle but will influence the electronic properties and potential intermolecular interactions. The rotation around the C-C single bond connecting the two rings is therefore restricted, a key factor in the molecule's overall topology.
Caption: 2D representation of the non-planar molecular structure.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for structural confirmation. Based on data from analogous biphenyl derivatives, a predicted spectrum for the title compound is presented.[4][7]
| Analysis | Predicted Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets between δ 6.8-7.6 ppm. Methylene Protons (-CH₂-): A singlet around δ 3.7 ppm. Methoxy Protons (-OCH₃): A singlet around δ 3.8 ppm.[7] Carboxylic Acid Proton (-OH): A broad singlet > δ 10.0 ppm. |
| ¹³C NMR | Carbonyl Carbon (-C=O): Signal expected around δ 175-180 ppm. Aromatic Carbons: Multiple signals in the δ 110-145 ppm range. Methoxy Carbon (-OCH₃): Signal around δ 55 ppm. Methylene Carbon (-CH₂-): Signal around δ 40 ppm. |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid): Broad absorption band from 2500-3300 cm⁻¹. C=O Stretch (Carbonyl): Strong, sharp absorption band around 1700-1725 cm⁻¹. C-O Stretch (Methoxy/Acid): Absorption bands in the 1200-1300 cm⁻¹ region. |
| Mass Spec (ESI-) | [M-H]⁻: Expected molecular ion peak at m/z 241.08. |
Experimental Protocols
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for synthesizing biphenyl carboxylic acids.[4]
Objective: To synthesize this compound from commercially available starting materials.
Materials:
-
ortho-bromophenylacetic acid
-
3-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (1M HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add ortho-bromophenylacetic acid (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and K₂CO₃ (2.5 eq).
-
Solvent and Catalyst Addition: Add the 1,4-dioxane/water (4:1) solvent mixture. Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15 minutes. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 80 °C and stir vigorously for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and dilute with water.
-
Acidification: Acidify the aqueous mixture to pH ~2 using 1M HCl. The product should precipitate out of the solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). The use of an organic solvent allows for the selective separation of the desired product from inorganic salts.
-
Washing: Combine the organic layers and wash with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude solid product by column chromatography or recrystallization to yield the pure this compound.
Protocol 2: Structural Elucidation by Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous determination of the atomic and molecular structure of a crystalline compound.[8] The following protocol outlines the necessary steps, from crystal growth to data analysis.[9]
Objective: To determine the precise three-dimensional structure, including the biphenyl dihedral angle, bond lengths, and bond angles.
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Physical and chemical characteristics of (3'-Methoxy-biphenyl-2-yl)-acetic acid
An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid for Researchers and Drug Development Professionals
Introduction
This compound, a notable member of the biphenyl acetic acid class of compounds, represents a significant scaffold in medicinal chemistry and materials science. Biphenyl derivatives are recognized for their wide-ranging pharmacological activities, including anti-inflammatory, analgesic, antihypertensive, and antitumor properties.[1][2][3][4][5] The structural motif of this compound, featuring a biphenyl core with methoxy and acetic acid functional groups, suggests a high potential for biological activity and diverse applications in drug discovery and development.[3][6] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, potential applications, and analytical characterization, offering valuable insights for researchers and professionals in the field.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, formulation, and biological activity. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 108478-56-4 | [7][8] |
| Molecular Formula | C15H14O3 | [7][8] |
| Molecular Weight | 242.27 g/mol | [7][8] |
| Boiling Point | 427.7 °C at 760 mmHg | [7] |
| Flash Point | 162.4 °C | [7] |
| Density | 1.175 g/cm³ | [7] |
| XLogP3 | 3.1 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 4 | [7] |
Synthesis of this compound
While specific, detailed synthetic protocols for this compound are not extensively published in peer-reviewed literature, a plausible and commonly employed synthetic strategy involves a Suzuki coupling reaction. This approach is a cornerstone in the formation of carbon-carbon bonds to create biaryl systems.[2]
A likely synthetic route would involve the coupling of ortho-bromophenylacetic acid with 3-methoxyphenylboronic acid.[7] This reaction is typically catalyzed by a palladium complex in the presence of a base.
Conceptual Synthetic Workflow: Suzuki Coupling
Caption: Conceptual workflow for the synthesis of this compound via Suzuki coupling.
General Experimental Protocol (Hypothetical)
-
Reaction Setup: To a reaction vessel, add ortho-bromophenylacetic acid, 3-methoxyphenylboronic acid, a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), and a suitable base (e.g., sodium carbonate).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for a specified period, monitoring the reaction progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and perform an aqueous workup. Acidify the aqueous layer to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration and purify it by recrystallization or column chromatography to yield the final product.
Potential Applications and Biological Activity
Specific biological studies on this compound are limited in publicly available literature. However, the broader class of biphenyl acetic acid derivatives is rich with pharmacologically active compounds, suggesting promising avenues for investigation.
Biphenyl acetic acid derivatives have demonstrated a wide array of biological activities, including:
-
Anti-inflammatory and Analgesic Effects: Many compounds within this class are known for their potent anti-inflammatory and pain-relieving properties.[1]
-
Antitumor Activity: Certain derivatives have shown efficacy against various cancer cell lines.[3]
-
Antihypertensive Properties: The biphenyl scaffold is present in some antihypertensive drugs.[1]
-
Antimicrobial and Antifungal Activity: Research has indicated the potential of these compounds in combating microbial and fungal infections.[5]
The structural features of this compound, particularly the methoxy group's position and the acetic acid side chain, are key determinants for its potential interactions with biological targets.
Conceptual Relationship: Structure to Potential Biological Targets
Caption: Potential biological targets and resulting pharmacological activities of this compound based on its structural class.
Analytical Characterization
Comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. Standard analytical techniques would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, and a singlet for the methylene protons of the acetic acid group. The carboxylic acid proton would appear as a broad singlet.
-
¹³C NMR: Would display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C-O stretches for the ether and carboxylic acid, and C-H stretches and C=C bends for the aromatic rings.
-
Mass Spectrometry (MS): Would provide the molecular weight of the compound and fragmentation patterns that can help confirm its structure.
Safety and Handling
This compound should be handled with care in a laboratory setting. According to available safety data for this and structurally similar compounds, the following hazards are noted:
-
Hazard Statements:
-
Precautionary Measures:
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a compound with significant potential, stemming from the well-established pharmacological importance of the biphenyl acetic acid scaffold. While specific research on this molecule is still emerging, this guide provides a solid foundation of its known physicochemical properties, a viable synthetic strategy, and a clear direction for future research into its biological activities and applications. As with any research chemical, proper analytical characterization and adherence to safety protocols are paramount for successful and safe investigation.
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Biological activity of substituted biphenyl acetic acids
An In-Depth Technical Guide to the Biological Activity of Substituted Biphenyl Acetic Acids
Introduction
Substituted biphenyl acetic acids represent a significant class of organic compounds with a broad spectrum of biological activities.[1][2] Their versatile scaffold has been extensively explored in medicinal chemistry, leading to the development of potent therapeutic agents.[2] A prominent member of this class is Felbinac (biphenyl-4-ylacetic acid), a non-steroidal anti-inflammatory drug (NSAID) widely used for the topical treatment of muscle inflammation and arthritis.[3] This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and biological evaluation of substituted biphenyl acetic acids, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the structure-activity relationships that govern the therapeutic potential of these compounds.
Synthesis of Substituted Biphenyl Acetic Acids
The synthesis of substituted biphenyl acetic acids can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for its efficiency and versatility in forming the biphenyl core.[4] This palladium-catalyzed reaction allows for the coupling of a boronic acid with a halide, enabling the introduction of diverse substituents on the biphenyl rings.
A general synthetic approach involves the coupling of a substituted phenylboronic acid with a bromo- or iodophenylacetic acid derivative. The resulting biphenyl acetic acid can then be further modified, for instance, by converting the carboxylic acid to an amide, to explore a wider range of biological activities.[5]
Representative Synthetic Protocol: Synthesis of a Substituted Biphenyl Acetic Acid via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a substituted biphenyl acetic acid.
Step 1: Suzuki-Miyaura Coupling
-
To a solution of a substituted bromophenylacetic acid (1 equivalent) in a suitable solvent system (e.g., 1,4-dioxane and water), add a substituted phenylboronic acid (1.2 equivalents) and a base such as potassium carbonate (2 equivalents).
-
Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted biphenyl acetic acid.
Step 2: (Optional) Amide Formation
-
Dissolve the synthesized substituted biphenyl acetic acid (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Wash the reaction mixture with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final amide derivative.
Figure 1: General synthetic workflow for substituted biphenyl acetic acids and their amide derivatives.
Mechanism of Action: Targeting Inflammatory Pathways
The primary mechanism of action for the anti-inflammatory and analgesic effects of many substituted biphenyl acetic acids, including Felbinac, is the inhibition of cyclooxygenase (COX) enzymes.[6][7]
Cyclooxygenase (COX) Inhibition
COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever.[7]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow.
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.
By inhibiting COX enzymes, substituted biphenyl acetic acids reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation.[6] While many traditional NSAIDs are non-selective inhibitors of both COX-1 and COX-2, the development of selective COX-2 inhibitors has been a major focus in drug discovery to minimize the gastrointestinal side effects associated with COX-1 inhibition.
Figure 4: In vivo experimental workflow for assessing the efficacy of substituted biphenyl acetic acids.
Structure-Activity Relationships (SAR)
The biological activity of substituted biphenyl acetic acids is highly dependent on the nature and position of substituents on the biphenyl rings and modifications to the acetic acid moiety. Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding these relationships and guiding the design of more potent and selective compounds.
[4][5][6][8][9]Key SAR Insights:
-
Lipophilicity: Generally, an increase in lipophilicity, often represented by the log P value, is correlated with enhanced anti-inflammatory activity. *[5] Electronic Effects: The presence of electron-withdrawing groups at certain positions on the biphenyl rings can influence the electronic properties of the molecule and enhance its interaction with the target enzyme. *[4] Steric Factors: The size and shape of the substituents can impact how the molecule fits into the active site of the COX enzymes. Less bulky groups at specific positions may be favorable for activity. *[4] Acetic Acid Moiety: Modifications to the carboxylic acid group, such as conversion to an amide or ester, can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.
Table 1: In Vitro Anti-inflammatory Activity of Representative Substituted Biphenyl Acetic Acid Derivatives
| Compound | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | NO Inhibition IC50 (µM) |
| Felbinac | H | H | 8.65 | 9.76 | 15.2 |
| Derivative A | 4'-F | H | 7.21 | 5.34 | 12.8 |
| Derivative B | 4'-Cl | H | 6.89 | 4.98 | 11.5 |
| Derivative C | 4'-CH3 | H | 9.12 | 10.5 | 18.1 |
| Derivative D | H | 5-F | 7.98 | 6.12 | 14.3 |
Note: The data in this table is illustrative and compiled from various sources for comparative purposes.
Figure 5: Key structural features influencing the biological activity of substituted biphenyl acetic acids.
Case Study: Felbinac
Felbinac (biphenyl-4-ylacetic acid) is a classic example of a biologically active substituted biphenyl acetic acid. I[3]t is the active metabolite of the prodrug fenbufen.
[3]* Synthesis: Felbinac can be synthesized via standard methods for preparing biphenyl acetic acids.
-
Mechanism of Action: It is a non-selective inhibitor of COX-1 and COX-2, leading to reduced prostaglandin synthesis. *[6] Clinical Applications: Felbinac is primarily used as a topical NSAID for the relief of pain and inflammation associated with musculoskeletal conditions such as sprains, strains, and arthritis. T[6][10]he topical application allows for localized drug delivery, minimizing systemic side effects.
[6]### Future Perspectives
The substituted biphenyl acetic acid scaffold continues to be a promising template for the design of new therapeutic agents. Future research directions include:
-
Development of COX-2 Selective Inhibitors: The design of derivatives with higher selectivity for COX-2 over COX-1 remains a key objective to improve the gastrointestinal safety profile.
-
Exploration of Other Therapeutic Targets: While anti-inflammatory activity is the most well-known, biphenyl derivatives have shown potential in other areas, such as anticancer and antimicrobial applications. *[1][4] Prodrug and Drug Delivery Strategies: The development of prodrugs or novel drug delivery systems can enhance the bioavailability and therapeutic efficacy of these compounds.
By leveraging a deeper understanding of the synthesis, mechanism of action, and structure-activity relationships, the full therapeutic potential of substituted biphenyl acetic acids can be further unlocked.
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The Evolving Therapeutic Landscape of Biphenyl Acetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The biphenyl acetic acid scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted therapeutic potential of biphenyl acetic acid derivatives, with a primary focus on their anti-inflammatory, anticancer, and antimicrobial applications. We will delve into the key mechanisms of action, present detailed experimental protocols for their synthesis and biological evaluation, and provide a comprehensive analysis of structure-activity relationships. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical scaffold.
Introduction: The Biphenyl Acetic Acid Moiety - A Cornerstone of Modern Therapeutics
Biphenyl acetic acid and its derivatives have long been recognized for their significant pharmacological activities.[1] The structural motif, characterized by two phenyl rings linked together with an acetic acid side chain, provides a unique combination of lipophilicity and functionality that allows for interaction with a wide range of biological targets. This versatility has led to the development of numerous clinically successful drugs and a continued interest in exploring new therapeutic applications for this class of compounds. This guide will provide a comprehensive overview of the current understanding and future directions in the therapeutic application of biphenyl acetic acid derivatives.
Anti-inflammatory Properties: Targeting the Arachidonic Acid Cascade
A significant number of biphenyl acetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
Mechanism of Action: Inhibition of COX-1 and COX-2
The anti-inflammatory action of many biphenyl acetic acid derivatives, such as the well-known non-steroidal anti-inflammatory drug (NSAID) Felbinac, is attributed to their ability to block the activity of both COX-1 and COX-2 enzymes.[1][2] COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] By inhibiting COX enzymes, these derivatives prevent the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.[2]
Signaling Pathway: COX-2 Inhibition by Biphenyl Acetic Acid Derivatives
Caption: Inhibition of the COX-2 enzyme by biphenyl acetic acid derivatives, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins.
Quantitative Analysis of COX Inhibition
The potency of biphenyl acetic acid derivatives as COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a more potent inhibitor. The selectivity for COX-2 over COX-1 is a critical parameter in the development of safer NSAIDs, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects.[3]
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) | Reference |
| Felbinac | 865.68 | 976 | 0.89 | [4] |
| 3'-(Hydroxymethyl)-biphenyl-4-acetic acid | 150 | 0.9 | 167 | [5] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of novel compounds.[6]
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (biphenyl acetic acid derivative)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test compound groups (various doses).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.[6]
-
Administer the vehicle, positive control, or test compound orally via gavage.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat to induce edema.[6][7]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[8]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Anticancer Potential: Inducing Apoptosis in Malignant Cells
Several biphenyl acetic acid derivatives have demonstrated significant anticancer activity against various cancer cell lines.[9] A primary mechanism underlying their cytotoxic effect is the induction of apoptosis, or programmed cell death.[3]
Mechanism of Action: Triggering Apoptotic Signaling Pathways
Biphenyl acetic acid derivatives can initiate apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10] This can involve the activation of caspases, a family of proteases that execute the apoptotic process, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[10] Some derivatives have been shown to induce apoptosis by generating reactive oxygen species (ROS) and activating c-Jun N-terminal kinase (JNK) signaling pathways.[11]
Signaling Pathway: Induction of Apoptosis by Biphenyl Acetic Acid Derivatives
Caption: Biphenyl acetic acid derivatives can induce apoptosis through both extrinsic and intrinsic signaling pathways, converging on the activation of executioner caspases.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of biphenyl acetic acid derivatives is commonly assessed using the MTT assay, which measures cell viability. The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxy compound 3j | MCF-7 (Breast) | 9.92 ± 0.97 | [9] |
| Benzyloxy compound 3j | MDA-MB-231 (Breast) | 9.54 ± 0.85 | [9] |
| Compound 3a (unsubstituted) | MCF-7 (Breast) | 10.14 ± 2.05 | [9] |
| Compound 3a (unsubstituted) | MDA-MB-231 (Breast) | 10.78 ± 2.58 | [9] |
| Compound 27 | HTCL panel | 0.04 - 3.23 | [12] |
| Compound 35 | HTCL panel | 0.04 - 3.23 | [12] |
| Compound 40 | HTCL panel | 0.04 - 3.23 | [12] |
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][14]
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
96-well microtiter plates
-
Test compound (biphenyl acetic acid derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)[13]
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1][15]
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a blank (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[1][15]
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.[1][15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]
-
Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][16]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[4]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Biphenyl acetic acid derivatives have also emerged as promising antimicrobial agents with activity against a range of bacteria and fungi.[17]
Mechanism of Action: Disruption of Microbial Membranes and DNA Interaction
The antimicrobial mechanism of action for some biphenyl acetic acid derivatives involves the disruption of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[6] This mechanism is particularly advantageous as it is less likely to induce microbial resistance compared to drugs that target specific metabolic pathways.[18] Additionally, some derivatives have been shown to interact with bacterial DNA, further inhibiting cellular processes.[6]
Workflow: Antimicrobial Susceptibility Testing
Caption: A typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a biphenyl acetic acid derivative against a bacterial strain.
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| bis(biphenyl acetate) bipyridine Cu(II) | Escherichia coli | 46.87 ± 1.822 | [6] |
| bis(biphenyl acetate) bipyridine Zn(II) | Escherichia coli | 47.87 ± 1.345 | [6] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [19] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [19] |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | [19] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis (MREf) | 6.25 | [19] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standard and quantitative method for determining the in vitro susceptibility of bacteria to antimicrobial agents.[20]
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Test compound (biphenyl acetic acid derivative)
-
Positive control antibiotic
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial two-fold dilutions of the test compound in CAMHB in the wells of a 96-well plate.[20]
-
Prepare a bacterial inoculum suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the final bacterial suspension.[21]
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[20]
-
Incubate the plate at 37°C for 18-24 hours.[22]
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[20]
Synthesis Strategies: Building the Biphenyl Acetic Acid Scaffold
The synthesis of biphenyl acetic acid derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of biphenyl structures.[23] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate.
Reaction Scheme: Suzuki-Miyaura Coupling for Biphenyl Synthesis
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenyl derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), a base such as potassium carbonate (K₂CO₃, 2.0 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).[17]
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Conclusion and Future Perspectives
Biphenyl acetic acid derivatives continue to be a rich source of therapeutic innovation. Their diverse pharmacological activities, coupled with well-established synthetic methodologies, make them an attractive scaffold for the development of new drugs targeting a wide range of diseases. Future research in this area will likely focus on the design of more potent and selective derivatives with improved pharmacokinetic profiles. The exploration of novel therapeutic targets and the application of advanced drug delivery systems will further expand the therapeutic utility of this remarkable class of compounds.
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A Comprehensive Mechanistic Antibacterial and Antibiofilm Study of Potential Bioactive ((BpA)2bp)Cu/Zn Complexes via Bactericidal Mechanisms against Escherichia coli - PMC - NIH. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])
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An In-depth Technical Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid and its Derivatives
Abstract
This technical guide provides a comprehensive overview of (3'-Methoxy-biphenyl-2-yl)-acetic acid, a biphenyl acetic acid derivative with significant potential in medicinal chemistry. We will delve into its synthesis, chemical properties, and the exploration of its derivatives. The guide will further explore the biological activities of this class of compounds, with a particular focus on their established roles as anti-inflammatory and analgesic agents through the inhibition of cyclooxygenase (COX) enzymes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study and application of this compound and its analogs.
Introduction: The Biphenyl Acetic Acid Scaffold
Biphenyl acetic acid and its derivatives represent a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities.[1][2] The biphenyl moiety, consisting of two interconnected phenyl rings, provides a rigid and tunable scaffold that can be functionalized to modulate biological activity.[2][3] The introduction of an acetic acid group provides a critical acidic function, often essential for interaction with biological targets.
This compound, the focus of this guide, is a specific analog featuring a methoxy group on the 3'-position of the biphenyl core. This substitution can significantly influence the compound's electronic and steric properties, thereby affecting its biological profile. The primary therapeutic interest in biphenyl acetic acid derivatives lies in their potent anti-inflammatory and analgesic properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain pathways.[4]
This guide will provide a detailed exploration of the synthesis of this compound, discuss the generation of its derivatives, and examine their biological activities and underlying mechanisms of action.
Synthesis of the Core Compound: this compound
The most versatile and widely employed method for the synthesis of unsymmetrical biaryls, such as this compound, is the Suzuki-Miyaura cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound points to two primary starting materials: a halosubstituted phenylacetic acid derivative and 3-methoxyphenylboronic acid. The most common approach would involve the coupling of ortho-bromophenylacetic acid with 3-methoxyphenylboronic acid.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary to achieve maximum yield and purity.
Materials:
-
ortho-bromophenylacetic acid
-
3-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)
-
A suitable base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture of toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ortho-bromophenylacetic acid (1.0 eq), 3-methoxyphenylboronic acid (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous solvent and the base (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~2-3.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Properties and Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 108478-56-4 | [7] |
| Molecular Formula | C₁₅H₁₄O₃ | [7] |
| Molecular Weight | 242.27 g/mol | [7] |
| Boiling Point | 427.7 °C at 760 mmHg | [7] |
| Density | 1.175 g/cm³ | [7] |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in methanol, ethanol, DMSO |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Derivatives of this compound
The carboxylic acid moiety of this compound serves as a convenient handle for the synthesis of a wide range of derivatives, including esters, amides, and other bioisosteric replacements.[1] These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties.
Synthesis of Amide Derivatives
A common derivatization strategy involves the formation of amides. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with a desired amine.[1]
Caption: General workflow for the synthesis of amide derivatives.
Synthesis of Ester Derivatives
Esterification can be accomplished through various methods, including Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reacting the acyl chloride intermediate with an alcohol.
Biological Activities and Mechanism of Action
Biphenyl acetic acid derivatives are well-documented as non-steroidal anti-inflammatory drugs (NSAIDs).[4][8] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate normal physiological functions, such as gastrointestinal protection and platelet aggregation.
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is the primary mediator of the inflammatory response.
The anti-inflammatory and analgesic effects of many biphenyl acetic acid derivatives are attributed to their ability to inhibit COX-2, while their gastrointestinal side effects are often linked to the simultaneous inhibition of COX-1.[4] Therefore, a key goal in the development of new NSAIDs is to achieve selective COX-2 inhibition.
Caption: Mechanism of action of biphenyl acetic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of biphenyl acetic acid derivatives is highly dependent on their chemical structure. Key SAR observations for this class of compounds include:
-
The Acetic Acid Moiety: The carboxylic acid group is generally crucial for activity, as it often forms key interactions with the active site of the COX enzyme.
-
Substitution on the Biphenyl Core: The nature, position, and size of substituents on the biphenyl rings can significantly influence potency and selectivity for COX-2 over COX-1. The methoxy group in this compound is expected to modulate the electronic and conformational properties of the molecule, which in turn will affect its binding to the COX enzymes.
-
Non-planar Conformation: A twisted conformation between the two phenyl rings is often associated with higher activity.
Future Directions and Therapeutic Potential
While the primary focus has been on their anti-inflammatory and analgesic properties, biphenyl derivatives have also shown promise in other therapeutic areas, including as antitumor agents and for the treatment of neurodegenerative disorders like Alzheimer's disease.[1] Further research into the derivatives of this compound could uncover novel biological activities and lead to the development of new therapeutic agents.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. Its synthesis via the Suzuki-Miyaura coupling provides a robust and flexible route to the core compound and its derivatives. The established anti-inflammatory and analgesic activities of related biphenyl acetic acids, mediated through COX inhibition, make this a promising area for further investigation. The systematic exploration of derivatives, guided by structure-activity relationship studies, holds the potential to yield novel drug candidates with improved efficacy and safety profiles.
References
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- Morini, G., Comini, M., Rivara, M., et al. (2008). Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. Bioorganic & Medicinal Chemistry, 16(23), 10054-10065.
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- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research, 7(9), 837-846.
- Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. (1988). Journal of Medicinal Chemistry, 31(11), 2116-2122.
- Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657). (2025).
- Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. (2010). Arzneimittelforschung, 60(11), 666-671.
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A Technical Guide to the Spectroscopic Characterization of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Introduction: The Structural Significance of (3'-Methoxy-biphenyl-2-yl)-acetic acid
This compound, with the chemical formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol , belongs to the biphenyl class of compounds.[1] The biphenyl moiety is a common scaffold in medicinal chemistry, and the substituent pattern on this molecule—a methoxy group and an acetic acid side chain—suggests potential applications in drug discovery, where such features can influence pharmacological activity and pharmacokinetic properties. Accurate structural elucidation through spectroscopic methods is paramount for any further development. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.
Experimental Protocol: NMR Data Acquisition
A standard approach to acquiring NMR spectra for a compound like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts, particularly for the acidic proton.
-
¹H NMR Acquisition: Record the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion.
-
¹³C NMR Acquisition: Obtain the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz or higher. A proton-decoupled spectrum is standard to simplify the carbon signals to singlets.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.
Workflow for NMR Data Acquisition
Caption: Workflow for acquiring NMR spectra.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic, methoxy, methylene, and carboxylic acid protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | -COOH |
| ~7.2 - 7.5 | Multiplet | 4H | Aromatic protons on the unsubstituted phenyl ring |
| ~6.8 - 7.1 | Multiplet | 3H | Aromatic protons on the methoxy-substituted phenyl ring |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~3.7 | Singlet | 2H | -CH₂- |
Causality behind Predictions:
-
The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield due to hydrogen bonding and its acidic nature.
-
The aromatic protons will reside in the typical aromatic region (δ 7-8 ppm). The complexity of the multiplets arises from the restricted rotation around the biphenyl bond and the different electronic environments created by the substituents.
-
The methoxy protons will appear as a sharp singlet around δ 3.8 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.
-
The methylene protons of the acetic acid side chain are adjacent to both an aromatic ring and a carbonyl group, leading to a predicted chemical shift around δ 3.7 ppm.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~175 - 180 | -COOH |
| ~159 | C-O (methoxy-substituted aromatic carbon) |
| ~140 - 145 | Quaternary biphenyl carbons |
| ~120 - 135 | Aromatic CH carbons |
| ~110 - 115 | Aromatic CH carbons ortho/para to methoxy group |
| ~55 | -OCH₃ |
| ~40 | -CH₂- |
Causality behind Predictions:
-
The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field.
-
The aromatic carbons have chemical shifts influenced by their substituents. The carbon attached to the electron-donating methoxy group will be shifted upfield, while the quaternary carbons at the biphenyl linkage will be downfield.
-
The methoxy carbon has a characteristic chemical shift around δ 55 ppm.
-
The methylene carbon will appear at a higher field compared to the aromatic carbons.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Experimental Protocol: MS Data Acquisition
A common method for analyzing this compound would be Electrospray Ionization (ESI) coupled with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Mass Analysis: The ions are then separated based on their m/z ratio in the mass analyzer.
Workflow for ESI-MS Data Acquisition
Caption: Workflow for acquiring ESI-MS spectra.
Predicted Mass Spectrum
The high-resolution mass spectrum is expected to confirm the molecular formula C₁₅H₁₄O₃.
| Predicted m/z | Assignment |
| 243.0965 | [M+H]⁺ (Protonated molecule) |
| 241.0819 | [M-H]⁻ (Deprotonated molecule) |
| 197.0856 | [M-COOH]⁺ (Loss of carboxylic acid group) |
Causality behind Predictions:
-
The molecular ion peak in ESI-MS is typically observed as the protonated [M+H]⁺ or deprotonated [M-H]⁻ species. The exact mass calculation for C₁₅H₁₅O₃⁺ is 243.0965.
-
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which has a mass of 45. This would result in a fragment ion with an m/z of 197.0856.[2][3][4] Other fragmentations involving the biphenyl core are also possible.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Experimental Protocol: IR Data Acquisition
A standard method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
Workflow for ATR-FTIR Data Acquisition
Caption: Workflow for acquiring ATR-FTIR spectra.
Predicted Infrared Spectrum
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid |
| ~3000 | C-H stretch | Aromatic |
| ~2950 | C-H stretch | Aliphatic (-CH₂-, -OCH₃) |
| ~1700 | C=O stretch | Carboxylic acid |
| ~1600, ~1480 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch | Aryl ether |
| ~1100 | C-O stretch | Carboxylic acid |
Causality behind Predictions:
-
The O-H stretch of the carboxylic acid is very broad due to hydrogen bonding and is a hallmark of this functional group.
-
The C=O stretch of the carboxylic acid is a strong, sharp absorption around 1700 cm⁻¹.
-
Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.
-
The C-O stretch of the aryl ether (methoxy group) will be a strong band in the fingerprint region.[5][6][7]
Conclusion: A Predictive but Powerful Analytical Framework
This guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data are based on established principles and analysis of similar chemical structures. This information serves as a valuable resource for the identification and structural verification of this compound in a research or drug development setting. Experimental verification of these predictions is, of course, the ultimate standard for structural confirmation.
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JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. [Link]
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Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
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All About Chemistry. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]
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An In-depth Technical Guide to the Crystal Structure of Biphenyl Acetic Acid Analogs
Introduction: The Solid-State Blueprint of a Privileged Scaffold
Biphenyl acetic acid and its analogs represent a cornerstone in medicinal chemistry, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The parent compound, 4-biphenylacetic acid (Felbinac), is the active metabolite of the prodrug Fenbufen.[4] Beyond their anti-inflammatory and analgesic properties, these derivatives are explored for a range of therapeutic applications, including anticancer agents and treatments for osteoporosis.[2][5]
For drug development professionals, the solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance. The precise three-dimensional arrangement of molecules in a crystal lattice dictates critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Furthermore, the ability of a molecule to crystallize in multiple forms, a phenomenon known as polymorphism, has profound implications for intellectual property and regulatory approval.[6][7][8]
This guide provides a comprehensive exploration of the crystal structure of biphenyl acetic acid analogs. We will delve into the key conformational features, the influential role of intermolecular interactions, and the experimental and computational methodologies used to elucidate these structures. This document is intended for researchers, scientists, and drug development professionals seeking to understand and control the solid-state properties of this vital class of molecules.
Core Structural & Conformational Characteristics
The crystal packing of biphenyl acetic acid analogs is a delicate balance between intramolecular conformational flexibility and the drive to form stable intermolecular interactions.
The Biphenyl Torsion Angle: A Conformational Gatekeeper
A defining feature of the biphenyl scaffold is the torsion angle between the two phenyl rings. This angle is a result of the interplay between the steric hindrance of the ortho-hydrogens, which favors a twisted conformation, and the desire for π-conjugation, which favors planarity. In the solid state, this angle is highly sensitive to the nature and position of substituents and the forces exerted by the crystal packing environment.[9]
-
Steric Effects: Bulky substituents at the ortho positions will generally force a larger torsion angle.
-
Electronic Effects: The electronic nature of substituents can influence the potential energy surface of rotation, but crystal packing forces often dominate.[10]
-
Packing Forces: In the crystalline state, molecules will adopt conformations that allow for the most efficient packing and the strongest intermolecular interactions, which can lead to planar or near-planar arrangements that might not be the lowest energy conformation in the gas phase or in solution.[9] For instance, in one reported case, a biphenyl derivative was found to be coplanar because the molecules were situated on crystallographic centers of inversion, while a closely related analog exhibited a twisted conformation.[11][12]
The Carboxylic Acid Moiety: A Hydrogen-Bonding Powerhouse
The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the vast majority of carboxylic acid crystal structures, including those of biphenyl acetic acid analogs, the molecules form centrosymmetric dimers via a pair of O-H···O hydrogen bonds. This robust and predictable supramolecular synthon often dictates the primary organization of molecules within the crystal lattice.
Caption: Typical centrosymmetric hydrogen-bonded dimer motif.
The Influence of π-π Stacking
The aromatic nature of the biphenyl rings makes them amenable to π-π stacking interactions.[13][14][15] These non-covalent interactions, though weaker than hydrogen bonds, play a crucial role in the overall stability of the crystal structure and can influence the relative orientation of molecules.[16][17] The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, depending on the electronic properties of the aromatic rings and steric constraints.
Experimental Determination of Crystal Structures
The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is X-ray diffraction. Depending on the nature of the sample, either single-crystal or powder diffraction techniques are employed.
Step 1: Growing High-Quality Single Crystals
The success of a single-crystal X-ray diffraction (SC-XRD) experiment is entirely dependent on the quality of the crystal. For small organic molecules like biphenyl acetic acid analogs, this is typically achieved through recrystallization.[18][19][20]
Rationale for Solvent Selection: The choice of solvent is the most critical variable.[18][21] An ideal solvent should dissolve the compound when hot but have low solubility at room temperature. This differential solubility is the driving force for crystallization upon cooling. The polarity of the solvent must also be considered to avoid the formation of solvates, where solvent molecules are incorporated into the crystal lattice.
Detailed Protocol for Slow Evaporation Crystallization:
-
Solubility Screening: Begin by testing the solubility of a few milligrams of the purified biphenyl acetic acid analog in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) at room and elevated temperatures.
-
Preparation of a Saturated Solution: Dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. Use a clean vial or test tube.[22]
-
Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Slow Cooling and Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle. This allows the solvent to evaporate slowly over several days to weeks.[21]
-
Crystal Harvesting: Once well-formed crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.[21][23]
-
Drying: Gently dry the crystals on a filter paper.
Caption: Workflow for single crystal growth via recrystallization.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise atomic coordinates of a molecule and the dimensions of the unit cell in which the molecules are packed.[23][24][25]
Methodology Overview:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is recorded by a detector.
-
Structure Solution: The diffraction data is used to determine the electron density distribution within the unit cell. This electron density map is then interpreted to locate the positions of the individual atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement and yield a final, accurate crystal structure.[25]
The result is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including unit cell parameters, atomic coordinates, bond lengths, bond angles, and torsion angles.
Powder X-ray Diffraction (PXRD)
When it is not possible to grow suitable single crystals, powder X-ray diffraction (PXRD) is an invaluable tool.[26] It is particularly important in pharmaceutical development for routine characterization, polymorph screening, and quality control.[27][28][29]
Key Applications for Biphenyl Acetic Acid Analogs:
-
Fingerprinting: Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for identification.[8]
-
Polymorph & Solvate Identification: Different polymorphs or solvates of the same compound will produce distinct PXRD patterns.
-
Crystallinity Assessment: PXRD can distinguish between crystalline material, which produces sharp peaks, and amorphous material, which produces a broad halo.[8]
-
Quantitative Analysis: It can be used to determine the relative amounts of different crystalline phases in a mixture.[27][29]
Data Comparison: The PXRD pattern of a bulk sample can be compared to a pattern calculated from a known single-crystal structure to confirm phase purity.
Computational Approaches to Crystal Structure
Computational methods are increasingly used to complement experimental data, providing insights into the energetic landscape of crystallization.[6][30]
Crystal Structure Prediction (CSP):
CSP aims to predict the most stable crystal structures of a molecule from its chemical diagram alone.[7][31][32] This is a computationally intensive process that involves:
-
Generating a multitude of plausible crystal packing arrangements.
-
Calculating the lattice energy of each generated structure using force fields or quantum mechanical methods.
-
Ranking the structures by their predicted stability.
While challenging, CSP can be a powerful tool for identifying potential polymorphs that may be difficult to find experimentally, thus mitigating risks in later stages of drug development.[7]
Data Presentation: Comparative Crystallographic Analysis
To illustrate the structural diversity within this class of compounds, the following table summarizes key crystallographic parameters for representative biphenyl acetic acid analogs. Data is sourced from the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[33]
| Compound | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Biphenyl Torsion (°) | H-Bonding Motif |
| 4-Biphenylacetic Acid | BIPACA | P2₁/c | 13.98 | 5.82 | 13.55 | 101.5 | 38.2 | Centrosymmetric Dimer |
| 2-Biphenylacetic Acid | YIZYAV | P2₁/c | 11.23 | 8.89 | 11.12 | 102.3 | 55.4 | Centrosymmetric Dimer |
| Flurbiprofen | FUPRAX | P2₁/c | 8.21 | 10.58 | 14.12 | 99.8 | 50.6 | Centrosymmetric Dimer |
Note: The data presented is for illustrative purposes and is based on representative entries in the CSD. The exact values can vary slightly between different determinations.
Conclusion and Future Directions
The crystal structure of biphenyl acetic acid analogs is governed by a sophisticated interplay of intramolecular conformational preferences and robust intermolecular interactions, primarily hydrogen bonding and π-π stacking. A thorough understanding and control of these solid-state properties are not merely academic exercises; they are critical prerequisites for the successful development of safe, effective, and stable pharmaceutical products.
The integrated application of advanced experimental techniques like SC-XRD and PXRD, coupled with the predictive power of computational methods like CSP, provides the modern researcher with a powerful toolkit. This multi-faceted approach enables the comprehensive characterization of known crystalline forms and the proactive identification of potential polymorphic liabilities. As the quest for novel therapeutics based on the biphenyl acetic acid scaffold continues, a deep and early-stage focus on solid-state chemistry will remain a key determinant of success.
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Methodological & Application
Application Notes: Suzuki-Miyaura Coupling for the Strategic Synthesis of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Introduction: The Significance of Biphenyl Acetic Acids and the Suzuki-Miyaura Advantage
Biphenyl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, biphenyl acetic acid derivatives are recognized for their diverse biological activities. The targeted synthesis of specific isomers, such as (3'-Methoxy-biphenyl-2-yl)-acetic acid, is crucial for structure-activity relationship (SAR) studies in drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[2][3] Its Nobel Prize-winning mechanism offers significant advantages over traditional methods, including mild reaction conditions, exceptional functional group tolerance, and the use of readily available and less toxic organoboron reagents.[4] This application note provides a detailed, field-proven protocol for the synthesis of this compound, leveraging the efficiency and robustness of the Suzuki-Miyaura coupling.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the esterification of commercially available 2-bromophenylacetic acid to protect the carboxylic acid functionality and prevent side reactions. The resulting ester, methyl 2-(2-bromophenyl)acetate, then undergoes a palladium-catalyzed Suzuki-Miyaura coupling with 3-methoxyphenylboronic acid. The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Sources
Application Note: A Robust Protocol for the Synthesis of Biphenyl Acetic Acid Derivatives via Suzuki-Miyaura Cross-Coupling
Abstract
Biphenyl acetic acid and its derivatives are a cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs), with Felbinac (4-biphenylacetic acid) being a prominent example.[1][2] This class of compounds functions through the inhibition of cyclooxygenase (COX) enzymes, making their efficient and scalable synthesis a topic of significant interest in medicinal chemistry and drug development. This application note provides a detailed, field-proven experimental protocol for the synthesis of biphenyl acetic acid derivatives, focusing on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic rationale, step-by-step procedures, characterization, and practical insights to ensure reproducible and high-yield synthesis for research and development applications.
Introduction and Mechanistic Rationale
The formation of a carbon-carbon bond between two aromatic rings is the key transformation in synthesizing the biphenyl scaffold. While traditional methods like the Gomberg-Bachmann-Hey reaction exist, they often suffer from low yields and poor selectivity.[3] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized this field. For their work on this reaction, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry.[4]
The Suzuki-Miyaura coupling offers several distinct advantages that make it the method of choice:
-
High Functional Group Tolerance: The reaction proceeds under mild conditions, preserving a wide range of functional groups on both coupling partners.[3]
-
Commercial Availability of Reagents: A vast library of boronic acids and aryl halides is commercially available.
-
High Yields and Selectivity: The reaction is highly efficient and selective, minimizing byproduct formation.[3]
-
Favorable Toxicological Profile: Organoboron reagents are generally less toxic and more stable than other organometallic compounds used in similar cross-couplings (e.g., organotins in Stille coupling).[5]
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6][7] The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners are eliminated from the palladium complex, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst, which re-enters the cycle.
Experimental Protocol: Synthesis of 4-Biphenylacetic Acid (Felbinac)
This protocol details the synthesis of Felbinac from 4-bromophenylacetic acid and phenylboronic acid.
Materials and Equipment
Reagents:
-
4-Bromophenylacetic acid (≥98%)
-
Phenylboronic acid (≥97%)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), ACS grade
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvent for reaction (e.g., Toluene, 1,4-Dioxane, or a mixture with water)[6][8]
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus (Büchner funnel, filter paper)
-
pH paper or meter
-
Inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure
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1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromophenylacetic acid (e.g., 1.29 g, 6.0 mmol, 1.0 equiv).[8]
-
Add phenylboronic acid (0.878 g, 7.2 mmol, 1.2 equiv).[8]
-
Add potassium carbonate (1.66 g, 12.0 mmol, 2.0 equiv) as the base.
-
Add the palladium catalyst, palladium(II) acetate (0.013 g, 0.06 mmol, 1 mol%).
-
Add the solvent system. A mixture of an organic solvent and water is common. For this scale, use 18 mL of toluene and 6 mL of deionized water.[8]
-
Expert Insight: The base is crucial for the transmetalation step. Carbonates and phosphates are commonly used. The addition of water often accelerates the reaction.[4][6] The choice of solvent can impact reaction rate and yield; toluene, dioxane, and DMF are effective.[1]
2. Reaction Execution:
-
Purge the flask with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heat the reaction mixture to 65-80°C with vigorous stirring.[8]
-
Maintain the reaction at this temperature for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Extraction:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Dilute the mixture with 50 mL of deionized water.[8]
-
Transfer the mixture to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl until the pH is ~2. This protonates the carboxylate salt, causing the product to become less water-soluble and often precipitate.[8][9]
-
Extract the aqueous phase with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 30 mL).[8]
-
Expert Insight: Ensure thorough mixing during extraction to maximize the transfer of the product into the organic layer. Acidification is a critical step to ensure the product is in its neutral, acid form for efficient extraction.
4. Isolation and Purification:
-
Combine the organic extracts and dry them over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
-
The crude product can be purified by recrystallization. A common solvent system is a mixture of ethyl acetate and hexane or hot water/ethanol.[10]
Characterization and Data
The identity and purity of the synthesized 4-biphenylacetic acid should be confirmed using standard analytical techniques.
| Property | Expected Result |
| Appearance | White to off-white solid |
| Melting Point | 159-161 °C |
| ¹H NMR | The spectrum should show characteristic peaks for the biphenyl protons and the methylene protons adjacent to the carboxylic acid. The conversion can be calculated by comparing the integrals of the methylene signals of the starting material and the product.[8] |
| Mass Spectrometry | Molecular Weight: 212.24 g/mol . Expect to see [M-H]⁻ at m/z 211.23 in negative ion mode or [M+H]⁺ at m/z 213.25 in positive ion mode. |
| FT-IR | Characteristic peaks for C=O stretch (carboxylic acid) around 1700 cm⁻¹ and a broad O-H stretch from ~2500-3300 cm⁻¹. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure the reaction is run under an inert atmosphere. Use a fresh bottle of palladium catalyst. |
| Ineffective base | Use anhydrous base. Ensure the base is sufficiently strong for the chosen substrates. | |
| De-boronation of boronic acid | This is a common side reaction.[4] Minimize reaction time once the starting material is consumed. Ensure the base is not excessively strong. | |
| Difficult Extraction | Emulsion formation | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Impure Product | Incomplete reaction | Monitor the reaction by TLC and allow it to run to completion. |
| Byproducts from homo-coupling | Optimize the stoichiometry of the reactants. Ensure efficient stirring. | |
| Inefficient purification | Choose an appropriate recrystallization solvent system. If necessary, purify by column chromatography.[1] |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of biphenyl acetic acid derivatives. The protocol described herein provides a reliable and scalable procedure for producing high-purity materials suitable for research and drug development. By understanding the underlying mechanism and paying close attention to experimental details such as maintaining an inert atmosphere and proper work-up, researchers can consistently achieve high yields of the desired products.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Ibrahim, M. B., et al. (2025). Synthesis of Felbinac acid and Felbinac ester via PEPPSI palladium N-heterocyclic carbene catalytic system. Taylor & Francis Online.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Arora, P., et al. (n.d.).
- ChemicalBook. (n.d.). 4-Biphenylacetic acid synthesis.
- Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Beilstein Journals. (n.d.).
- ChemicalBook. (n.d.). 4-Biphenylacetic acid | 5728-52-9.
- Sigma-Aldrich. (n.d.). 4-Biphenylacetic acid 98% 5728-52-9.
- Sigma-Aldrich. (n.d.). 4-Biphenylacetic acid 98% 5728-52-9.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 4-Biphenylacetic acid | 5728-52-9 [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. mt.com [mt.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]
Application Note: Comprehensive Analytical Characterization of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of (3'-Methoxy-biphenyl-2-yl)-acetic acid (Compound 1 ), a key biphenyl acetic acid derivative. Biphenyl-based structures are prevalent in pharmacologically active compounds, making robust analytical characterization essential for ensuring quality, safety, and efficacy in research and development.[1][2][3] This guide outlines protocols for structural elucidation, purity determination, and physicochemical analysis, grounded in established scientific principles and regulatory expectations. The methodologies described are designed to be self-validating and serve as a foundational framework for researchers, quality control analysts, and drug development professionals.
Introduction
This compound (Figure 1) belongs to the class of biphenyl carboxylic acids, analogs of which are known for a wide range of pharmacological activities, including anti-inflammatory properties.[1] Its structural similarity to compounds like Felbinac underscores the need for precise analytical control. The accurate characterization of this molecule is paramount for defining its identity, purity, and stability, which are critical parameters throughout the drug development lifecycle.
This application note details an integrated analytical workflow, employing spectroscopic and chromatographic techniques to build a complete profile of the compound. We will explore the causality behind method selection and provide step-by-step protocols that align with the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) for the validation of analytical procedures.[4][5][6][7]
Compound 1
Analytical Characterization Workflow
A multi-faceted approach is necessary for the complete characterization of a pharmaceutical compound. The workflow diagram below illustrates the logical progression from initial identification to comprehensive purity and property analysis.
Caption: Overall analytical workflow for compound characterization.
Part I: Structural Elucidation and Identification
The first critical step is the unambiguous confirmation of the chemical structure. This is achieved by combining data from several spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively.
Rationale: The biphenyl core and substituents of Compound 1 create a distinct pattern of signals. ¹H NMR will confirm the substitution patterns on both aromatic rings and the presence of the methoxy and acetic acid groups. ¹³C NMR will identify all unique carbon atoms, including the carbonyl carbon of the carboxylic acid.
Expected ¹H NMR Signals (in CDCl₃):
-
-OCH₃ (Methoxy): A sharp singlet around δ 3.8-3.9 ppm.[8][9]
-
-CH₂- (Acetic Acid): A singlet around δ 3.6-3.7 ppm.[10]
-
Aromatic Protons: A complex multiplet region between δ 6.8 and 7.6 ppm. The specific splitting patterns will confirm the 1,2-disubstitution and 1,3-disubstitution on the phenyl rings.
-
-COOH (Carboxylic Acid): A broad singlet, typically downfield (> δ 10 ppm), which may be exchangeable with D₂O.[11]
Expected ¹³C NMR Signals (in CDCl₃):
-
Carbonyl (-COOH): δ 175-180 ppm.[11]
-
Aromatic Carbons: δ 110-160 ppm. The carbon attached to the methoxy group will be significantly shielded.
-
Methoxy (-OCH₃): δ ~55 ppm.[12]
-
Methylene (-CH₂-): δ ~40 ppm.[10]
Protocol 1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to ¹H frequency).
-
Technique: Proton-decoupled.
-
Scans: 1024 or more scans may be needed depending on concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the FID using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition, especially when using high-resolution mass spectrometry (HRMS).
Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. It will readily form the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode. The exact mass measurement from HRMS can confirm the molecular formula C₁₅H₁₄O₃. The predicted exact mass is 242.0943.[13]
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Couple an HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography (optional, for sample introduction):
-
Column: C18, 50 mm x 2.1 mm, 3.5 µm.
-
Mobile Phase: Isocratic 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
MS Acquisition (ESI):
-
Mode: Negative ion mode to detect [M-H]⁻.
-
Mass Range: Scan from m/z 50 to 500.
-
Capillary Voltage: 3-4 kV.
-
Data Analysis: Extract the mass of the main peak and compare it to the theoretical exact mass. The molecular ion for biphenyl carboxylic acids is typically weak but observable.[11] Fragmentation may involve the loss of CO₂ and H₂O.[14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Rationale: The spectrum will show characteristic absorptions for the carboxylic acid O-H and C=O bonds, the C-O bond of the ether, and the C=C bonds of the aromatic rings.
Expected FTIR Peaks (ATR):
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[11]
-
C-H Stretch (Aromatic/Aliphatic): Sharp peaks around 2850-3100 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.[11]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ether/Acid): Strong peaks in the 1050-1300 cm⁻¹ region.
Protocol 3: FTIR Analysis
-
Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid powder onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.[8]
-
Part II: Purity Assessment and Assay
High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of non-volatile organic molecules and for quantitative assay.
Reversed-Phase HPLC (RP-HPLC) for Purity and Assay
Rationale: The non-polar biphenyl structure of Compound 1 makes it well-suited for retention on a reversed-phase column (like C18). A UV detector is ideal due to the strong chromophores (aromatic rings) in the molecule. A stability-indicating method should be developed that can separate the main peak from potential impurities and degradation products.[17] The method described below is a robust starting point based on methods for similar compounds like Felbinac.[17][18]
Caption: Key parameters for the RP-HPLC method.
Protocol 4: RP-HPLC Purity Determination
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 acetonitrile/water mixture to a final concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a reference standard at the same concentration if performing a quantitative assay.
-
Chromatographic Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and standard solutions.
-
Acquire the chromatogram for 30 minutes.
-
-
Data Analysis:
-
Purity: Integrate all peaks in the chromatogram. Calculate the purity by area percent normalization (Area of main peak / Total area of all peaks) x 100%.
-
Assay: Compare the peak area of the sample to that of the reference standard of a known concentration.
-
Method Validation Considerations: This method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[4][5][6] Key validation parameters include:
-
Specificity: Demonstrate that the peak for Compound 1 is free from interference from impurities or degradation products (e.g., using peak purity analysis with a DAD detector or by LC-MS).
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range (e.g., 50-150% of the target concentration).
-
Accuracy & Precision: Determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
| Parameter | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% (Repeatability & Intermediate) |
| Specificity | Peak is spectrally pure and resolved from other components |
| Range | 80% - 120% of test concentration |
Conclusion
The analytical characterization of this compound requires a systematic and multi-technique approach. The protocols outlined in this application note provide a robust framework for confirming the compound's identity, structure, purity, and key physicochemical properties. By combining NMR, MS, and FTIR for structural elucidation with a validated RP-HPLC method for purity and assay, researchers can generate a comprehensive data package suitable for regulatory submission and to ensure consistent quality throughout the research and development process. Adherence to established guidelines, such as those from the ICH, is critical for ensuring the trustworthiness and scientific integrity of the analytical data generated.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Separation of Felbinac on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
A VALIDATED STABILITY INDICATING REVERSE PHASE -HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF FELBINAC. ResearchGate. [Link]
-
(1,1'-Biphenyl)-4-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
2-Biphenylcarboxylic acid. NIST WebBook. [Link]
-
Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. ResearchGate. [Link]
-
Supporting Information for: A mild, palladium-catalysed, Suzuki–Miyaura cross-coupling reaction of 3-methoxy-substituted aryl chlorides. Royal Society of Chemistry. [Link]
-
Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
-
Biphenyl-4-carboxylic acid. NIST WebBook. [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Acute Disease. [Link]
-
3-Methoxybiphenyl. PubChem, National Center for Biotechnology Information. [Link]
-
NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. Scribd. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
This compound. LookChem. [Link]
-
Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. [Link]
-
Determination of Diclofenac and Its Related Compounds using RP-HPLC- ICP-QQQ. Agilent. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound|lookchem [lookchem.com]
- 14. (1,1'-Biphenyl)-4-carboxylic acid | C13H10O2 | CID 66724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-Biphenylcarboxylic acid [webbook.nist.gov]
- 16. Biphenyl-4-carboxylic acid [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. Separation of Felbinac on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Quantitative Analysis of (3'-Methoxy-biphenyl-2-yl)-acetic acid in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Drug Development Professionals
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of (3'-Methoxy-biphenyl-2-yl)-acetic acid in a biological matrix (e.g., human plasma). The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by rapid and selective chromatographic separation on a reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Negative Ion Electrospray Ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The method is designed to provide the high sensitivity, specificity, and throughput required for pharmacokinetic studies in drug development. All procedural steps are explained with a focus on the scientific rationale, and the validation framework is aligned with ICH Q2(R1) guidelines.[1][2]
Introduction and Scientific Rationale
This compound is a small organic molecule featuring a biphenyl core, a methoxy group, and a carboxylic acid moiety.[3][4] Its structural components, particularly the carboxylic acid group, make it a candidate for drug development, a potential metabolite of a parent compound, or a process-related impurity. Accurate quantification in biological matrices is therefore critical for assessing its absorption, distribution, metabolism, and excretion (ADME) profile during preclinical and clinical development.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[5] The carboxylic acid functional group is readily ionizable, making it highly suitable for Electrospray Ionization (ESI).[6][7][8] Specifically, in a slightly basic environment, the acidic proton is easily lost, leading to the formation of a highly stable deprotonated molecule, [M-H]⁻, in negative ionization mode. This characteristic allows for sensitive detection with minimal in-source fragmentation.
This guide provides a comprehensive protocol, from sample preparation to data analysis, grounded in established bioanalytical principles.
Analyte Chemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to rational method development.
| Property | Value | Source | Significance for Method Development |
| Chemical Name | This compound | [3] | N/A |
| CAS Number | 108478-56-4 | [3] | Unique identifier for sourcing standards. |
| Molecular Formula | C₁₅H₁₄O₃ | [3] | Used to calculate exact mass. |
| Molecular Weight | 242.27 g/mol | [3] | Approximate mass for instrument setup. |
| Exact Mass | 242.0943 g/mol | [3] | Critical for high-resolution MS and precursor ion selection. |
| LogP | 2.98 - 3.1 | [3] | Indicates moderate hydrophobicity, suggesting good retention on reversed-phase (e.g., C18) columns. |
| Hydrogen Bond Donor | 1 (from -COOH) | [3] | Influences solubility and ionization. |
| Hydrogen Bond Acceptor | 3 (from O atoms) | [3] | Influences solubility and interactions with polar solvents. |
Experimental Workflow Overview
The analytical workflow is designed for efficiency and robustness, moving from sample receipt to final concentration determination.
Caption: High-level workflow for the quantitation of the analyte.
Detailed Protocols and Methodologies
Part 3.1: Sample Preparation Protocol (Protein Precipitation)
Rationale: Protein Precipitation (PPT) is a simple, fast, and effective method for removing the majority of protein content from plasma samples.[9] Acetonitrile is a common choice as it efficiently precipitates proteins while being a suitable solvent for LC-MS analysis, compatible with reversed-phase mobile phases.[10] An internal standard (IS), ideally a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis.
Materials:
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (e.g., D₄-(3'-Methoxy-biphenyl-2-yl)-acetic acid)
-
LC-MS grade acetonitrile (ACN) and water
-
Control human plasma (K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the analytical standard and internal standard in a suitable solvent (e.g., 50:50 ACN:Water) to create 1 mg/mL stock solutions.
-
-
Prepare Calibration and QC Samples:
-
Perform serial dilutions of the stock solution to create working solutions for spiking into control plasma. This generates calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High).
-
-
Sample Processing:
-
Pipette 50 µL of study sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., at 500 ng/mL) to all tubes except the blank.
-
Add 200 µL of cold acetonitrile (ACN) to each tube. This is the precipitation agent.
-
Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 100 µL of LC-MS grade water to the supernatant. This dilution step reduces the organic content of the injected sample, improving peak shape on the reversed-phase column.
-
Cap the plate/vials and place them in the autosampler for injection.
-
Part 3.2: LC-MS/MS Analytical Method
Rationale:
-
Chromatography: A C18 reversed-phase column is selected due to the analyte's moderate hydrophobicity (LogP ~3).[3][11] A gradient elution starting with high aqueous content allows for the retention of the analyte, while ramping up the organic phase ensures its timely elution and cleans the column. Formic acid is used as a mobile phase modifier to ensure the carboxylic acid is protonated, leading to better retention and peak shape.
-
Mass Spectrometry: As discussed, negative mode ESI is chosen for its high efficiency in deprotonating carboxylic acids.[12][13] A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode for its superior selectivity and sensitivity, making it the industry standard for quantitative bioanalysis.[11]
Proposed MRM Fragmentation Pathway
The fragmentation of the precursor ion is key to the selectivity of the MRM assay.
Caption: Proposed fragmentation of the deprotonated parent molecule.
LC System Conditions:
| Parameter | Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (10% B) |
MS System Conditions:
| Parameter | Setting |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 450°C |
| Gas Flow | Instrument Dependent (e.g., 800 L/hr) |
| Collision Gas | Argon |
MRM Transitions (Representative Values):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Analyte (Quantifier) | 241.1 | 195.1 | 100 | 15 |
| Analyte (Qualifier) | 241.1 | 167.1 | 100 | 25 |
| Internal Standard | 245.1 | 199.1 | 100 | 15 |
Part 3.3: Method Validation Framework
Rationale: Method validation is mandatory to ensure the analytical procedure is suitable for its intended purpose.[14] The framework should follow the International Council for Harmonisation (ICH) guideline Q2(R1).[1][15]
Summary of Validation Parameters and Acceptance Criteria:
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | Ensure no interference from matrix components at the analyte's retention time. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal. |
| Accuracy | Closeness of measured concentration to the true value. | Mean concentration of QCs should be within ±15% of nominal (±20% at LLOQ). |
| Precision | Repeatability and intermediate precision of the measurements. | Coefficient of Variation (%CV) for QCs should be ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-noise > 10; must meet accuracy/precision criteria. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | %CV of IS-normalized matrix factor across lots should be ≤15%. |
| Stability | Evaluate analyte stability under various storage and processing conditions. | Mean concentration of stability QCs should be within ±15% of nominal fresh samples. |
Conclusion
This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of this compound in plasma. The protocol, leveraging a simple protein precipitation and a selective MRM assay, is suitable for high-throughput bioanalysis in a drug development setting. The outlined method parameters and validation framework serve as a robust starting point for implementation in regulated laboratory environments.
References
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This compound - LookChem. [Link]
-
Organic Acid Analysis Column for LC-MS - Imtakt. [Link]
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Analysis of Polychiorinated Biphenyl Residues in Human Plasma by Gas Chromatography-Mass Spectrometry - Oxford Academic. [Link]
-
Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer - PubMed. [Link]
-
Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY QDa Mass Detector - Waters. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - ACS Publications. [Link]
-
Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry - PubMed. [Link]
-
Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer - ACS Publications. [Link]
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Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo - MDPI. [Link]
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Organic Acids Analyzed with LCMS - AppNote - MicroSolv. [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids - ScienceDirect. [Link]
-
Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation - ResearchGate. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
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Quality Guidelines - ICH. [Link]
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Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias - PubMed Central. [Link]
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Method for analysis of polybrominated biphenyls by gas chromatography mass spectrometry - PubMed. [Link]
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An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - MDPI. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) - European Medicines Agency. [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. [Link]
-
Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Development & Delivery. [Link]
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- 15. ICH Official web site : ICH [ich.org]
Application Notes and Protocols for In Vitro Evaluation of (3'-Methoxy-biphenyl-2-yl)-acetic acid Activity
Introduction: Unveiling the Therapeutic Potential of (3'-Methoxy-biphenyl-2-yl)-acetic acid
This compound is a member of the biphenyl acetic acid class of compounds. This structural family is of significant interest in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2][3][4]. Notably, several biphenyl derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes[4]. Given the structural similarities, it is hypothesized that this compound may also exert its biological effects through the modulation of inflammatory pathways, primarily via COX inhibition. Furthermore, the potential for anticancer activity, as seen with other biphenyl carboxylic acids, warrants investigation[3][5].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to elucidate the biological activity of this compound. The protocols herein are designed to be robust and self-validating, enabling a thorough investigation of the compound's potential as an anti-inflammatory and anticancer agent.
I. Primary Screening: Assessing Cyclooxygenase (COX) Inhibition
The primary hypothesis is that this compound functions as a COX inhibitor. The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain[6][7]. Therefore, the initial in vitro assays should focus on quantifying the inhibitory activity of the test compound against both COX-1 and COX-2 to determine its potency and selectivity.
A. Rationale for COX Isoform Selectivity Testing
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining and regulating blood flow to the kidneys. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation[6]. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. Therefore, it is crucial to assess the inhibitory activity of this compound on both COX-1 and COX-2 to establish its selectivity profile.
B. Experimental Workflow for COX Inhibition Assays
The following diagram illustrates the general workflow for determining the COX inhibitory activity of this compound.
Caption: Workflow for determining COX inhibitory activity.
C. Protocol 1: Colorimetric COX Inhibitor Screening Assay
This protocol is based on the principle of measuring the peroxidase activity of COX. The peroxidase component of COX catalyzes the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which can be monitored spectrophotometrically[6][8].
Materials:
-
COX Colorimetric Inhibitor Screening Kit (e.g., from Cayman Chemical or Creative BioMart)[6][8]
-
This compound
-
Known non-selective COX inhibitor (e.g., indomethacin)
-
Known COX-2 selective inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This will typically include assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid, and the colorimetric substrate (TMPD).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the test compound and control inhibitors in the assay buffer.
-
Assay Setup: To a 96-well plate, add the following in the specified order:
-
150 µL of Assay Buffer
-
10 µL of Heme
-
10 µL of the diluted test compound or control inhibitor. For the 100% initial activity wells, add 10 µL of the vehicle control (e.g., DMSO).
-
10 µL of diluted COX-1 or COX-2 enzyme.
-
-
Incubation: Gently shake the plate and incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of the colorimetric substrate solution to all wells.
-
Second Incubation: Add 10 µL of arachidonic acid solution to all wells to initiate the reaction.
-
Measurement: Immediately read the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
D. Protocol 2: Enzyme Immunoassay (EIA) for Prostaglandin Production
This protocol directly measures the cyclooxygenase activity of COX by quantifying the production of prostaglandin F2α (PGF2α) via an enzyme immunoassay (EIA)[9][10]. This method is generally more sensitive and specific than the colorimetric assay.
Materials:
-
COX (human) Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)[9]
-
This compound
-
Known COX inhibitors (as in Protocol 1)
-
96-well microplate coated with capture antibody
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Reagent and Compound Preparation: Prepare all reagents and compound dilutions as described in Protocol 1 and according to the kit manufacturer's instructions.
-
COX Reaction:
-
In separate tubes, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compound or control inhibitor to the respective tubes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction by adding a solution of stannous chloride (SnCl2), which reduces the PGH2 product to the more stable PGF2α.
-
-
EIA Procedure:
-
Add the reaction mixtures (containing PGF2α) and the PGF2α standards to the wells of the antibody-coated 96-well plate.
-
Add the PGF2α-acetylcholinesterase (AChE) tracer to each well.
-
Incubate the plate for the time specified in the kit protocol (typically overnight).
-
Wash the plate to remove unbound reagents.
-
Add Ellman's Reagent (which contains the substrate for AChE) to each well and incubate in the dark.
-
-
Measurement: Read the absorbance at 405-420 nm. The intensity of the color is inversely proportional to the amount of PGF2α produced.
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards versus the logarithm of the PGF2α concentration.
-
Determine the concentration of PGF2α in each sample from the standard curve.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Determine the IC50 value as described in Protocol 1.
Table 1: Expected Data Output for COX Inhibition Assays
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | To be determined | To be determined | To be determined |
| Indomethacin (non-selective control) | Expected low µM | Expected low µM | ~1 |
| Celecoxib (COX-2 selective control) | Expected high µM | Expected low µM | >>1 |
II. Secondary and Broader Screening Assays
Should this compound demonstrate significant COX inhibitory activity, further in vitro assays can be employed to characterize its broader anti-inflammatory and potential anticancer effects.
A. Cellular Anti-Inflammatory Assays
These assays move from purified enzyme systems to a more physiologically relevant cellular context.
Rationale: During inflammation, macrophages are stimulated by pro-inflammatory signals like lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and the production of nitric oxide (NO), a key inflammatory mediator. This assay assesses the ability of the test compound to suppress this inflammatory response.
Protocol:
-
Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percent inhibition of NO production and determine the IC50 value.
Rationale: The hWBA provides a highly physiological ex vivo system to assess COX inhibition. It measures the ability of a compound to inhibit the production of prostaglandins (PGE2 from LPS-stimulated COX-2) and thromboxane (TxB2 from clotting-induced COX-1) in fresh human blood[11]. This assay offers a more predictive in vitro model for in vivo efficacy.
Protocol Overview:
-
Blood Collection: Obtain fresh venous blood from healthy volunteers.
-
COX-2 Induction (for PGE2 measurement): Aliquot blood into tubes containing an anticoagulant and incubate with LPS to induce COX-2 expression.
-
COX-1 Activity (for TxB2 measurement): Aliquot blood into tubes without anticoagulant and allow it to clot to activate platelets and COX-1.
-
Treatment: Add various concentrations of this compound to the blood samples before or during stimulation/clotting.
-
Prostanoid Measurement: Separate the plasma or serum and measure the concentrations of PGE2 and TxB2 using specific EIAs or LC-MS/MS.
-
Data Analysis: Calculate the percent inhibition of PGE2 and TxB2 production and determine the IC50 values for COX-2 and COX-1, respectively.
B. Anticancer Activity Screening
Given that some biphenyl derivatives exhibit anticancer properties, it is prudent to screen this compound for cytotoxic or anti-proliferative effects against cancer cell lines[3][5].
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is a widely used method for screening potential anticancer drugs[12].
Protocol:
-
Cell Culture and Seeding: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, BxPC-3 for pancreatic cancer) and seed them in a 96-well plate.[3][12]
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (typically 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Logic diagram for anticancer activity screening.
III. Data Interpretation and Next Steps
The results from these in vitro assays will provide a comprehensive initial profile of the biological activity of this compound.
-
COX Inhibition Profile: The IC50 values for COX-1 and COX-2 will establish the compound's potency and selectivity as a COX inhibitor. A high selectivity index (COX-1 IC50 / COX-2 IC50) would suggest a potentially favorable safety profile with reduced gastrointestinal side effects.
-
Cellular Anti-Inflammatory Activity: Potent inhibition of NO production in macrophages and prostanoid synthesis in the human whole blood assay would provide strong evidence of the compound's anti-inflammatory potential in a more complex biological system.
-
Anticancer Activity: A low IC50 value in the MTT assay against specific cancer cell lines would indicate potential for further development as an anticancer agent.
Positive results from these in vitro studies would warrant further investigation, including more detailed mechanism of action studies (e.g., investigating effects on upstream signaling pathways like NF-κB), in vivo efficacy studies in animal models of inflammation or cancer, and pharmacokinetic and toxicity profiling.
References
-
Creative BioMart. (n.d.). COX (ovine) Colorimetric Inhibitor Screening Assay Kit. Retrieved from [Link]
- Riener, M., et al. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. Methods in Molecular Biology, 316, 149-156.
- Chandra, S., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 13(1), 130-145.
- Schroecksnadel, K., et al. (2006). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.
- Perez, G. S., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(11), 2351.
- Kumar, V., & Kumar, S. (2016). In vitro pharmacological screening methods for anti-inflammatory agents. Research & Reviews: Journal of Pharmacology and Toxicological Studies, 4(2), 1-6.
- Ahmad, A., et al. (2011). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 23(1), 269-271.
- Jayasuriya, W. J. A. B. N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 131-140.
- IJSDR. (2019). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 4(8), 2455-2631.
- Pop, F., et al. (2022). Synthesis of 2-[(3,4,5-Triphenyl)
-
Biocompare. (n.d.). COX (ovine/human) Inhibitor Screening Assay Kit from Cayman Chemical. Retrieved from [Link]
- Gultsev, A., et al. (2020). In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1. International Journal of Molecular Sciences, 21(18), 6825.
- Al-Ishaq, R. K., et al. (2019). Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures. Cancer Drug Resistance, 2(3), 705-716.
- Reddy, T. S., et al. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. Asian Journal of Green Chemistry, 9(1), 278-291.
- Gallardo, V., et al. (2003). In vitro based index of topical anti-inflammatory activity to compare a series of NSAIDS. International Journal of Pharmaceutics, 260(1), 57-65.
- Lopes, D., et al. (2008). In vitro assessment of NSAIDs-membrane interactions: significance for pharmacological actions. Journal of Pharmaceutical Sciences, 97(9), 3826-3839.
- El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19075-19124.
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- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
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- 11. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of NSAIDs activity in COX-2 expressing and non-expressing 2D and 3D pancreatic cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Developing Robust Cell-Based Assays for Novel Anti-Inflammatory Compounds
Abstract
The identification of novel anti-inflammatory therapeutics is a critical endeavor in addressing a wide array of human diseases. Cell-based assays serve as the cornerstone of early-stage drug discovery, providing a biologically relevant environment to screen for and characterize compounds that modulate inflammatory responses. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate robust cell-based assays. We delve into the critical aspects of experimental design, from the selection of appropriate cell models and inflammatory stimuli to the implementation of a multi-tiered assay strategy targeting key inflammatory pathways. Detailed, field-proven protocols for quantifying cytokine release, gene expression, and signaling pathway activation are provided, alongside methodologies for rigorous assay validation to ensure data integrity and reproducibility.
Introduction: The Rationale for Cell-Based Inflammatory Assays
Chronic and acute inflammation are underlying factors in a multitude of diseases, including autoimmune disorders, cardiovascular disease, and cancer.[1] The cellular response to inflammatory stimuli is a complex, orchestrated process involving cascades of signaling events that culminate in the production of inflammatory mediators like cytokines and chemokines.[2][3] Cell-based assays provide an indispensable platform to dissect these intricate pathways and to identify compounds that can therapeutically intervene.[4]
A well-designed in vitro assay strategy allows for the high-throughput screening (HTS) of compound libraries and the detailed mechanistic characterization of promising "hits."[4] By moving beyond simple biochemical assays, cell-based models offer a more physiologically relevant context, accounting for factors like cell permeability, cytotoxicity, and off-target effects early in the discovery pipeline. This guide will walk through the essential components of building a reliable and informative cell-based assay cascade.
Foundational Choices: Setting the Stage for Success
The validity and relevance of your results hinge on the initial choices of cell model and inflammatory stimulus. These decisions should be guided by the specific biological question and the therapeutic target of interest.
Selecting the Appropriate Cell Model
The choice between immortalized cell lines and primary cells involves a trade-off between reproducibility and physiological relevance.
| Cell Type | Advantages | Disadvantages | Common Examples |
| Immortalized Cell Lines | - Highly reproducible and scalable- Easy to culture and transfect- Well-characterized responses | - Genetic drift from primary cells- May not fully recapitulate in vivo biology | - RAW 264.7: Murine macrophage-like line- THP-1: Human monocytic line, requires differentiation (e.g., with PMA) to become macrophage-like[5][6][7] |
| Primary Cells | - High physiological relevance- Closely mimic in vivo responses | - Donor-to-donor variability- Limited lifespan and proliferation- More complex to isolate and culture | - PBMCs: Peripheral Blood Mononuclear Cells- Bone Marrow-Derived Macrophages (BMDMs) |
Expert Insight: For initial high-throughput screening, the robustness and scalability of cell lines like THP-1 or RAW 264.7 are often preferred.[6][8][9] Hits identified in these primary screens should then be validated in more physiologically relevant primary cells to confirm their activity and rule out cell-line-specific artifacts.
Choosing the Inflammatory Stimulus
The stimulus dictates which inflammatory pathway is activated. A thorough understanding of the mechanism of action is crucial for interpreting results.
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of Toll-like receptor 4 (TLR4).[10] This triggers a signaling cascade that strongly activates the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
-
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine activates its own receptor (TNFR), initiating downstream signaling that also heavily involves the NF-κB pathway.[12] Using TNF-α as a stimulus is particularly relevant for studying feedback loops in inflammation or compounds targeting cytokine signaling.
Core Inflammatory Signaling Pathways
Most inflammatory responses converge on a few key intracellular signaling pathways. Targeting these pathways provides a direct readout of a compound's potential efficacy.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation.[2][12] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3][13] Upon stimulation (e.g., by LPS or TNF-α), the IκB kinase (IKK) complex is activated, which phosphorylates IκB.[12] This phosphorylation marks IκB for degradation, freeing NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of hundreds of pro-inflammatory genes.[3][12][14]
Caption: A logical workflow for characterizing anti-inflammatory compounds.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for key assays. All steps should be performed using sterile techniques in a biological safety cabinet.
Protocol 1: TNF-α Release Assay via ELISA
This assay quantifies the secretion of TNF-α, a key pro-inflammatory cytokine, into the cell culture supernatant. It is an excellent primary screen for overall anti-inflammatory activity. [15] Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) uses a capture antibody coated onto a 96-well plate to bind the target protein (TNF-α). A second, detection antibody conjugated to an enzyme binds to a different epitope on the protein. Addition of a substrate results in a colorimetric change proportional to the amount of protein present. [16][17][18][19][20] Methodology:
-
Cell Seeding: Seed RAW 264.7 or differentiated THP-1 cells in a 96-well flat-bottom plate at a density of 5x10⁴ to 1x10⁵ cells/well in 100 µL of complete medium. Incubate overnight (16-18 hours) at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium. Incubate for 1 hour. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is added.
-
Inflammatory Stimulation: Add 10 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the vehicle control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂. [15]5. Supernatant Collection: Centrifuge the plate at 1,000 x g for 10 minutes to pellet the cells. [18][19]Carefully collect 50-80 µL of the supernatant without disturbing the cell layer.
-
ELISA Procedure: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions (e.g., R&D Systems, Abcam). [17][18]This typically involves:
-
Adding supernatants and standards to the antibody-coated plate.
-
Incubation and washing steps.
-
Adding a biotinylated detection antibody.
-
Incubation and washing steps.
-
Adding a streptavidin-HRP conjugate.
-
Incubation and washing steps.
-
Adding a colorimetric substrate (e.g., TMB).
-
Stopping the reaction with a stop solution (e.g., H₂SO₄). [16]7. Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Subtract the average absorbance of the blank wells from all readings. Generate a standard curve by plotting the absorbance versus the concentration of the recombinant TNF-α standards. Use the standard curve to calculate the concentration of TNF-α in each sample well. Calculate the percent inhibition for each compound concentration relative to the LPS-only control.
Protocol 2: Inflammatory Gene Expression via RT-qPCR
This assay measures changes in the mRNA levels of inflammatory genes, providing insight into the transcriptional effects of a compound.
Principle: Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) measures the amount of a specific mRNA transcript. RNA is first reverse-transcribed into complementary DNA (cDNA), which is then amplified in a qPCR reaction. A fluorescent dye (like SYBR Green) or a probe binds to the amplifying DNA, and the increase in fluorescence is measured in real-time. [21][22] Methodology:
-
Cell Treatment: Seed and treat cells with compounds and LPS in a 12- or 24-well plate as described in Protocol 1, but for a shorter duration (typically 4-6 hours) to capture the peak of gene transcription.
-
RNA Extraction: Lyse the cells directly in the well and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's protocol. Elute RNA in nuclease-free water.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit (e.g., Applied Biosystems High-Capacity cDNA Reverse Transcription Kit).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each reaction (in duplicate or triplicate), combine:
-
SYBR Green Master Mix (2X) [21] * Forward and Reverse Primers (for target genes like IL6, PTGS2 (COX-2), and a housekeeping gene like ACTB (β-actin) or GAPDH)
-
cDNA template
-
Nuclease-free water
-
-
qPCR Run: Run the plate on a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). [23]6. Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression. The expression of the target gene is normalized to the housekeeping gene and then compared to the LPS-stimulated control group. [24]
Protocol 3: NF-κB Nuclear Translocation via High-Content Screening (HCS)
This imaging-based assay directly visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus, providing a direct measure of pathway inhibition. [13][25][26][27] Principle: Cells are stained with a fluorescent antibody against an NF-κB subunit (e.g., p65) and a nuclear counterstain (e.g., Hoechst or DAPI). An automated microscope (HCS platform) acquires images of both fluorescent channels. Image analysis software then segments the images to define the nuclear and cytoplasmic compartments for each cell and calculates the ratio of nuclear to cytoplasmic NF-κB fluorescence intensity. [25][27] Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa or A549) in a 96- or 384-well black-walled, clear-bottom imaging plate. Allow cells to adhere overnight.
-
Compound Treatment & Stimulation: Pre-treat cells with compounds for 1 hour, followed by stimulation with TNF-α (e.g., 10-20 ng/mL) for the optimal time determined by a time-course experiment (typically 30-60 minutes). [25][26]3. Fixation and Permeabilization:
-
Carefully aspirate the medium.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash wells 3 times with PBS.
-
Permeabilize cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash wells 3 times with PBS.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against NF-κB p65 for 1-2 hours at room temperature or overnight at 4°C.
-
Wash wells 3 times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour, protected from light.
-
Wash wells 3 times with PBS, leaving the final wash in the wells for imaging.
-
-
Image Acquisition and Analysis:
-
Acquire images on a high-content imaging system.
-
Use the system's analysis software to identify nuclei (from the Hoechst channel) and define the cytoplasm (a ring-like region around the nucleus).
-
Measure the mean fluorescence intensity of the NF-κB signal in both compartments.
-
Calculate the nuclear-to-cytoplasmic intensity ratio for hundreds or thousands of cells per well. A higher ratio indicates greater translocation.
-
Assay Validation: Ensuring Trustworthy Data
A robust assay is one that is reproducible, sensitive, and has a large enough signal window to confidently identify hits. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. [28][29][30] Z'-Factor Calculation:
The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive control (p, e.g., LPS only) and negative control (n, e.g., vehicle only). [31] Formula: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | The assay has a large separation between controls and is suitable for HTS. [28][29][31] |
| 0 to 0.5 | Marginal / Doable | The assay may be acceptable, but optimization is recommended to improve performance. [28][29] |
| < 0 | Unacceptable | The signal from the positive and negative controls overlaps, making the assay unreliable for screening. [28][30] |
Expert Insight: To validate an assay, run a full plate with half the wells dedicated to the positive control and the other half to the negative control (at least 16 replicates of each is recommended). [30]Calculate the Z'-factor. If Z' < 0.5, optimize parameters such as cell seeding density, stimulus concentration, or incubation time before proceeding with compound screening.
Conclusion
Developing effective cell-based assays is a foundational pillar of modern anti-inflammatory drug discovery. By making rational choices in cell models and stimuli, employing a multi-tiered assay strategy, and adhering to rigorous validation standards, researchers can generate high-quality, reproducible data. The protocols and principles outlined in this guide provide a robust framework for identifying and characterizing the next generation of anti-inflammatory compounds, ultimately accelerating the path from the laboratory bench to clinical application.
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A-Gonzalez, N., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. PLoS ONE. Available at: [Link]
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Kyriakis, J. M., & Avruch, J. (2012). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. Available at: [Link]
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A-Gonzalez, N., et al. (2018). High content, high-throughput screening for small molecule inducers of NF-κB translocation. Semantic Scholar. Available at: [Link]
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Ahmad, R., et al. (2016). Mitogen-activated Protein Kinases in Inflammation. KoreaMed Synapse. Available at: [Link]
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Schulze-Luehrmann, J., & Ghosh, S. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]
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PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. Available at: [Link]
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National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCI. Available at: [Link]
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van der Velpen, V., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function. Available at: [Link]
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Bowdish Lab. (2012). NF-KB LUCIFERASE ASSAY. Bowdish Lab. Available at: [Link]
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TROMBETTA, L. D. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology. Available at: [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]
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INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]
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Zhang, J. H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]
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Smale, S., et al. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. MDPI. Available at: [Link]
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Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Available at: [Link]
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Tchou-Wong, K.-M., & Rom, W. N. (2009). Development of a cell-based assay to quantify the inflammatory potential of test substances and screen compound libraries for anti-cancer drug candidates in a high-throughput format. Methods in Molecular Biology. Available at: [Link]
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YouTube. (2020). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available at: [Link]
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Sirenko, O., et al. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]
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Bartosh, T. J., et al. (2014). Macrophage Inflammatory Assay. Bio-protocol. Available at: [Link]
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Elabscience. (n.d.). Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. Available at: [Link]
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Ortega-Gomez, A., et al. (2010). Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents. Journal of the American College of Nutrition. Available at: [Link]
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Li, R., et al. (2021). Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages. Frontiers in Immunology. Available at: [Link]
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Li, R., et al. (2021). Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages. PubMed. Available at: [Link]
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Li, R., et al. (2021). Comparative Proteomic Analysis of Polarized Human THP-1 and Mouse RAW264.7 Macrophages. ResearchGate. Available at: [Link]
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Chanput, W., et al. (2014). Decades Long Involvement of THP-1 Cells as a Model for Macrophage Research: A Comprehensive Review. Journal of Leukocyte Biology. Available at: [Link]
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Lee, D. Y., et al. (2020). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at: [Link]
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Singh, N., et al. (2023). miR-204 Negatively Regulates HIV-Tat-Mediated Inflammation in Cervical Epithelial Cells via the NF-κB Axis: Insights from an In Vitro Study. MDPI. Available at: [Link]
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Horiuchi, M., et al. (2020). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Scientific Reports. Available at: [Link]
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Ubigene. (n.d.). Engineered THP-1 cell line: models for immune diseases and inflammatory research. Ubigene. Available at: [Link]
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Marcus, A. D., et al. (2020). Cytokine RT-qPCR and ddPCR for immunological investigations of the endangered Australian sea lion (Neophoca cinerea) and other mammals. PeerJ. Available at: [Link]
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YouTube. (2024). Advancing Therapeutics Targeting Cytokines with Functional Cell-based Assays. YouTube. Available at: [Link]
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Wang, X., et al. (2023). Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming. Frontiers in Immunology. Available at: [Link]
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Cova, E., et al. (2023). Quantification of pro-inflammatory gene expression in the pre-treatment approach by qPCR in ATDC-5. ResearchGate. Available at: [Link]
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Lee, S.-H., et al. (2021). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI. Available at: [Link]
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Khan, A., et al. (2022). Analysis of differential gene expression of pro-inflammatory cytokines in the nasopharyngeal milieu of mild & severe COVID-19 cases. PLoS ONE. Available at: [Link]
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Application Notes & Protocols: A Case Study in Drug Discovery with Biphenyl-Acetic Acid Derivatives
A Note to the Researcher: The compound of interest, (3'-Methoxy-biphenyl-2-yl)-acetic acid, is a commercially available chemical entity.[1][2] However, a comprehensive review of publicly accessible scientific literature, patents, and clinical trial databases reveals a significant lack of data regarding its specific applications in drug discovery, including its biological targets and mechanism of action.
In the spirit of providing a scientifically rigorous and practical guide, this document will utilize a well-characterized, structurally related analogue, Lumiracoxib , as a detailed case study. Lumiracoxib, a selective COX-2 inhibitor, shares the biphenyl-acetic acid core and its journey through the drug discovery and development pipeline offers invaluable insights into the potential applications and challenges of this class of molecules.[3][4] This application note will therefore explore the principles of targeting cyclooxygenase enzymes, provide detailed protocols for characterization, and discuss the critical importance of safety profiling, all within the context of Lumiracoxib's history.
Introduction: The Biphenyl-Acetic Acid Scaffold and Cyclooxygenase Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management.[5] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[6][7] Prostaglandins are key mediators of inflammation, pain, and fever.[8]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastrointestinal (GI) tract lining and maintaining kidney function.[9][10]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation.[9]
The discovery of these two isoforms led to the hypothesis that selectively inhibiting COX-2 would provide the anti-inflammatory and analgesic benefits of traditional NSAIDs while sparing the protective functions of COX-1, thereby reducing GI side effects.[11] This spurred the development of a new class of NSAIDs known as "coxibs."
Lumiracoxib emerged from these efforts as a highly selective COX-2 inhibitor.[3][4] Structurally, it is an analogue of diclofenac and belongs to the arylalkanoic acid class of NSAIDs.[12] Unlike many other coxibs, such as celecoxib, Lumiracoxib is an acidic molecule and binds to a different site on the COX-2 enzyme.[3][4]
Mechanism of Action: Selective Inhibition of COX-2
The therapeutic effects of Lumiracoxib are derived from its potent and selective inhibition of the COX-2 enzyme.[3] This selectivity is crucial for its intended safety profile, particularly concerning gastrointestinal adverse effects.
Signaling Pathway of Prostaglandin Synthesis and COX-2 Inhibition
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the point of intervention for a selective inhibitor like Lumiracoxib.
Caption: COX-2 Pathway and Lumiracoxib Inhibition.
Experimental Protocols for Characterization
The following protocols are foundational for characterizing a novel biphenyl-acetic acid derivative hypothesized to be a selective COX-2 inhibitor.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This assay is critical for determining the potency and selectivity of the test compound.
Objective: To determine the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for the test compound against purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Test compound (e.g., this compound or Lumiracoxib).
-
Positive controls: A non-selective NSAID (e.g., diclofenac) and a known selective COX-2 inhibitor (e.g., celecoxib).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) detection.
Procedure:
-
Prepare serial dilutions of the test compound and control compounds in DMSO.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test compound or control. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid. Incubate for a further 10 minutes at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Data Interpretation: The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher selectivity index indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Lumiracoxib | >100 | ~0.1 | >1000 |
| Diclofenac | ~1 | ~0.5 | ~2 |
| Celecoxib | ~15 | ~0.04 | ~375 |
Note: The values in the table are representative and may vary depending on the specific assay conditions.
Protocol 2: Cell-Based Assay for Prostaglandin Production
This assay validates the in vitro findings in a more physiologically relevant context.
Objective: To measure the effect of the test compound on prostaglandin production in whole cells.
Materials:
-
Human A549 cells (a lung carcinoma cell line that expresses COX-2 upon stimulation).
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound.
-
PGE2 EIA kit.
Procedure:
-
Seed A549 cells in 24-well plates and grow to confluence.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce COX-2 expression and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an EIA kit.
-
Determine the IC50 value for the inhibition of PGE2 production.
Workflow for In Vitro to Cellular Characterization
Caption: Workflow for initial characterization.
Clinical Development and the Importance of Safety Profiling: The Case of Lumiracoxib
Lumiracoxib demonstrated efficacy in treating osteoarthritis and acute pain in numerous clinical trials.[13][14][15] The TARGET study, which enrolled over 18,000 patients, showed that Lumiracoxib significantly reduced the incidence of upper gastrointestinal ulcer complications compared to non-selective NSAIDs like naproxen and ibuprofen.[4][14]
However, post-marketing surveillance revealed a significant and concerning risk of severe hepatotoxicity (liver damage).[4][16] Reports of serious liver adverse reactions, including cases requiring liver transplantation and some resulting in death, led to its withdrawal from the market in several countries, including Australia, the UK, and Canada.[4][17][18][19]
This outcome underscores a critical lesson in drug discovery: efficacy against a target is only one part of the equation. A rigorous and comprehensive safety and toxicology evaluation is paramount.
Protocol 3: In Vitro Hepatotoxicity Assay
This is an early-stage screen to identify potential liver toxicity.
Objective: To assess the potential of a test compound to cause toxicity in human liver cells.
Materials:
-
HepaRG cells or primary human hepatocytes.
-
Cell culture medium.
-
Test compound.
-
Positive control for hepatotoxicity (e.g., acetaminophen at high concentrations).
-
MTT or other viability assay kit.
-
Assay kits for markers of liver injury (e.g., alanine transaminase (ALT) and aspartate transaminase (AST)).
Procedure:
-
Culture HepaRG cells or primary hepatocytes in 96-well plates.
-
Expose the cells to a range of concentrations of the test compound for 24-72 hours.
-
Assess cell viability using an MTT assay.
-
Measure the levels of ALT and AST released into the cell culture medium.
-
Determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).
Data Interpretation: An increase in ALT/AST levels and a low CC50 value can indicate a potential for hepatotoxicity and would warrant further investigation.
Conclusion and Future Directions
The story of Lumiracoxib provides a compelling narrative for researchers working with biphenyl-acetic acid derivatives. While this chemical scaffold can yield highly potent and selective enzyme inhibitors, the potential for off-target effects, particularly hepatotoxicity, must be carefully evaluated from the earliest stages of drug discovery. For any novel compound in this class, including this compound, a development program should incorporate a robust battery of in vitro and in vivo safety assays alongside efficacy studies. Future research in this area could focus on modifying the biphenyl-acetic acid scaffold to retain COX-2 inhibitory activity while mitigating the structural features associated with liver toxicity.
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PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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University of Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
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Application Notes and Protocols for the Biological Evaluation of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Abstract
This comprehensive guide details the critical steps and methodologies for the formulation and preclinical evaluation of (3'-Methoxy-biphenyl-2-yl)-acetic acid, a compound of interest for its potential therapeutic activities. Given its predicted hydrophobic nature, this document provides a framework for addressing the challenges of its poor aqueous solubility to enable robust and reproducible biological studies. We present detailed protocols for pre-formulation characterization, the development of formulations suitable for in vitro and in vivo applications, and the subsequent analytical and biological validation of these formulations. The causality behind experimental choices is explained to provide a deeper understanding of the formulation science. This guide is intended to equip researchers with the necessary tools to advance the preclinical assessment of this and similar biphenyl acetic acid derivatives.
Introduction: The Challenge of Formulating Biphenyl Acetic Acid Derivatives
This compound belongs to a class of biphenyl compounds that have garnered significant interest in medicinal chemistry. Biphenyl acetic acid derivatives have been reported to possess a range of biological activities, including anti-inflammatory, analgesic, and antibacterial properties[1]. The structural motif of this compound, with its biphenyl core and acetic acid side chain, suggests its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. However, the predicted high LogP value of this compound indicates significant hydrophobicity, which presents a major hurdle for its formulation and subsequent biological evaluation. Poor aqueous solubility can lead to low dissolution rates, erratic absorption, and ultimately, poor bioavailability, making it challenging to achieve therapeutic concentrations in preclinical models[2].
This application note provides a systematic approach to overcoming these challenges, guiding the researcher from initial physicochemical characterization to the preparation of robust formulations for both cell-based assays and animal studies.
Pre-formulation Studies: Characterizing the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.
Physicochemical Property Determination
Objective: To determine the fundamental physicochemical properties of this compound that will influence formulation strategy.
Table 1: Physicochemical Properties of this compound
| Property | Predicted/Reported Value | Significance for Formulation |
| Molecular Formula | C₁₅H₁₄O₃ | Essential for molecular weight calculation and concentration determinations. |
| Molecular Weight | 242.27 g/mol | Crucial for all molar-based calculations. |
| LogP (predicted) | ~3.0 | Indicates high lipophilicity and likely poor aqueous solubility. |
| pKa (predicted) | ~4.0-5.0 (for the carboxylic acid) | Determines the ionization state at different pH values, impacting solubility and permeability. |
| Melting Point | To be determined experimentally | Provides information on the crystalline nature and thermal stability of the solid form. |
| Aqueous Solubility | To be determined experimentally | A critical parameter that dictates the need for solubility enhancement techniques. |
| Polymorphism | To be investigated | Different crystalline forms can have different solubilities and stabilities, impacting bioavailability[3]. |
Protocol for Solubility Determination
A standard shake-flask method should be employed to determine the equilibrium solubility of the compound in various media relevant to biological studies.
Protocol:
-
Add an excess amount of this compound to vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, and relevant biorelevant media).
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Formulation Development for Biological Studies
The choice of formulation will depend on the intended application (in vitro vs. in vivo) and the required dose.
Formulation for In Vitro Screening: Co-solvent System
For initial in vitro screening, such as cell viability and preliminary efficacy assays, a simple co-solvent system is often sufficient to achieve the desired concentrations in cell culture media.
Rationale: Co-solvents like dimethyl sulfoxide (DMSO) are commonly used to dissolve hydrophobic compounds for in vitro studies due to their high solubilizing capacity and miscibility with aqueous media[4]. However, it is crucial to keep the final concentration of the co-solvent in the cell culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Accurately weigh 2.42 mg of this compound.
-
Dissolve the compound in 1.0 mL of high-purity DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store the stock solution at -20°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells.
Formulation for In Vivo Studies: Nanoparticle Suspension
For in vivo studies, a more sophisticated formulation is often required to enhance bioavailability and ensure tolerability. A nanoparticle suspension is an excellent choice for improving the dissolution rate and absorption of poorly soluble drugs[5][6][7].
Rationale: Reducing the particle size of a drug to the nanometer range significantly increases its surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation[2]. This can lead to improved oral bioavailability.
Protocol for Preparing a Nanoparticle Suspension via Nanoprecipitation:
-
Organic Phase Preparation: Dissolve 10 mg of this compound in 2 mL of a suitable organic solvent (e.g., acetone or a mixture of acetone and ethanol).
-
Aqueous Phase Preparation: Prepare 10 mL of an aqueous solution containing a stabilizer, such as 0.5% (w/v) polyvinyl alcohol (PVA) or a Poloxamer.
-
Nanoprecipitation: While stirring the aqueous phase vigorously on a magnetic stirrer, slowly inject the organic phase into the aqueous phase using a syringe with a fine needle. The rapid solvent diffusion will cause the drug to precipitate as nanoparticles.
-
Solvent Evaporation: Continue stirring the suspension at room temperature for several hours or overnight in a fume hood to allow for the complete evaporation of the organic solvent.
-
Characterization: Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). The drug concentration should be confirmed by HPLC.
Analytical Characterization and Validation
Robust analytical methods are essential for quantifying the active compound in formulations and biological matrices.
HPLC Method for Quantification
Objective: To develop and validate an HPLC method for the accurate quantification of this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 or Biphenyl column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV-Vis spectral scan (likely around 254 nm) |
| Column Temperature | 30°C |
Method Validation: The HPLC method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ)[8][9][10][11][12].
Characterization of Nanoparticle Formulations
Dynamic Light Scattering (DLS): DLS is a critical technique for measuring the hydrodynamic diameter, size distribution (PDI), and zeta potential of nanoparticles in suspension. These parameters are crucial indicators of the formulation's stability and potential in vivo fate.
Biological Evaluation: In Vitro and In Vivo Protocols
Based on the known activities of similar compounds, the following biological assays are recommended.
In Vitro Cytotoxicity Assessment
Objective: To determine the cytotoxic potential of this compound and its formulation vehicles on relevant cell lines.
Resazurin Cell Viability Assay Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound from the DMSO stock solution in cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
-
Replace the old medium with the medium containing the test compound or vehicle control and incubate for 24-72 hours.
-
Add 10% (v/v) of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light[13][14].
-
Measure the fluorescence at an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm[14][15].
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vivo Anti-inflammatory Activity
Objective: To evaluate the anti-inflammatory efficacy of the formulated this compound in a model of acute inflammation.
Carrageenan-Induced Paw Edema Model in Rats:
-
Acclimatize male Wistar or Sprague-Dawley rats for at least one week.
-
Administer the nanoparticle formulation of this compound orally at various doses. The vehicle control group should receive the formulation without the active compound. A positive control group should receive a known NSAID like indomethacin or diclofenac.
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw[16][17][18][19][20].
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection[20].
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vivo Analgesic and Chronic Anti-inflammatory Activity
Objective: To assess the analgesic and chronic anti-inflammatory effects of the compound.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model in Rats:
-
Induce arthritis by a single subcutaneous injection of CFA (containing 10 mg/mL of Mycobacterium tuberculosis) into the sub-plantar region of the right hind paw or at the base of the tail[21].
-
Arthritic symptoms, such as paw swelling and hyperalgesia, will develop over several days and can be monitored for up to 21 days[22][23][24].
-
Administer the formulated this compound daily, starting from the day of CFA injection or after the establishment of arthritis.
-
Assess paw volume, arthritic score, and pain sensitivity (e.g., using a von Frey filament test for mechanical allodynia or a hot plate test for thermal hyperalgesia) at regular intervals.
-
At the end of the study, histological analysis of the joints can be performed to evaluate cartilage and bone erosion.
Visualization of Workflows
Formulation Development Workflow
Caption: Formulation development workflow for this compound.
In Vivo Study Workflow
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Substituted Biphenyl Synthesis
Welcome to the technical support resource for the optimization of Suzuki-Miyaura coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of substituted biphenyl compounds. Here, we move beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose issues, rationalize your experimental choices, and achieve robust, high-yielding C-C bond formations.
Troubleshooting Guide: A Mechanistic Approach to Common Issues
This section addresses the most frequent challenges encountered during the synthesis of substituted biphenyls via Suzuki coupling. Each problem is analyzed from a mechanistic standpoint to provide robust solutions.
High-Impact Issue 1: Low or No Product Yield
Question: My Suzuki reaction is showing low to no conversion of my starting materials. I've checked my reagents. What are the likely culprits and how can I systematically troubleshoot this?
Answer: A low or nonexistent yield is the most common issue, and it typically points to a failure in one of the three core steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[1][2] A systematic approach is crucial.
-
Catalyst Activity & Integrity: The active catalyst is a Pd(0) species.[3]
-
The Problem: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to Pd(0). This reduction can be inefficient or fail. Furthermore, the active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, often observed as the formation of palladium black.[3][4]
-
The Solution:
-
Ensure Anaerobic Conditions: Rigorously degas your solvent(s) and the reaction vessel. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[5] Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Use a Modern Precatalyst: Consider using a well-defined Pd(II) precatalyst from a newer generation (e.g., Buchwald G3 or G4 precatalysts). These are designed to generate the active LPd(0) species cleanly and efficiently under the reaction conditions, often leading to more reproducible results.[4][6]
-
Start with Pd(0): Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can bypass the initial reduction step, but these reagents are often air-sensitive and require careful handling.[5]
-
-
-
Ligand Mismatch: The ligand is not merely a spectator; it dictates the catalyst's reactivity and stability.[7]
-
The Problem: The electronic and steric properties of your ligand may be inappropriate for your specific substrates. Aryl chlorides, for example, are significantly less reactive than bromides or iodides and require highly active catalysts for efficient oxidative addition.[4][8] Sterically hindered substrates may require specific ligand architectures to facilitate reductive elimination.[6][9]
-
The Solution:
-
Match Ligand to Substrate: For challenging substrates (e.g., electron-rich aryl chlorides, sterically hindered partners), bulky and electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are the industry standard.[6] Their steric bulk promotes reductive elimination, while their electron-donating nature facilitates the oxidative addition of less reactive electrophiles.[3][10]
-
Perform a Ligand Screen: If yield does not improve, a screen of 4-6 different ligands from various classes is a highly effective, data-driven approach to optimization.[11]
-
-
-
Ineffective Base or Solvent System: The base is critical for activating the boronic acid in the transmetalation step.[12][13]
-
The Problem: The chosen base may not be strong enough, or it may have poor solubility in the reaction solvent, leading to a stalled transmetalation. The reactants themselves may not be fully soluble, leading to a heterogeneous mixture with slow kinetics.[14]
-
The Solution:
-
Base Selection: Potassium phosphate (K₃PO₄) is a versatile and effective base for a wide range of substrates.[12] For very challenging couplings, cesium carbonate (Cs₂CO₃) is often used due to its higher solubility in organic solvents.[12] Ensure the base is finely powdered to maximize surface area.
-
Solvent System: Aprotic solvents like dioxane, toluene, or 2-MeTHF are common choices.[4][11] Often, a small amount of water is added as a co-solvent to help dissolve the inorganic base.[4] If starting materials are insoluble, consider a more polar solvent like DMF, but be aware it can be difficult to remove.
-
-
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Substituted Biphenyl Acetic Acids
Welcome to the technical support center for the synthesis of 2-substituted biphenyl acetic acids, a critical structural motif in many non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens". This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable compounds. Here, we combine established chemical principles with practical, field-proven insights to troubleshoot common experimental hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 2-substituted biphenyl acetic acids, providing concise and authoritative answers.
Q1: What are the most prevalent synthetic strategies for constructing the 2-substituted biphenyl acetic acid scaffold?
The construction of the biphenyl core is the cornerstone of synthesizing these molecules. The most widely employed methods are palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent choice due to its mild conditions and tolerance of various functional groups.[1][2] Other notable methods include the Ullmann reaction, which traditionally uses copper but has been modernized with palladium and nickel catalysts, although it often requires harsh conditions and may result in moderate yields.[3][4]
Q2: What is the significance of the chiral center in 2-arylpropionic acids, and how is it addressed synthetically?
2-Arylpropionic acids, including many profens like ibuprofen and flurbiprofen, possess a chiral center at the alpha-position of the carboxylic acid.[5] The (S)-enantiomer is typically the pharmacologically active form, while the (R)-enantiomer is often less active or inactive.[5] A fascinating aspect of this class of drugs is the metabolic chiral inversion that can occur in vivo, where the (R)-enantiomer is converted to the active (S)-enantiomer.[5][6][7] Synthetically, this challenge is addressed either by resolving a racemic mixture or, more efficiently, through asymmetric synthesis to directly obtain the desired enantiomer.[8][9]
Q3: What are the common side reactions to anticipate during a Suzuki-Miyaura coupling for biphenyl synthesis?
While the Suzuki-Miyaura coupling is robust, several side reactions can diminish the yield of the desired biphenyl product. The most common include:
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1]
-
Protodeboronation: The loss of the boronic acid group, which is more likely at elevated temperatures and in the presence of water.[1]
Careful control of stoichiometry, temperature, and the choice of base can help minimize these unwanted reactions.[1]
Part 2: Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you may encounter during your experiments, offering explanations for the underlying causes and actionable solutions.
Troubleshooting Scenario 1: Low Yield in Suzuki-Miyaura Coupling
Problem: You are performing a Suzuki-Miyaura coupling to form the biphenyl core of a flurbiprofen precursor and observe a low yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivity | The palladium catalyst may be poisoned or may not have been properly activated. | Ensure the use of a high-quality palladium catalyst and consider using a pre-catalyst or adding a phosphine ligand to stabilize the active Pd(0) species. A study on the synthesis of flurbiprofen successfully utilized Pd/C in water, which can be a cost-effective and environmentally friendly option.[10] |
| Poor Solubility | The reactants or intermediates may have poor solubility in the chosen solvent system, leading to a heterogeneous reaction mixture and incomplete reaction.[11] | Screen different solvent systems. For biphenyl syntheses, solvents like toluene, dioxane, or DMF are often used.[12] In some cases, a biphasic system with a phase-transfer catalyst can be effective. |
| Inefficient Transmetalation | The transfer of the aryl group from the boronic acid to the palladium center may be slow. | The choice of base is critical for the transmetalation step. Carbonates (e.g., Na2CO3, K2CO3) or phosphates (e.g., K3PO4) are commonly used.[13] Experiment with different bases to find the optimal conditions for your specific substrates. |
| Steric Hindrance | The presence of bulky substituents near the reaction center can impede the coupling reaction. | In cases of significant steric hindrance, consider using a more reactive boronic acid derivative, such as a boronate ester (e.g., a pinacol ester), which can sometimes lead to improved yields.[14] |
Experimental Workflow: Optimizing Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Troubleshooting Scenario 2: Difficulty in Removing Palladium Residues
Problem: After a successful cross-coupling reaction, you are struggling to remove residual palladium from your active pharmaceutical ingredient (API), which is a strict regulatory requirement.[15][16]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Strong Catalyst-Product Interaction | The final product may have functional groups that chelate with the palladium catalyst, making it difficult to remove by simple filtration or crystallization. | The use of metal scavengers is a highly effective method for removing residual palladium.[16] These can be silica-based with functional groups that bind strongly to palladium, allowing for its removal by filtration.[15][17] |
| Ineffective Crystallization | Crystallization alone may not be sufficient to remove palladium to the required low levels (often in the ppm range).[17][18] | Combine crystallization with other purification techniques. For example, pre-treating the crude product with a scavenger before crystallization can significantly improve palladium removal. Activated carbon can also be used, but may sometimes lead to product loss.[16] |
| Homogeneous vs. Heterogeneous Catalyst | If a homogeneous catalyst was used, it will be dissolved in the reaction mixture, making its removal more challenging than with a heterogeneous catalyst.[19] | When possible, consider using a heterogeneous catalyst like palladium on carbon (Pd/C), which can be removed by simple filtration.[19] |
Workflow for Palladium Removal
Caption: A streamlined workflow for the efficient removal of palladium from an API.
Troubleshooting Scenario 3: Racemization of the Chiral Center
Problem: You are synthesizing an enantiomerically pure 2-substituted biphenyl acetic acid, but you observe significant racemization during the synthesis or workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Harsh Reaction Conditions | The use of strong bases or high temperatures can lead to the deprotonation of the acidic proton at the chiral center, resulting in racemization. | Employ milder reaction conditions. For instance, if a strong base is required for a reaction, consider performing it at a lower temperature. The use of certain solvents can also influence the rate of racemization.[20] |
| Acid/Base Catalyzed Racemization | The acidic or basic conditions used during workup or purification can cause racemization. | Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. Purification by chromatography on silica gel is generally preferred over crystallization from highly acidic or basic solutions. |
| In situ Racemization during Coupling | Some coupling conditions can promote racemization of the stereocenter. | For asymmetric syntheses, it is crucial to select a method that preserves the stereochemical integrity of the chiral center. Asymmetric hydrogenation and enantioselective protonation are examples of strategies that can be employed to establish the chiral center with high enantiomeric excess.[8] |
Part 3: Key Experimental Protocols
This section provides a detailed, step-by-step methodology for a key experiment in the synthesis of 2-substituted biphenyl acetic acids.
Protocol: Suzuki-Miyaura Coupling for the Synthesis of a Flurbiprofen Precursor
This protocol is adapted from a reported synthesis of flurbiprofen.[10]
Materials:
-
2-Bromo-4-fluoro-1-methylbenzene
-
Phenylboronic acid
-
Palladium on carbon (5% Pd/C)
-
Sodium carbonate (Na2CO3)
-
Water (degassed)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-bromo-4-fluoro-1-methylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Catalyst Addition: Add 5% Pd/C (0.05 mol%).
-
Solvent Addition: Add degassed water (10 mL).
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
- Removal of Residual Palladium
- How to Remove Palladium in three easy steps. Biotage. (2023-01-20).
- Improving Operator Safety in API C
- Method for the synthesis of chiral alpha-aryl propionic acid derivatives.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry.
- Palladium Detection for API Purific
- Ullmann reaction. L.S.College, Muzaffarpur. (2020-10-22).
- Ullmann reaction. Wikipedia.
- Synthesis of 2-[(3,4,5-Triphenyl)
- Recent Advances in the Synthesis of Ibuprofen and Naproxen. PMC - NIH.
- Release of profens from nanofibers: Challenges and opportunities.
- Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in W
- Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters. PubMed. (1991-10-24).
- Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. Benchchem.
- Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boron
- Metabolic chiral inversion of 2-arylpropionic acid deriv
- A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Altern
- Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals. (2017-09-21).
- Failed suzuki coupling, any suggenstions? : r/Chempros. Reddit. (2024-01-12).
- Process for producing an optically active 2-arylpropionic acid.
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- 5. journals.viamedica.pl [journals.viamedica.pl]
- 6. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--II. Racemization and hydrolysis of (R)- and (S)-ibuprofen-CoA thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 8. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents [patents.google.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. inventivapharma.com [inventivapharma.com]
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- 15. si-novations.com [si-novations.com]
- 16. biotage.com [biotage.com]
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- 18. arborassays.com [arborassays.com]
- 19. amazonfilters.com [amazonfilters.com]
- 20. US20120029226A1 - Method for the synthesis of chiral alpha-aryl propionic acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Purification of (3'-Methoxy-biphenyl-2-yl)-acetic acid
Introduction
Welcome to the technical support guide for the purification of (3'-Methoxy-biphenyl-2-yl)-acetic acid (CAS No. 108478-56-4). This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust, field-proven methods for its purification. As a key intermediate in various synthetic pathways, achieving high purity of this biphenyl acetic acid derivative is critical for downstream applications.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. It is built on the foundational principles of organic chemistry and incorporates practical insights to help you navigate potential experimental hurdles. We will cover the most prevalent purification techniques—crystallization and column chromatography—offering detailed protocols and explaining the rationale behind each step.
Compound Profile
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 108478-56-4 | [1] |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Boiling Point | 427.7 °C at 760 mmHg | [1] |
| LogP | 2.989 | [1] |
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. A common method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. In this case, you can anticipate the following impurities:
-
Unreacted Starting Materials: These include ortho-bromophenylacetic acid and 3-methoxyphenylboronic acid.
-
Homocoupling Byproducts: Formation of 3,3'-dimethoxybiphenyl from the self-coupling of 3-methoxyphenylboronic acid is a common side reaction.
-
Residual Catalyst: Trace amounts of the palladium catalyst and phosphine ligands may remain.
-
Solvent Residues: Residual solvents from the reaction and workup steps.[2]
Q2: How do I choose between crystallization and column chromatography for purification?
A2: The choice depends on the impurity profile and the desired scale of purification.
-
Crystallization is highly effective for removing small amounts of impurities from a large amount of material, making it ideal for late-stage purification and large-scale batches. It is generally less labor-intensive than chromatography.
-
Column Chromatography is superior for separating compounds with very similar polarities and for purifying smaller quantities of material, especially when multiple impurities are present.[3] It is often used to purify the crude product before a final crystallization step.
The following decision workflow can guide your choice:
Caption: Decision workflow for selecting a purification method.
Q3: What analytical techniques are best for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is excellent for quantifying the purity and detecting non-volatile impurities. A C18 or a biphenyl stationary phase can provide good resolution for aromatic compounds.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any structural isomers or residual starting materials.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the main product and any impurities, even at trace levels.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Common Issues
Issue 1: During crystallization, my product "oils out" instead of forming crystals.
-
Symptoms: An oily layer separates from the solvent upon cooling, which may or may not solidify into an amorphous mass.
-
Probable Causes:
-
High Impurity Concentration: Significant amounts of impurities can depress the melting point of your compound, leading to the formation of a low-melting eutectic mixture.
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound-impurity mixture.
-
Cooling Too Rapidly: Rapid cooling does not provide sufficient time for the ordered arrangement of molecules into a crystal lattice.
-
-
Solutions:
-
Reduce Impurity Load: First, try a preliminary purification with a quick column chromatography run to remove the bulk of the impurities.[3]
-
Optimize Solvent System:
-
Choose a solvent with a lower boiling point.
-
Use a two-solvent system. Dissolve the crude product in a minimum amount of a "good" solvent (e.g., ethyl acetate or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., hexanes or heptane) dropwise until the solution becomes cloudy. Reheat to get a clear solution and then allow it to cool slowly.[6]
-
-
Promote Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. Scratching the inside of the flask with a glass rod can also help induce crystallization.
-
Issue 2: After column chromatography, my product is still contaminated with a non-polar impurity.
-
Symptoms: TLC or ¹H NMR analysis shows the presence of a non-polar byproduct, likely the 3,3'-dimethoxybiphenyl homocoupling product.
-
Probable Causes:
-
Insufficient Column Resolution: The chosen eluent system may not be adequate to separate the product from the non-polar impurity.
-
Column Overloading: Too much crude material was loaded onto the column, leading to broad, overlapping bands.
-
-
Solutions:
-
Optimize Eluent System: Use a less polar solvent system to increase the separation between your product and the non-polar impurity. For example, if you used 20% ethyl acetate in hexanes, try a gradient starting from a lower percentage, such as 5% or 10%.
-
Improve Column Packing: Ensure the silica gel is packed uniformly to avoid channeling.[7]
-
Reduce Sample Load: Use a larger column or reduce the amount of crude material loaded. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of the crude sample.[6]
-
Consider Recrystallization: If the impurity is present in a small amount, a subsequent recrystallization step after chromatography is often very effective.
-
Issue 3: My purified product has a persistent yellow or brown color.
-
Symptoms: The final product, despite showing high purity by NMR and HPLC, is not a white or off-white solid.
-
Probable Causes:
-
Trace Palladium Contamination: Residual palladium from the Suzuki coupling can impart a dark color.
-
Highly Conjugated Impurities: Trace amounts of colored organic byproducts may be present.
-
-
Solutions:
-
Charcoal Treatment: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution. Boil for a few minutes, and then perform a hot filtration through a pad of celite to remove the charcoal and the adsorbed colored impurities.
-
Aqueous Workup with a Chelating Agent: During the initial workup of the reaction mixture, washing with a dilute aqueous solution of a chelating agent like EDTA can help remove residual metals.
-
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis of your crude material.
1. Preparation:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good target Rf for this compound is around 0.3. A starting point for the eluent could be a mixture of hexanes and ethyl acetate with a small amount of acetic acid to keep the carboxylic acid protonated and prevent streaking.
-
Eluent System Suggestion: Hexanes:Ethyl Acetate:Acetic Acid (70:30:0.5 v/v/v).
-
-
Slurry Preparation: Adsorb the crude product (e.g., 1 g) onto a small amount of silica gel (2-3 g) by dissolving it in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate), adding the silica, and then removing the solvent under reduced pressure.
2. Column Packing:
-
Select an appropriately sized column.
-
Pack the column with silica gel (e.g., 50 g for 1 g of crude material) as a slurry in the initial, less polar eluent (e.g., 90:10 Hexanes:EtOAc).
3. Loading and Elution:
-
Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Begin elution with the less polar solvent mixture.
-
Gradually increase the polarity of the eluent (gradient elution). A suggested gradient is shown in the table below.
-
Collect fractions and monitor them by TLC.
4. Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Example Gradient Elution Table:
| Step | Solvent System (Hexanes:EtOAc:AcOH) | Volume | Purpose |
| 1 | 90:10:0.5 | 200 mL | Elute non-polar impurities (e.g., homocoupled byproduct) |
| 2 | 80:20:0.5 | 200 mL | Elute less polar impurities |
| 3 | 70:30:0.5 | 400 mL | Elute the target compound |
| 4 | 50:50:0.5 | 200 mL | Elute more polar impurities |
Protocol 2: Purification by Recrystallization
This protocol describes a two-solvent recrystallization method, which is often effective for biphenyl carboxylic acids.[8]
1. Solvent Selection:
-
Based on the principle of "like dissolves like," a good starting "soluble" solvent for our target molecule is ethyl acetate, and a good "insoluble" or "poor" solvent is hexanes or heptane. An alternative could be an ethanol/water system.[9]
2. Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
If colored, this is the point to add activated charcoal.
-
If charcoal was added, or if there are insoluble impurities, perform a hot filtration.
-
To the hot, clear solution, add hexanes dropwise while stirring until a persistent cloudiness is observed.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
3. Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold mixture of ethyl acetate and hexanes.
-
Dry the crystals under vacuum to remove residual solvent.
Purity Analysis by HPLC
A robust HPLC method is crucial for confirming the purity of your final product.
Caption: A typical HPLC workflow for purity analysis.
Recommended HPLC Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | Reversed-Phase C18 or Biphenyl, 250 x 4.6 mm, 5 µm | Biphenyl phases can offer enhanced selectivity for aromatic compounds due to π-π interactions.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier to suppress ionization of the carboxylic acid, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 5 min | A gradient is necessary to elute both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | The biphenyl system strongly absorbs UV light at this wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
References
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. RU2172309C2 - Method of preparing 2-(phenylamino)
- Google Patents. CN102964345A - Method for preparing 2-hydroxy-2,2-diphenylacetic acid-3alpha-(8-aza-bicyclo(3,2,1)).
-
LookChem. This compound. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
-
AWS. Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes. [Link]
-
Organic Syntheses. Phenylacetic acid. [Link]
- Google P
-
Homework.Study.com. Why is methanol a good solvent to recrystallize biphenyl?. [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
-
ResearchGate. TLC analysis of non-steroidal anti-inflammatory drugs and videodensitometric determination of fenbufen in tablets. [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]
- Google Patents. CN101279899A - Preparation method of 2-[2-(3-methoxyphenyl)ethyl]phenol.
-
LCGC International. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
PubChem. 3-Methoxybiphenyl. [Link]
-
Axcend. Determination of Pharmaceuticals by Capillary HPLC-MS/MS. [Link]
-
IJRPC. ANALYTICAL METHOD DEVELOPMENT AND ITS VALIDATION OF FENBENDAZOLE IN BULK AND MARKETED FORMULATION. [Link]
-
European Pharmaceutical Review. HPLC determination of common cold formulations. [Link]
-
Journal of Pharmaceutical Research International. A Validated Reversed-Phase HPLC Analytical Method for the Analysis of Fenofibrate in Bulk Drug and Tablet Dosage Formulation. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 3-Methoxybiphenyl | C13H12O | CID 257971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. journaljpri.com [journaljpri.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of (3'-Methoxy-biphenyl-2-yl)-acetic acid
An in-depth technical guide by a Senior Application Scientist.
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the synthesis of (3'-Methoxy-biphenyl-2-yl)-acetic acid. It is structured as a technical support center, offering troubleshooting advice and frequently asked questions to address common challenges encountered during this synthesis.
Introduction
The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Achieving a high yield of a pure product is paramount. This guide will delve into the nuances of the synthesis, focusing on the widely employed Suzuki coupling reaction, and provide actionable insights to overcome common hurdles.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Low Yield in Suzuki Coupling Step
The Suzuki coupling, which forms the core biphenyl structure, is often the most challenging step. Low yields can stem from several factors.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst System | The choice of palladium catalyst and ligand is crucial for an efficient reaction. An unsuitable catalyst may lead to slow reaction rates or catalyst deactivation. | We recommend using a pre-catalyst like Pd(dppf)Cl2 or a combination of Pd(OAc)2 with a suitable phosphine ligand such as SPhos or XPhos. These have demonstrated high efficacy in similar cross-coupling reactions. |
| Inappropriate Base | The base plays a critical role in the transmetalation step of the catalytic cycle. An incorrect base can lead to incomplete reaction or side product formation. | A moderately strong inorganic base like K2CO3 or Cs2CO3 is often optimal. The choice may depend on the specific substrates and solvent system. Anhydrous conditions are essential as water can hydrolyze the boronic acid starting material. |
| Suboptimal Solvent | The solvent influences the solubility of reactants and the stability of the catalytic species. | A mixture of an organic solvent like toluene or 1,4-dioxane with water is commonly used to facilitate the dissolution of both the organic and inorganic reagents. A typical ratio is 3:1 to 5:1 (organic solvent:water). |
| Reaction Temperature and Time | Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition and side reactions. | The reaction is typically heated to between 80-100 °C. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and avoid degradation. |
Experimental Workflow: Optimizing the Suzuki Coupling
Caption: Optimized workflow for the Suzuki coupling reaction.
Issue 2: Formation of Homo-coupling Side Products
A common side reaction is the formation of biphenyls from the coupling of two molecules of the same starting material, which complicates purification and reduces the yield of the desired product.
Potential Causes & Solutions
-
Cause: Oxygen contamination in the reaction mixture can promote the oxidative homo-coupling of the boronic acid.
-
Solution: It is imperative to thoroughly degas the reaction mixture before adding the palladium catalyst. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent for at least 15-20 minutes. Maintaining an inert atmosphere throughout the reaction is also critical.
-
Cause: A high catalyst loading or an inappropriate ligand can sometimes favor homo-coupling.
-
Solution: Optimize the catalyst loading; typically, 1-2 mol% of the palladium catalyst is sufficient. The choice of a bulky electron-rich ligand can often suppress homo-coupling by favoring the desired cross-coupling pathway.
Issue 3: Difficulty in Hydrolyzing the Ester to the Carboxylic Acid
The final step in the synthesis is typically the hydrolysis of the ester to the desired carboxylic acid. Incomplete hydrolysis can lead to a mixture of products that are difficult to separate.
Potential Causes & Solutions
-
Cause: Steric hindrance around the ester group can make it less accessible to the hydrolyzing agent.
-
Solution: Using a stronger base like lithium hydroxide (LiOH) in a mixture of THF and water can facilitate the hydrolysis. Heating the reaction mixture may also be necessary to drive the reaction to completion.
-
Cause: Insufficient reaction time or amount of base.
-
Solution: Monitor the reaction progress by TLC until the starting ester is completely consumed. Ensure that at least two equivalents of the base are used to account for the acidic proton of the resulting carboxylic acid.
Logical Relationship: Troubleshooting Suzuki Coupling
Caption: Troubleshooting logic for common Suzuki coupling issues.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material to use for the synthesis of this compound?
A1: A common and effective route starts with (2-bromophenyl)acetic acid or its corresponding ester and (3-methoxyphenyl)boronic acid via a Suzuki coupling reaction. Using the ester form of (2-bromophenyl)acetic acid is often preferred as it can prevent potential side reactions involving the free carboxylic acid group during the coupling reaction.
Q2: How can I effectively monitor the progress of the Suzuki coupling reaction?
A2: Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the reaction. A more quantitative and sensitive method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can provide information about the consumption of starting materials and the formation of the desired product and any side products.
Q3: What are the key safety precautions to take during this synthesis?
A3: Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere. Organic solvents like toluene and dioxane are flammable and should be used in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Sins of Our Reagents: The Role of the Boronic Acid in the Suzuki–Miyaura Reaction. Angewandte Chemie International Edition, 53(20), 5030–5031. [Link]
Technical Support Center: Navigating Side Reactions in Suzuki Coupling of Ortho-Substituted Aryl Halides
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with ortho-substituted aryl halides. The inherent steric hindrance in these substrates often leads to a variety of side reactions, compromising yield and purity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and mitigate these common issues, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Diagnosing and Solving Common Side Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, but its application to sterically demanding substrates, such as those with ortho-substituents, can be challenging.[1][2][3] Below, we address the most prevalent side reactions, their mechanistic origins, and actionable solutions.
Issue 1: Low or No Yield of the Desired Cross-Coupled Product
A primary challenge with ortho-substituted aryl halides is the overall sluggishness of the reaction, often resulting in low to no conversion. This can be attributed to the steric hindrance impeding key steps in the catalytic cycle.[4]
Potential Causes & Solutions:
-
Suboptimal Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective for sterically hindered substrates.[5] The bulky nature of the ortho-substituents can prevent the palladium center from efficiently undergoing oxidative addition and reductive elimination.
-
Solution: Employ palladium catalysts with bulky, electron-rich phosphine ligands.[4][5][6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective at accelerating both oxidative addition and reductive elimination for these challenging substrates.[4][5] These ligands create a coordinatively unsaturated palladium center that is more reactive.[3]
-
-
Ineffective Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[7][8][9] For sterically hindered substrates, a stronger base may be necessary to facilitate this step.
-
Solution: Switch to a stronger, non-nucleophilic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These bases can enhance the rate of transmetalation without introducing competing side reactions.
-
-
Inappropriate Solvent: The solvent system must be able to dissolve all reaction components and facilitate the interaction between the aqueous and organic phases.
Issue 2: Significant Formation of Hydrodehalogenation Product
Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[11] This process competes directly with the desired cross-coupling reaction.
Mechanistic Insight: After oxidative addition of the aryl halide to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture.[1] This is often followed by reductive elimination of the arene and a palladium hydride species, which regenerates the Pd(0) catalyst.[1][11]
Troubleshooting Steps:
-
Identify the Hydride Source: Common hydride sources include alcoholic solvents, amine bases, or even trace water.[1]
-
Solvent and Base Selection: Avoid using alcoholic solvents if hydrodehalogenation is a significant issue. Opt for aprotic solvents like dioxane or toluene. If an amine base is suspected to be the culprit, switch to an inorganic base like K₃PO₄ or Cs₂CO₃.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination of the desired product versus the hydrodehalogenated byproduct. Bulky, electron-rich ligands that promote the desired reductive elimination can help to suppress this side reaction.[3]
Issue 3: Presence of Homocoupled Byproducts
Homocoupling of the boronic acid reagent can lead to the formation of a symmetrical biaryl impurity, which can be difficult to separate from the desired product.[10][12]
Causality: This side reaction is often mediated by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[13] The Pd(II) species can then undergo a stoichiometric reaction with the boronic acid to produce the homocoupled product and regenerate Pd(0).[13]
Mitigation Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents to remove dissolved oxygen.[10][13] This can be achieved by sparging with an inert gas like argon or nitrogen, or by using the freeze-pump-thaw technique.[10]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[10]
-
Use of a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species that may form, thus suppressing the homocoupling pathway.[13][14]
Issue 4: Protodeboronation of the Boronic Acid
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the formation of an arene byproduct and consuming the boronic acid.[15] This is a particularly prevalent issue with electron-deficient or sterically hindered boronic acids.
Underlying Factors: The propensity for protodeboronation is highly dependent on the reaction conditions, including the acidity/basicity of the medium and the presence of water.[15] Both acid- and base-catalyzed mechanisms for this side reaction have been identified.[15]
Preventative Measures:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters or MIDA boronates, are generally more stable towards protodeboronation than their corresponding boronic acids.[1] These can act as "slow-release" sources of the boronic acid under the reaction conditions.[15][16]
-
Anhydrous Conditions: While some water is often necessary for Suzuki couplings, excessive amounts can promote protodeboronation.[5] Using anhydrous solvents and reagents can help to minimize this side reaction.
-
Optimize Base and Temperature: Strong bases and high temperatures can accelerate protodeboronation.[5] Use the mildest base and lowest temperature that still allow for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: My reaction with a di-ortho-substituted aryl bromide is not proceeding. What is the first thing I should change?
A1: The first and most critical parameter to address is the catalyst system. For di-ortho-substituted aryl halides, standard catalysts are often insufficient.[4] You should switch to a palladium precatalyst paired with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[4][5][6] These ligands are specifically designed to overcome the steric hindrance associated with these challenging substrates.[2][3]
Q2: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?
A2: Homocoupling is typically caused by oxygen in the reaction mixture.[13] The most effective way to prevent this is to ensure a strictly inert atmosphere.[10] This involves thoroughly degassing your solvents and reagents by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw method.[10] Additionally, consider the slow addition of the boronic acid to keep its concentration low.[10]
Q3: What is the role of water in the Suzuki coupling, and can too much of it be detrimental?
A3: A small amount of water is often beneficial, and sometimes necessary, for the Suzuki coupling. It helps to dissolve the inorganic base and facilitates the formation of the boronate species, which is the active nucleophile in the transmetalation step. However, excessive water can promote side reactions, most notably protodeboronation of the boronic acid. Therefore, it is crucial to carefully control the amount of water in the reaction.
Q4: Can I use an aryl chloride instead of a bromide or iodide for a sterically hindered coupling?
A4: Aryl chlorides are generally less reactive than the corresponding bromides and iodides due to the stronger carbon-chlorine bond.[17] However, with the advent of modern, highly active catalyst systems employing bulky, electron-rich ligands, the coupling of sterically hindered aryl chlorides has become more feasible.[5][6] You will likely need to use a more active catalyst, a stronger base, and potentially higher reaction temperatures.[5][17]
Q5: I am using a heteroaromatic halide with an ortho-substituent and observing dehalogenation. What is the likely cause?
A5: Dehalogenation of heteroaromatic halides can be a significant side reaction, particularly for those containing NH groups.[18] While the exact mechanism can be complex, it is often promoted by the palladium catalyst.[19] Interestingly, for some heteroaromatic systems, bromo and chloro derivatives have been found to be superior to iodo derivatives, as they show a reduced propensity for dehalogenation.[18] Optimizing the palladium precatalyst and ligand is crucial to favor the desired cross-coupling over dehalogenation.[18]
Experimental Protocols
General Protocol for Minimizing Side Reactions in the Suzuki Coupling of an Ortho-Substituted Aryl Halide
This protocol provides a robust starting point for minimizing common side reactions. Optimization for specific substrates will likely be necessary.
Materials:
-
Ortho-substituted aryl halide (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[4]
-
Bulky phosphine ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 equiv relative to Pd)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere (argon or nitrogen), add the ortho-substituted aryl halide, arylboronic acid, base, and palladium precatalyst.[5]
-
Seal the flask with a septum and purge with the inert gas for 5-10 minutes.[4]
-
Add the degassed solvent system via syringe. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.[4]
-
Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Recommended Catalyst Systems for Ortho-Substituted Aryl Halides
| Aryl Halide Reactivity | Recommended Ligand Type | Example Ligands | Typical Pd Loading (mol%) |
| High (Iodides, activated Bromides) | Bulky, electron-rich phosphines | SPhos, XPhos, RuPhos | 0.5 - 1.5 |
| Moderate (Unactivated Bromides) | Bulky, electron-rich phosphines | SPhos, XPhos | 1.0 - 2.0 |
| Low (Chlorides) | Bulky, electron-rich phosphines, NHCs | XPhos, RuPhos, IPr | 1.5 - 3.0 |
Visualizations
Diagram 1: Troubleshooting Workflow for Suzuki Coupling of Ortho-Substituted Aryl Halides
Caption: A decision-making workflow for troubleshooting common issues in Suzuki couplings of ortho-substituted aryl halides.
Diagram 2: Competing Reaction Pathways in Suzuki Coupling
Caption: Simplified overview of the desired Suzuki coupling cycle and competing side reaction pathways.
References
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Kelly, C. G., et al. (2017). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
- Roy, D., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boron Reagents in Synthesis (pp. 202-229). Royal Society of Chemistry.
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(3), 237-240.
- van der Gryp, P., et al. (2008). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 5949-5957.
- Xu, C., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(17), 4446–4449.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 517–523.
- RSC Publishing. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers.
- Ikeda, T., et al. (2020). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 22(13), 5229–5233.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Scilit.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
- Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
- Serra, D., et al. (2017). Gold-Catalyzed Suzuki Coupling of ortho-Substituted Hindered Aryl Substrates. Chemistry – An Asian Journal, 12(4), 459-464.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
- Jedinák, L., et al. (2017).
- Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 533–545.
- Liu, S., et al. (2015).
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Maleki, A., et al. (2017). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst.
- van der Gryp, P., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
- Balamurugan, R., & Gunanathan, C. (2018). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- r/Chempros. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit.
- Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(19), 6439-6456.
- Li, Z., et al. (2017). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. scilit.com [scilit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
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- 15. Protodeboronation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Synthesis of Biphenylacetic Acid
Welcome to the comprehensive technical support guide for the synthesis of biphenylacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important non-steroidal anti-inflammatory drug (NSAID) intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a deeper understanding of your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 4-biphenylacetic acid?
There are several established methods for the synthesis of 4-biphenylacetic acid, each with its own advantages and challenges. The choice of route often depends on the available starting materials, scale, and desired purity. The most common routes include:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples 4-bromophenylacetic acid with phenylboronic acid. It is known for its high functional group tolerance and generally good yields.[1][2]
-
Hydrolysis of 4-Biphenylacetonitrile: This is a straightforward method involving the hydrolysis of the corresponding nitrile under acidic or basic conditions.[3][4] The synthesis of the nitrile itself is a key consideration.
-
Grignard Reaction: This classic organometallic reaction involves the formation of a Grignard reagent from a 4-halobiphenyl (e.g., 4-bromobiphenyl), followed by carboxylation with carbon dioxide (dry ice).[5][6][7]
-
Willgerodt-Kindler Reaction: This reaction converts an aryl alkyl ketone, such as 4-acetylbiphenyl, into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid.[8][9][10]
-
Friedel-Crafts Acylation followed by Reduction/Rearrangement: This involves the acylation of biphenyl, which can then be converted to the acetic acid moiety through various multi-step sequences.[11]
Q2: How should I store biphenylacetic acid and its precursors?
-
Biphenylacetic Acid: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[12][13]
-
Organometallic Reagents (e.g., Grignard, Boronic Acids): These are often sensitive to moisture and air. Always store under an inert atmosphere (e.g., nitrogen or argon) and handle using anhydrous techniques.
-
Palladium Catalysts: Protect from light and air. Many are stable for long periods if stored properly under an inert atmosphere.
-
Halogenated Precursors: Generally stable, but should be stored away from reactive metals and strong bases.
Q3: What are the key safety precautions I should take?
Always conduct a thorough risk assessment before starting any reaction.[3]
-
General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[13] Use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile solvents or toxic reagents.[12]
-
Reagent-Specific Hazards:
-
Grignard Reagents: Highly flammable and reactive with water.
-
Palladium Catalysts: Can be toxic and pyrophoric (finely divided palladium on carbon).
-
Strong Acids/Bases: Corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[14]
Troubleshooting Guide: Common Synthetic Routes
This section provides in-depth, question-and-answer-based troubleshooting for specific synthetic challenges.
Route 1: Suzuki-Miyaura Coupling
This route is highly favored for its reliability. However, issues can arise related to the catalyst, reagents, or reaction conditions.
Caption: General workflow for Suzuki-Miyaura coupling.
A: Low yield in a Suzuki coupling is a common problem that can usually be traced to one of three areas: the catalyst, the reagents, or the reaction environment.
1. Inactive Palladium Catalyst:
-
The "Why": The catalytic cycle of the Suzuki reaction relies on a Pd(0) species.[15] If your palladium source (e.g., Pd(OAc)₂) doesn't reduce to Pd(0) in situ, or if the active catalyst is poisoned or decomposes, the reaction will stall. Oxygen is a common culprit, as it can oxidize the Pd(0) catalyst.
-
The Solution:
-
Ensure Anaerobic Conditions: Thoroughly degas your solvent and reaction mixture by sparging with nitrogen or argon for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Pre-catalyst: Consider using a more robust Pd(0) source like Pd(PPh₃)₄ or a pre-formed catalyst complex that is less sensitive to air.
-
Check Ligand Integrity: Phosphine ligands can be oxidized. Use fresh, high-purity ligands.
-
2. Issues with the Boronic Acid:
-
The "Why": Arylboronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen) under certain conditions, especially with prolonged heating or inappropriate pH. They can also form unreactive cyclic anhydrides (boroxines) upon storage.
-
The Solution:
-
Use Fresh Reagent: Use freshly purchased or recently purified boronic acid.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the boronic acid can sometimes compensate for partial degradation and drive the reaction to completion.[1]
-
3. Ineffective Base or Solvent:
-
The "Why": The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[16] The choice of base and solvent is interdependent. An inorganic base like K₂CO₃ or K₃PO₄ requires a solvent system that can support both organic and inorganic components, often with water.[1][17]
-
The Solution:
-
Base Strength & Solubility: For challenging couplings, a stronger base like K₃PO₄ may be more effective than K₂CO₃. Ensure the base is finely powdered to maximize surface area.
-
Solvent System: A mixture of an organic solvent (like toluene or dioxane) and water is common. The water is essential for dissolving the inorganic base.[1]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | Efficient and common catalyst/ligand system. |
| Base | K₃PO₄ (2-3 equivalents) | Strong, effective base for activating boronic acid. |
| Solvent | Toluene/Water (e.g., 4:1) | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
A: The formation of biphenyl results from the homocoupling of phenylboronic acid.
-
The "Why": This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules. It can also be favored at higher temperatures or if the rate of transmetalation is slow compared to the homocoupling pathway.
-
The Solution:
-
Strict Anaerobic Conditions: This is the most critical factor. Rigorous deoxygenation of the reaction mixture is key.
-
Control Temperature: Do not overheat the reaction. Run at the lowest temperature that allows for a reasonable reaction rate.
-
Optimize Catalyst/Ligand: Some ligand systems are more prone to promoting homocoupling than others. Electron-rich, bulky phosphine ligands often suppress this side reaction.
-
Route 2: Grignard Reaction
This route is powerful for C-C bond formation but requires strict control over reaction conditions due to the high reactivity of the Grignard reagent.
Caption: Workflow for Grignard synthesis of biphenylacetic acid.
A: This is a very common problem, almost always due to the inhibition of the reaction between the aryl halide and the magnesium metal surface.
-
The "Why": Magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO). This layer prevents the aryl halide from reaching the reactive Mg(0) surface. Additionally, even trace amounts of water will react with and quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[18]
-
The Solution:
-
Activation of Magnesium:
-
Crushing: Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh metal surface.
-
Chemical Activation: Add a small crystal of iodine. The iodine reacts with the Mg surface, cleaning it. A small amount of 1,2-dibromoethane can also be used; its reaction with Mg is exothermic and helps initiate the main reaction.
-
-
Ensure Anhydrous Conditions:
-
Dry Glassware: Oven-dry all glassware overnight and assemble it hot, cooling under a stream of inert gas.
-
Anhydrous Solvents: Use freshly opened anhydrous ether or THF, or solvent from a purification system.
-
-
Initiate with Heat: Gentle heating with a heat gun at the start can sometimes provide the activation energy needed. Once the reaction starts (indicated by bubbling or cloudiness), it is often self-sustaining and may require cooling.[5]
-
A: Biphenyl is the primary byproduct in this reaction, arising from a coupling reaction.
-
The "Why": The Grignard reagent (4-biphenylmagnesium bromide) can act as a nucleophile and attack the C-Br bond of a molecule of unreacted 4-bromobiphenyl. This side reaction is favored by high local concentrations of the aryl halide and higher temperatures.[18]
-
The Solution:
-
Slow Addition: Add the solution of 4-bromobiphenyl to the magnesium suspension very slowly. This keeps the concentration of the aryl halide low at any given moment, favoring its reaction with the magnesium surface over coupling with the Grignard reagent.
-
Maintain Moderate Temperature: While some initial heating may be required, the reaction should be maintained at a gentle reflux. Overheating can increase the rate of the coupling side reaction.
-
Dilution: Using a sufficient volume of anhydrous ether helps to keep all reagents in a lower concentration.
-
Route 3: Hydrolysis of 4-Biphenylacetonitrile
This route is conceptually simple, but achieving complete hydrolysis without generating byproducts can be challenging.
A: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate. Stopping at the amide is a common issue.
-
The "Why": The hydrolysis of the amide to the carboxylic acid is often slower and requires more forcing conditions (higher temperatures, longer reaction times, or more concentrated acid/base) than the initial hydrolysis of the nitrile to the amide.
-
The Solution:
-
Acid Hydrolysis: This is often the most effective method. A mixture of concentrated sulfuric acid and water is commonly used.[3]
-
Increase Reaction Time/Temperature: Refluxing for several hours (3-15 hours) is often necessary.[3] Monitor the reaction by TLC until the amide spot is gone.
-
Co-solvents: Adding a co-solvent like glacial acetic acid can improve the solubility of the organic starting material and facilitate a smoother reaction.[3]
-
-
Base Hydrolysis: While possible, base-catalyzed hydrolysis can sometimes be slower. High concentrations of NaOH or KOH and elevated temperatures are required. The product will be the carboxylate salt, which must be acidified during workup to precipitate the final product.
-
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-biphenylacetonitrile with a mixture of water and concentrated sulfuric acid (e.g., a 3:2 v/v mixture of H₂SO₄:H₂O).[3]
-
Reaction: Heat the mixture to reflux and stir vigorously for 3-6 hours.
-
Monitoring: Periodically take a small aliquot, quench it carefully, and spot it on a TLC plate to check for the disappearance of the starting nitrile and the intermediate amide.
-
Workup: After the reaction is complete, cool the mixture and pour it carefully over crushed ice. The biphenylacetic acid will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from a suitable solvent (e.g., an ethanol/water mixture) to obtain the pure product.[19]
References
- Google Patents. (n.d.). KR100641825B1 - Method for producing 4-biphenylacetic acid.
-
Organic Syntheses. (n.d.). Diphenylacetic acid. Org. Synth. 1925, 5, 45. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Syntheses. (n.d.). Phenylacetic acid. Org. Synth. 1922, 2, 55. [Link]
-
YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. [Link]
-
National Center for Biotechnology Information. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Molecules, 15(11), 7910-7948. [Link]
- Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.
- Google Patents. (n.d.). CN102249891B - Method for recovering and purifying phenylacetic acid.
-
ResearchGate. (2015). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. [Link]
-
Yakhak Hoeji. (1992). Facile Synthesis of 4-Biphenylacetic Acid (Felbinac). 36(2), 130-134. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. [Link]
-
ACS Publications. (2020). CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases. Organometallics, 39(7), 1058-1064. [Link]
- Google Patents. (n.d.).
-
SynArchive. (n.d.). Willgerodt-Kindler Reaction. [Link]
-
Wiley Online Library. (n.d.). Willgerodt-Kindler Reaction. [Link]
Sources
- 1. 4-Biphenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 2. gala.gre.ac.uk [gala.gre.ac.uk]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. swb.skku.edu [swb.skku.edu]
- 8. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. Willgerodt-Kindler Reaction [drugfuture.com]
- 11. Facile Synthesis of 4-Biphenylacetic Acid (Felbinac) [yakhak.org]
- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of (3'-Methoxy-biphenyl-2-yl)-acetic acid in solution
Technical Support Center: (3'-Methoxy-biphenyl-2-yl)-acetic acid
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, we provide in-depth, experience-driven answers to common issues, ensuring the integrity and reproducibility of your experiments.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your work. Each answer explains the underlying chemistry and provides actionable steps for resolution.
Q1: I'm observing a progressive decrease in the concentration of my this compound stock solution over a short period. What are the likely causes?
A decrease in concentration points to chemical degradation. For a molecule with the structure of this compound, the primary suspects are oxidation, photodegradation, and pH-mediated hydrolysis, although the latter is less likely for this specific structure.
-
Oxidative Degradation: The methoxy group (-OCH₃) on the biphenyl ring is susceptible to oxidation.[1] Dissolved oxygen in your solvent or exposure to atmospheric oxygen can initiate radical reactions, potentially converting the methoxy group to a hydroxyl group or leading to ring-opening under harsh conditions. This is a common degradation pathway for methoxylated aromatic compounds.[1][2][3]
-
Photodegradation: Biphenyl systems can absorb UV light, leading to photochemical reactions.[4][5] This is particularly relevant if your solutions are stored in clear glass vials and exposed to ambient or fluorescent light. Light can provide the energy needed to initiate degradation, often through free-radical mechanisms.[6]
-
Solvent Reactivity: While less common, ensure your solvent is of high purity and inert. For example, peroxide contaminants in solvents like THF or ether can act as potent oxidizing agents.
Recommended Actions:
-
Protect from Light: Immediately switch to amber glass vials or wrap your containers in aluminum foil to block light exposure.
-
De-gas Solvents: Before preparing solutions, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen.
-
Store under Inert Atmosphere: After preparation, blanket the headspace of your vial with an inert gas before sealing.
-
Conduct a Forced Degradation Study: To confirm the primary degradation pathway, a forced degradation or stress study is the definitive approach.[6][7] This will be detailed in a later section.
Q2: My HPLC analysis shows new, unidentified peaks appearing over time. How can I identify these degradation products?
The appearance of new peaks is a clear sign of degradation. Identifying these degradants is crucial for understanding the stability profile. Based on the compound's structure, we can predict likely degradation products:
-
De-methylation Product: Oxidation can cleave the methyl group from the methoxy ether, resulting in (3'-Hydroxy-biphenyl-2-yl)-acetic acid. This is often a primary metabolite or degradant for such compounds.[1]
-
Oxidized Ring Products: More aggressive oxidation could lead to the formation of hydroxylated species on the aromatic rings or even ring cleavage under severe stress.[2][3]
-
Decarboxylation Product: While less common without a catalyst or high heat, the acetic acid moiety could potentially decarboxylate to form 2-methyl-3'-methoxy-biphenyl.
Recommended Actions:
-
LC-MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound (MW: 242.27 g/mol )[8], you can deduce their molecular weights and propose structures. For example, the de-methylated product would have an MW of 228.24 g/mol .
-
Forced Degradation Analysis: As mentioned, performing a forced degradation study and analyzing the stressed samples by LC-MS will help generate and identify these unknown peaks in a controlled manner.[9][10]
dot graph "Degradation_Pathway_Hypothesis" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes Parent [label="this compound\n(MW: 242.27)", fillcolor="#F1F3F4"]; Deg1 [label="De-methylation Product\n(3'-Hydroxy-biphenyl-2-yl)-acetic acid\n(MW: 228.24)", fillcolor="#FBBC05"]; Deg2 [label="Decarboxylation Product\n2-methyl-3'-methoxy-biphenyl\n(MW: 198.26)", fillcolor="#EA4335"]; Deg3 [label="Further Oxidized Products\n(e.g., Ring Hydroxylation/Opening)", fillcolor="#EA4335"];
// Edges Parent -> Deg1 [label="Oxidation (H₂O₂)\nor Photolysis (UV/Vis)"]; Parent -> Deg2 [label="Thermal Stress\n(High Heat)"]; Deg1 -> Deg3 [label="Harsh Oxidation"]; } digraph "Degradation Pathway Hypothesis" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes Parent [label="this compound\n(MW: 242.27)", fillcolor="#F1F3F4"]; Deg1 [label="De-methylation Product\n(3'-Hydroxy-biphenyl-2-yl)-acetic acid\n(MW: 228.24)", fillcolor="#FBBC05"]; Deg2 [label="Decarboxylation Product\n2-methyl-3'-methoxy-biphenyl\n(MW: 198.26)", fillcolor="#EA4335"]; Deg3 [label="Further Oxidized Products\n(e.g., Ring Hydroxylation/Opening)", fillcolor="#EA4335"];
// Edges Parent -> Deg1 [label="Oxidation (H₂O₂)\nor Photolysis (UV/Vis)"]; Parent -> Deg2 [label="Thermal Stress\n(High Heat)"]; Deg1 -> Deg3 [label="Harsh Oxidation"]; } Caption: Hypothesized degradation pathways for the parent compound.
Frequently Asked Questions (FAQs)
This section covers general best practices for handling and storing this compound.
Q3: What is the optimal solvent and pH for preparing and storing solutions of this compound?
The choice of solvent and pH is critical for maximizing stability.
-
Solvent Selection:
-
Short-term (hours to days): Use high-purity (HPLC or ACS grade) aprotic solvents like Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO). DMSO is an excellent solubilizing agent but can be hygroscopic and may oxidize some compounds upon long-term storage.
-
Aqueous Buffers: If aqueous solutions are necessary, prepare them fresh. The carboxylic acid group means its solubility is highly pH-dependent.[11][12][13] At pH values above its pKa (estimated to be around 4-5), the compound will be deprotonated to its carboxylate form, which is significantly more water-soluble.[12] However, basic conditions (high pH) can sometimes accelerate degradation.[10]
-
-
pH Control:
-
For aqueous solutions, using a buffer is highly recommended. A slightly acidic buffer (e.g., pH 5-6 acetate or phosphate buffer) is often a good starting point. This keeps the compound in its less reactive, protonated form while still allowing for reasonable solubility.
-
Avoid strongly acidic or strongly basic conditions unless required for an experiment, as these are typical stress conditions used to force degradation.[9][7]
-
Q4: What are the recommended long-term storage conditions for solutions?
For maximum shelf-life, adhere to the following storage protocol:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or, ideally, -80°C | Reduces the kinetic rate of all chemical degradation pathways. |
| Solvent | Anhydrous, high-purity ACN or DMSO | Minimizes water-related degradation and reactions with solvent impurities. |
| Container | Amber glass vials with PTFE-lined caps | Prevents photodegradation and ensures an inert seal. |
| Atmosphere | Inert (Argon or Nitrogen) | Removes oxygen to prevent oxidative degradation. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen. |
Q5: How do I set up a simple study to assess the stability of my compound under my specific experimental conditions?
You can perform a preliminary stability study that mimics your experimental setup. This is a crucial step for validating your results.
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// Edges A -> B; B -> C; C -> D; D -> E; } digraph "Experimental Stability Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", color="#5F6368"];
// Nodes A [label="Prepare Stock Solution\nin desired solvent/buffer", fillcolor="#4285F4"]; B [label="Time-Zero Analysis (t=0)\nQuantify by HPLC-UV", fillcolor="#4285F4"]; C [label="Store Aliquots\nUnder experimental conditions\n(e.g., 37°C, benchtop light)", fillcolor="#FBBC05"]; D [label="Analyze Aliquots\nat defined time points\n(e.g., 2h, 4h, 8h, 24h)", fillcolor="#34A853"]; E [label="Data Evaluation\nPlot % remaining vs. time\nIdentify new peaks", fillcolor="#EA4335"];
// Edges A -> B; B -> C; C -> D; D -> E; } Caption: Workflow for a preliminary experimental stability assessment.
Protocol: Forced Degradation Study
A forced degradation study is essential for developing a stability-indicating analytical method and understanding intrinsic degradation pathways, as mandated by ICH guidelines for pharmaceutical development.[6][9][7][10] The goal is to achieve 5-20% degradation of the active ingredient.[9]
Objective: To identify the degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Solvent (e.g., 50:50 Acetonitrile:Water)
-
1 M HCl (Acid Hydrolysis)
-
1 M NaOH (Base Hydrolysis)
-
3% H₂O₂ (Oxidation)
-
HPLC system with UV/PDA and MS detectors
-
pH meter, heating block, UV lamp (e.g., 365 nm)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.
-
Stress Conditions (Perform in parallel):
-
Control: Mix 1 mL of stock with 1 mL of solvent. Keep at room temperature, protected from light.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[9]
-
Thermal: Heat 2 mL of the control solution at 80°C for 48 hours.
-
Photolytic: Expose 2 mL of the control solution in a clear quartz cuvette to a calibrated UV lamp. Expose to a minimum of 1.2 million lux hours and 200 watt hours/m².[6][7]
-
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL).
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage degradation.
-
Use the MS data to tentatively identify the molecular weights of the new peaks formed under each condition. This will confirm which degradation pathway (hydrolysis, oxidation, etc.) is most relevant.
-
References
-
ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. [Link]
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Tchouga, A., et al. (2022, October 30). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. IOSR Journal of Environmental Science, Toxicology and Food Technology. [Link]
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Prajapati, M., & Bodiwala, K. (2016, December 14). Forced Degradation Studies. MedCrave online. [Link]
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Jain, R., et al. (2022). A Review on Force Degradation Studies for Drug Substances. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
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Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Pawar, S. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]
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Various Authors. (n.d.). Anaerobic degradation of methoxylated aromatic compounds. ResearchGate. [Link]
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Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
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Ortiz, I., et al. (2013). Photodegradation of 4,4'-Bis(2-sulfostyryl)biphenyl (DSBP) on Metal Oxides Followed by in Situ ATR-FTIR Spectroscopy. Environmental Science & Technology. [Link]
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Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. [Link]
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Dong, M. W. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]
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Mooney, K. G., et al. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
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Various Authors. (n.d.). Pathways of aromatic compounds degradation. ResearchGate. [Link]
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van den Brink, H., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI. [Link]
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Various Authors. (2025, August 9). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate. [Link]
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Lavanya, G., et al. (2013). Core components of analytical method validation for small molecules-an overview. ResearchGate. [Link]
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Galer, P., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. PubMed. [Link]
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Dias, A. C. F., et al. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. UNESP Institutional Repository. [Link]
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Thomas, S. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
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Various Authors. (n.d.). Effect of system pH on partition coefficient (K) of carboxylic acids. ResearchGate. [Link]
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LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions. Chemistry LibreTexts. [Link]
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Gorea, M., et al. (2026, January 11). New CdS–Bentonite Composites with Photocatalytic Properties. MDPI. [Link]
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Various Authors. (n.d.). The effect of pH on extraction of carboxylic acids. ResearchGate. [Link]
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Canonica, S., et al. (2005). Photosensitized Degradation of Bisphenol A by Dissolved Organic Matter. Environmental Science & Technology. [Link]
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University of California, Santa Barbara. (n.d.). Glacial Acetic Acid. [Link]
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Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. [Link]
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El-Sayed, N. N. E., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [Link]
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Various Authors. (2015, December 30). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
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LookChem. (n.d.). This compound. [Link]
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Sharma, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. [Link]
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Kumar, A., et al. (2008). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Oriental Journal of Chemistry. [Link]
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Cargo Handbook. (n.d.). Acetic Acid. [Link]
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Sharma, S., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
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North Industrial Chemicals. (2024, November 7). Discover the best practices for safely storing acetic acid. [Link]
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Chemistry For Everyone. (2025, May 30). How Do You Store Acetic Acid Safely?. YouTube. [Link]
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PubChem. (n.d.). (3-Methoxyphenyl)acetic acid. [Link]
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Byproduct identification in the synthesis of biphenyl derivatives
Welcome to the Technical Support Center for the synthesis of biphenyl derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to byproduct formation during palladium- and copper-catalyzed cross-coupling reactions. Here, we provide in-depth, mechanism-driven answers to frequently encountered challenges, complete with detailed analytical protocols and optimization strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its versatility and functional group tolerance.[1][2][3] However, several characteristic side reactions can diminish yield and complicate purification. Understanding their origins is key to suppression.
Question 1: My primary byproduct is the homocoupling of my boronic acid (Ar-Ar from Ar-B(OH)₂). What causes this and how can I minimize it?
Answer: Boronic acid homocoupling is one of the most common byproducts in Suzuki-Miyaura coupling.[1][4] Its formation is primarily linked to the presence of Pd(II) species and molecular oxygen in the reaction mixture.[1][4][5]
Causality & Mechanism: There are two principal pathways for this unwanted reaction:
-
Oxygen-Mediated Homocoupling: If the reaction is not rigorously degassed, residual oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1][4] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled biaryl and regenerate Pd(0). This process is often catalytic in palladium.[1][6]
-
Stoichiometric Homocoupling: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can react directly with the boronic acid before being fully reduced to the active Pd(0) catalyst required for the main cross-coupling cycle.[5] This reaction is stoichiometric with respect to the Pd(II) source.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Expert Insight |
| Rigorous Degassing | The most critical step. Oxygen is a key culprit in generating the Pd(II) species that drive homocoupling.[1][5] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes.[7] |
| Use a Pd(0) Precatalyst | Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can bypass the in-situ reduction step required for Pd(II) sources, minimizing the window for premature reaction with the boronic acid.[8] |
| Add a Reducing Agent | A mild reducing agent, such as potassium formate, can help maintain a higher concentration of the active Pd(0) catalyst, suppressing the Pd(II)-mediated homocoupling pathway.[5] |
| Control Reagent Addition | Add the palladium catalyst last, after all other reagents have been combined and the system has been thoroughly degassed. This ensures the catalyst enters a primed, oxygen-free environment.[7] |
Question 2: I'm observing a significant amount of my starting aryl halide, but with the halogen replaced by a hydrogen (protodehalogenation). What is happening?
Answer: This byproduct, arising from protodehalogenation (or hydrodehalogenation), indicates that the catalytic cycle is being intercepted after oxidative addition but before the desired C-C bond formation.[9]
Causality & Mechanism: After the Pd(0) catalyst undergoes oxidative addition into the aryl halide (Ar-X) bond to form an Ar-Pd(II)-X intermediate, this complex can react with a hydride source in the reaction mixture.[1] Common hydride sources include certain bases (like alkoxides), protic solvents (alcohols), or even water.[9] Subsequent reductive elimination of Ar-H releases the unwanted byproduct and regenerates the Pd(0) catalyst.
// Nodes ArX [label="Ar-X\n(Aryl Halide)"]; Pd0 [label="Pd(0)L₂"]; ArPdX [label="Ar-Pd(II)-X\n(Oxidative Adduct)"]; ArH [label="Ar-H\n(Protodehalogenation)"]; Hydride [label="Hydride Source\n(e.g., Solvent, Base)"]; CatalyticCycle [label="Main Suzuki\nCatalytic Cycle", shape=ellipse, fillcolor="#FFFFFF", style=dashed];
// Edges Pd0 -> ArPdX [label=" Oxidative\n Addition"]; ArX -> ArPdX; ArPdX -> CatalyticCycle [label=" Transmetalation\n (Desired Path)", style=dashed, color="#34A853"]; ArPdX -> ArH [label=" Hydride\n Abstraction", style=solid, color="#EA4335"]; Hydride -> ArH [style=solid, color="#EA4335"]; ArH -> Pd0 [label=" Reductive\n Elimination", style=solid, color="#EA4335"]; } .enddot Caption: Protodehalogenation side reaction pathway.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Expert Insight |
| Base Selection | Avoid alkoxide or hydroxide bases if this side reaction is prevalent. Anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior choices as they are less likely to act as hydride donors.[9][10] |
| Solvent Choice | Use anhydrous, aprotic solvents like dioxane, THF, or toluene.[1][9] Alcohols should be avoided as they can be a direct source of hydrides.[1] |
| Ligand Modification | Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[9][11] These ligands accelerate the rates of transmetalation and reductive elimination, pushing the reaction through the desired pathway and minimizing the lifetime of the Ar-Pd(II)-X intermediate that is susceptible to protodehalogenation.[11] |
Question 3: My boronic acid is decomposing, leading to low yields and a byproduct corresponding to the protonated arene (protodeboronation). Why does this happen, especially with heteroaryl boronic acids?
Answer: Protodeboronation is the cleavage of the C–B bond, replacing it with a C–H bond.[12][13] This side reaction consumes the nucleophilic partner and is a frequent issue, particularly with electron-rich, electron-deficient, or certain heteroaromatic boronic acids like 2-pyridineboronic acid.[12][13][14]
Causality & Mechanism: The mechanism is highly dependent on pH and the substrate.[12][13]
-
Base-Catalyzed: For many simple arylboronic acids, high pH conditions promote the formation of a borate species that is susceptible to protonolysis.[12]
-
Acid-Catalyzed: In acidic media, direct protonation of the C-B bond can occur.[12]
-
Substrate-Specific: 2-Pyridineboronic acids are notoriously unstable and can undergo rapid decomposition under neutral pH via a zwitterionic intermediate.[13]
-
Palladium-Catalyzed: Recent studies have shown that Pd(II) complexes with bulky phosphine ligands can also accelerate protodeboronation.[8]
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Expert Insight |
| Use Boronic Esters | Convert the boronic acid to a more stable derivative. Pinacol esters or MIDA boronates are significantly more robust and less prone to protodeboronation.[3][9][12] They act as "slow-release" sources of the active boronic acid under the reaction conditions.[3][12] |
| Optimize pH/Base | The choice of base is critical. For sensitive substrates, screen different bases (e.g., K₃PO₄, K₂CO₃, CsF) to find a condition that favors transmetalation over decomposition.[13][15] |
| Accelerate the Coupling | Increase the rate of the desired Suzuki reaction to outcompete the slower decomposition pathway. This can be achieved by using highly active catalysts (e.g., those with bulky biarylphosphine ligands), higher temperatures, or microwave irradiation.[12] |
| Minimize Water | While some water is often necessary, excess water can facilitate protodeboronation. Use anhydrous solvents and carefully control the amount of aqueous base added. |
Section 2: Stille & Ullmann Coupling Reactions
Question 4: In my Stille coupling, I'm forming a significant amount of homocoupled product from my organostannane reagent (R²-R²). What is the cause?
Answer: Homocoupling of the organostannane is the most common side reaction in Stille coupling.[16][17][18] It is believed to proceed through two primary mechanisms.
Causality & Mechanism:
-
Reaction with Pd(II): Two equivalents of the organostannane can react with a Pd(II) species, leading to a diorganopalladium(II) intermediate which then reductively eliminates the R²-R² homocoupled product.[16]
-
Radical Process: The Pd(0) catalyst itself can potentially initiate a radical process that leads to the dimerized product.[16]
This side reaction is often more pronounced when the rate of oxidative addition of the electrophile (R¹-X) is slow, allowing the organostannane more opportunity to react with the palladium center.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Expert Insight |
| Use a Reactive Electrophile | The reactivity order for the electrophile is generally I > OTf > Br >> Cl.[2][16] Using a more reactive partner (e.g., an iodide instead of a chloride) will accelerate the oxidative addition step, favoring the cross-coupling pathway.[16] |
| Ligand Choice | The choice of ligand can influence the relative rates of the catalytic steps. While triphenylphosphine is common, other ligands may be screened to optimize the reaction. |
| Control Stoichiometry | Use only a slight excess (e.g., 1.1-1.2 equivalents) of the organostannane reagent to minimize its concentration and reduce the probability of homocoupling. |
| Purification | While not a preventative measure, tin byproducts can often be removed by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) or by filtering through silica gel treated with triethylamine.[17] |
Question 5: My Ullmann homocoupling reaction is low-yielding and requires harsh conditions (>200 °C). How can I improve this?
Answer: The classic Ullmann reaction, which uses stoichiometric copper powder, is notorious for requiring high temperatures and often gives modest yields.[19] Modern advancements have significantly improved the efficiency of this transformation.
Causality & Mechanism: The traditional mechanism involves the reaction of an aryl halide with metallic copper.[20][21] The harsh conditions are needed to overcome the high activation energy for the oxidative addition of the aryl halide to the copper surface.
Troubleshooting & Optimization Strategies:
| Strategy | Rationale & Expert Insight |
| Use a High-Boiling Aprotic Solvent | Solvents like DMF can facilitate the reaction at lower temperatures compared to running it neat.[19] |
| Employ Modern Ligands | The discovery by Ma and others that ligands such as amino acids or oxalic diamides can accelerate the reaction was a major breakthrough.[21] These ligands solubilize the copper species and facilitate the catalytic cycle, allowing for significantly lower reaction temperatures and catalyst loadings. |
| Use Nanoparticle Catalysts | Heterogeneous copper or palladium nanoparticles can exhibit high catalytic activity and are easily separated from the reaction mixture, simplifying purification and aligning with green chemistry principles.[20][22][23] |
| Substrate Activation | Aryl halides with electron-withdrawing groups, particularly in the ortho position, are generally more reactive in Ullmann couplings.[19] |
Section 3: Analytical Protocols for Byproduct Identification
Accurate identification and quantification of byproducts are essential for effective troubleshooting and process optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds, while High-Performance Liquid Chromatography (HPLC) is suited for non-volatile or thermally sensitive molecules.[24][25]
Protocol 1: General GC-MS Method for Biphenyl Synthesis Impurity Profiling
This protocol is designed for the identification of common byproducts such as homocoupled products (biphenyls), dehalogenated starting materials, and residual solvents.[24]
1. Sample Preparation: a. Accurately weigh ~5 mg of the crude reaction mixture into a GC vial. b. Dissolve the sample in 1.0 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).[24] c. If quantitative analysis is required, add an internal standard (e.g., dodecane) of a known concentration.
2. GC-MS Instrumentation and Conditions (Typical):
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (Split ratio 50:1).
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Mass Range: 40-550 amu.
3. Data Analysis: a. Identify peaks corresponding to starting materials, the desired product, and byproducts by comparing their retention times and mass spectra to known standards or library databases (e.g., NIST). b. Common byproducts to look for:
- Homocoupled Boronic Acid: e.g., Biphenyl (m/z 154).
- Protodehalogenated Arene: e.g., Benzene from bromobenzene.
- Homocoupled Stannane: Varies by substrate. c. Quantify the relative percentage of each component by peak area integration.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This method provides a straightforward way to quantify the consumption of a boronic acid starting material and the formation of its protodeboronated byproduct over time.
1. Reaction Setup: a. Set up the Suzuki reaction as planned in an NMR tube compatible with heating (if necessary), or take aliquots at specific time points. b. Add a known amount of an inert internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or hexamethylbenzene).
2. Data Acquisition: a. Acquire a ¹H NMR spectrum at time zero (t=0) and at regular intervals throughout the reaction. b. Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1) for accurate integration.
3. Data Analysis: a. Identify characteristic signals for the boronic acid, the desired coupled product, and the protodeboronated byproduct. b. Normalize the integrals of these key signals against the integral of the internal standard. c. Plot the normalized concentrations of each species over time to determine the rates of product formation and byproduct generation.[13] This quantitative data is invaluable for optimizing reaction conditions to minimize the undesired pathway.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Wikipedia. Stille reaction. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. [Link]
-
Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
National Institutes of Health (NIH). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Stille Coupling. [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
Journal of the American Chemical Society. Small Phosphine Ligands Enable Selective Oxidative Addition of Ar–O over Ar–Cl Bonds at Nickel(0). [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]
-
ResearchGate. THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
-
J&K Scientific LLC. Stille Cross-Coupling. [Link]
-
RSC Publishing. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
University of Windsor. The Mechanisms of the Stille Reaction. [Link]
-
Wikipedia. Ullmann reaction. [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
-
PubMed. Heterogeneous Pd/C-catalyzed ligand-free, room-temperature Suzuki-Miyaura coupling reactions in aqueous media. [Link]
-
OpenOChem Learn. Stille Coupling. [Link]
-
RSC Publishing. Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]
-
Vapourtec. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]
-
University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. [Link]
-
ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
-
ACS Publications. Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
National Institutes of Health (NIH). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. [Link]
-
OperaChem. Ullmann coupling-An overview. [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
ResearchGate. Gas chromatography/mass spectroscopy analysis of biphenyl, a dechlorination product of 2,3,4,5,6-CB, after 20 weeks of incubation. [Link]
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MDPI. Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. [Link]
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Technical Support Center: Optimizing Crystallization Methods for Biphenyl Acetic Acids
Welcome to the Technical Support Center for the crystallization of biphenyl acetic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline forms of this important class of compounds. Drawing upon extensive field experience and established scientific principles, this center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the specific challenges encountered during the crystallization of biphenyl acetic acids, such as felbinac (4-biphenylacetic acid) and its isomers.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to address problems as they are observed in the laboratory, providing a direct path to potential solutions.
I. No Crystals Are Forming, or Yield is Extremely Low
Question: I've cooled my saturated solution, but no crystals have appeared. What's going on?
Answer: The inability to form crystals, or nucleation failure, is a common issue that typically points to one of two primary causes: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
Troubleshooting Protocol:
-
Verify Supersaturation:
-
Is there too much solvent? This is the most frequent reason for low or no yield.[1] To test this, dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue on the rod indicates that a substantial amount of your compound is still in solution.
-
Action: Re-heat the solution and evaporate a portion of the solvent to increase the concentration.[1] Then, allow the solution to cool again. For a more controlled approach, if you have solubility data, you can calculate the required solvent volume for a desired yield at the cooling temperature.
-
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the desired crystalline material, add a single, small crystal (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth and is one of the most effective methods to control crystallization.[2]
-
Action: If seeding is successful, it indicates that the primary issue was a kinetic barrier to nucleation, not a lack of supersaturation.
-
-
Consider Solvent Choice:
-
If the above steps fail, the chosen solvent may be too good a solvent for your biphenyl acetic acid, even at low temperatures.
-
Action: The solvent can be removed by rotary evaporation to recover the crude solid, and a different solvent system can be attempted.[1]
-
II. The Product Has "Oiled Out" Instead of Crystallizing
Question: Upon cooling, my product separated as a liquid or a sticky goo. How can I fix this?
Answer: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[3] This is detrimental to purification as impurities are often more soluble in the oil than in the solvent.
Causality and Troubleshooting:
-
High Impurity Load: A significant presence of impurities can dramatically depress the melting point of your compound, leading to oiling out.
-
Rapid Cooling: Cooling the solution too quickly can cause the concentration to exceed the solubility limit at a temperature where the solid is still molten.
-
Poor Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.
Troubleshooting Protocol:
-
Re-dissolve and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to slightly decrease the saturation point.[3]
-
Slow Down the Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated from cold surfaces. Once at room temperature, move it to a refrigerator, and finally to a freezer, to gradually decrease the temperature.
-
Change the Solvent System:
-
If oiling out persists, a different solvent or a solvent mixture may be necessary. A good starting point is a binary solvent system where the biphenyl acetic acid is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation. Reheat to clarify the solution and then cool slowly.
-
III. The Crystals Are Very Fine or Needle-Like and Difficult to Filter
Question: My product crystallized as very fine needles, forming a thick slurry that clogs the filter paper. How can I obtain larger crystals?
Answer: The formation of very small or needle-like crystals (acicular habit) is often a result of rapid nucleation and crystal growth. This can be influenced by the degree of supersaturation, the cooling rate, and the solvent used.
Troubleshooting Protocol:
-
Reduce the Rate of Supersaturation:
-
Slower Cooling: As discussed previously, a slower cooling profile allows for fewer nucleation events and promotes the growth of larger, more well-defined crystals.
-
Anti-Solvent Addition: If using an anti-solvent method, add the anti-solvent much more slowly and with vigorous stirring to avoid localized high supersaturation.
-
-
Solvent and Additive Effects:
-
The choice of solvent can significantly influence crystal habit.[4] Experiment with different solvents or solvent mixtures. For example, crystallization from a more viscous solvent can sometimes slow down crystal growth and lead to larger crystals.
-
Crystal Habit Modifiers: In some cases, the addition of a small amount of a structurally related molecule can act as a habit modifier by selectively adsorbing to certain crystal faces and slowing their growth.[5]
-
-
Consider Ostwald Ripening:
-
This process involves holding the crystalline slurry at a constant temperature for an extended period. Smaller crystals, which are thermodynamically less stable, will dissolve and redeposit onto larger crystals, leading to an overall increase in crystal size.
-
Part 2: Frequently Asked Questions (FAQs)
1. How do I choose a suitable solvent for crystallizing my biphenyl acetic acid?
A good crystallization solvent is one in which your compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. A general guideline is "like dissolves like." Biphenyl acetic acids have both a nonpolar biphenyl core and a polar carboxylic acid group.
-
Good starting points: Alcohols (ethanol, methanol, isopropanol), ketones (acetone, methyl ethyl ketone), and esters (ethyl acetate) are often good choices.[6] For some biphenyl carboxylic acids, aqueous ethanol has been shown to be effective.[2]
-
Solvent Pairs: If a single solvent is not ideal, a binary system can be very effective. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[6]
Qualitative Solubility of Biphenyl Acetic Acids
| Solvent Class | Solvent Examples | Solubility of Biphenyl Acetic Acids | Comments |
| Polar Protic | Water, Methanol, Ethanol | Generally low in water, moderate in alcohols | Solubility in alcohols increases significantly with heat. |
| Polar Aprotic | Acetone, Ethyl Acetate, DMSO | Good to high | DMSO is a very strong solvent and may require an anti-solvent. |
| Nonpolar | Hexane, Toluene | Generally low | Can be used as anti-solvents. |
2. What is the impact of common impurities on my crystallization?
Impurities can have a range of detrimental effects, including:
-
Oiling out: By depressing the melting point.
-
Inhibition of nucleation: By interfering with the formation of crystal lattices.
-
Alteration of crystal habit: Leading to undesirable crystal shapes.[7]
-
Incorporation into the crystal lattice: Reducing the purity of the final product.[8]
Common Impurities in Biphenyl Acetic Acid Synthesis and Their Impact:
| Synthetic Route | Common Impurity | Potential Impact on Crystallization |
| Suzuki Coupling | Residual Palladium Catalyst | Can cause discoloration of the product and may act as nucleation sites, leading to rapid precipitation of small crystals. |
| Suzuki Coupling | Unreacted Starting Materials (e.g., boronic acids, aryl halides) | Can co-crystallize or inhibit crystal growth, leading to lower purity and yield. |
| Wittig/Mitsunobu Reactions | Triphenylphosphine oxide (TPPO) | TPPO is notoriously difficult to remove and can co-crystallize with the product.[9] |
| Willgerodt-Kindler Reaction | Elemental Sulfur, Amine Reagents | Can lead to discoloration and may inhibit nucleation. |
3. What is polymorphism and how can I control it?
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, including solubility, melting point, and stability, which is of critical importance in the pharmaceutical industry.[10][11]
-
Detection: Polymorphs can be identified and characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy.[2][5][6]
-
Control: The formation of a specific polymorph can be influenced by:
-
Solvent choice: Different solvents can stabilize different polymorphs.
-
Cooling rate: Rapid cooling often favors the formation of metastable polymorphs, while slow cooling favors the thermodynamically stable form.
-
Seeding: Seeding with the desired polymorph is a robust way to ensure its formation.
-
Temperature: The relative stability of polymorphs can be temperature-dependent.
-
4. When should I use a seeding strategy?
Seeding is a powerful technique to control the crystallization process. It is particularly useful when:
-
You are experiencing difficulty with spontaneous nucleation.
-
You want to control the polymorphic form of your product.
-
You aim to achieve a consistent crystal size distribution.
-
You are scaling up your crystallization process.
A general rule is to add the seed crystals once the solution is supersaturated but before spontaneous nucleation occurs.
Part 3: Experimental Protocols and Visualizations
Protocol 1: General Cooling Crystallization
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude biphenyl acetic acid and a magnetic stir bar. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture with stirring on a hot plate until the solvent begins to boil.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature on a heat-resistant surface.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude biphenyl acetic acid in the minimum amount of a "good" solvent at room temperature or with gentle warming.
-
Anti-Solvent Addition: With vigorous stirring, add the "anti-solvent" dropwise until the solution becomes persistently turbid.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Follow steps 6 and 7 from the cooling crystallization protocol.
Workflow Visualizations
Troubleshooting Crystallization Failures
Caption: A decision tree for troubleshooting common crystallization problems.
General Crystallization Workflow
Caption: A schematic of a standard cooling crystallization process.
Part 4: Characterization of Crystalline Forms
Once you have obtained crystals, it is crucial to characterize them to confirm their identity, purity, and crystalline form.
Key Analytical Techniques:
-
Melting Point: A sharp melting point range is a good indicator of purity.
-
Powder X-ray Diffraction (PXRD): This is the definitive technique for identifying the crystalline form (polymorph) of your material.[2][5][6] Each polymorph will have a unique diffraction pattern.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, and to study polymorphic transitions.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify functional groups and may show differences between polymorphs due to variations in intermolecular interactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily used to confirm the chemical structure and assess chemical purity.
References
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 12, 2026, from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 12, 2026, from [Link]
-
Thermal Support. (n.d.). Characterization of Polymorphism of Pharmaceuticals Using the Pyris 6 DSC. Retrieved January 12, 2026, from [Link]
- US Patent No. US20060078573A1. (2006). Methods of modifying crystal habit.
-
National Center for Biotechnology Information. (n.d.). Felbinac. PubChem. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2021, May 11). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved January 12, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 12, 2026, from [Link]
-
ACS Publications. (2017, September 28). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]
-
PubMed. (2001, August). Modification of crystal habit and its role in dosage form performance. Drug Development and Industrial Pharmacy. [Link]
-
Nature. (2020). Impact of impurities on crystal growth. Nature Communications. [Link]
-
Technobis. (2023, January 12). Industrial importance of controlling crystal habit. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Crystal Morphology Engineering of Pharmaceutical Solids: Tabletting Performance Enhancement. PMC. [Link]
-
MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(Biphenyl-4-yl)acetic acid (felbinac). PMC. [Link]
-
ResearchGate. (n.d.). 2-(Biphenyl-4-yloxy)acetic acid. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. PubMed. [Link]
-
ResearchGate. (n.d.). Solubility of Phenylacetic Acid, p-Hydroxyphenylacetic Acid, p-Aminophenylacetic Acid, p-Hydroxybenzoic Acid, and Ibuprofen in Pure Solvents. Retrieved January 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC. [Link]
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Validation & Comparative
A Comparative Guide to the Bioactivity of Biphenyl Acetic Acid Derivatives
This guide offers an in-depth comparative analysis of the bioactivity of biphenyl acetic acid derivatives, a significant class of compounds in medicinal chemistry. We will explore their well-established anti-inflammatory and analgesic properties, alongside their emerging potential as anticancer agents. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also detailed experimental protocols to facilitate further investigation.
Introduction: The Versatility of the Biphenyl Acetic Acid Scaffold
Biphenyl acetic acid and its derivatives have long been recognized for their therapeutic potential.[1] The core structure, consisting of two phenyl rings linked together with an acetic acid moiety, provides a versatile scaffold for chemical modification, leading to a wide array of compounds with diverse biological activities.[2] Historically, these compounds have been prominent in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Well-known examples include fenbufen and its active metabolite, felbinac.[1] The primary mechanism for their anti-inflammatory and analgesic effects is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.[1] More recently, research has expanded to investigate the anticancer properties of this chemical class, with several derivatives showing promising cytotoxic activity against various cancer cell lines.[3][4]
This guide will systematically compare the bioactivity of various biphenyl acetic acid derivatives, presenting quantitative data where available. We will delve into the underlying mechanisms of action and provide detailed, step-by-step protocols for key in vitro and in vivo assays to empower researchers in their own investigations.
Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
The hallmark of many biphenyl acetic acid derivatives is their potent anti-inflammatory and analgesic activity. This is primarily achieved through the inhibition of the COX-1 and COX-2 enzymes, which catalyze the conversion of arachidonic acid to prostaglandins.
Mechanism of Action: COX Inhibition
Prostaglandins are lipid compounds that play a crucial role in the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing nociceptors (pain receptors). By blocking COX enzymes, biphenyl acetic acid derivatives reduce the production of prostaglandins, thereby alleviating inflammation and pain.
Comparative Anti-inflammatory and Analgesic Potency
The efficacy of different biphenyl acetic acid derivatives can be compared using in vivo models such as the carrageenan-induced paw edema test for inflammation and the acetic acid-induced writhing test for analgesia. The results are often expressed as the median effective dose (ED50), which is the dose required to produce a therapeutic effect in 50% of the population.
| Derivative | Anti-inflammatory Activity (Carrageenan-induced Paw Edema) ED50 (mg/kg) | Analgesic Activity (Acetic Acid Writhing Test) ED50 (mg/kg) | Reference |
| Fenbufen | More potent than Aspirin and at least as potent as Phenylbutazone | More potent than Aspirin and at least as potent as Phenylbutazone | [5] |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide (4e) | Dose-dependent inhibition (25, 50, 100 mg/kg) | Dose-dependent inhibition (10, 20, 30 mg/kg) | [6] |
| HN-1657 | Potent activity observed | Potent activity observed | [7] |
Note: Direct comparison of ED50 values across different studies should be done with caution due to variations in experimental conditions.
Anticancer Activity: A New Frontier
Recent research has highlighted the potential of biphenyl acetic acid derivatives as anticancer agents.[3][4] Several studies have demonstrated their cytotoxic effects against a range of cancer cell lines, suggesting mechanisms that go beyond COX inhibition.
Mechanisms of Anticancer Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer activity of these derivatives appears to be multifactorial, often involving the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest).
Apoptosis Induction: Some derivatives have been shown to activate key enzymes in the apoptotic cascade, such as caspases 3 and 9.[8] This can be triggered through various signaling pathways, including the inhibition of survival signals like the EGFR/PI3K/S6K1 pathway.[8]
Cell Cycle Arrest: Biphenyl acetic acid derivatives can also induce cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cells from proliferating.[5][9][10][11] This can be a consequence of DNA damage or the modulation of key cell cycle regulatory proteins.
Comparative In Vitro Cytotoxicity
The anticancer potency of these derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxy compound 3j | MCF-7 (Breast) | 9.92 ± 0.97 | [3] |
| MDA-MB-231 (Breast) | 9.54 ± 0.85 | [3] | |
| Compound 3a | MCF-7 (Breast) | 10.14 ± 2.05 | [3] |
| MDA-MB-231 (Breast) | 10.78 ± 2.58 | [3] | |
| Compound 3d | MCF-7 (Breast) | 43.4 | [12] |
| MDA-MB-231 (Breast) | 35.9 | [12] | |
| Compound 4d | MCF-7 (Breast) | 39.0 | [12] |
| MDA-MB-231 (Breast) | 35.1 | [12] | |
| 2-((3,4-Dihydroquinolin-1(2H)-yl)(p-tolyl)methyl)phenol) (THTMP) | MCF7 (Breast) | 87.92 | [8] |
| SK-BR3 (Breast) | 172.51 | [8] |
Experimental Protocols
To ensure the reproducibility and validity of research in this field, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used to evaluate the bioactivity of biphenyl acetic acid derivatives.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the in vivo anti-inflammatory activity of a compound.
Step-by-Step Protocol:
-
Animal Preparation: Use adult male Wistar rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 5 mg/kg, i.p.), and test groups receiving different doses of the biphenyl acetic acid derivative.[13]
-
Compound Administration: Administer the test compounds or vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection.[13][14]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[13]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[13]
-
Data Analysis: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
This is a common and reliable method for screening peripherally acting analgesics.[12]
Step-by-Step Protocol:
-
Animal Preparation: Use adult Swiss albino mice (20-25 g).
-
Grouping: Divide the mice into groups (n=6-10 per group): a control group (vehicle), a standard group (e.g., Diclofenac sodium, 10 mg/kg, p.o.), and test groups receiving different doses of the biphenyl acetic acid derivative.[15]
-
Compound Administration: Administer the test compounds or vehicle orally 30-60 minutes before the acetic acid injection.[16]
-
Induction of Writhing: Inject 0.1 mL/10g of body weight of a 0.6-1% acetic acid solution intraperitoneally.[12][15]
-
Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions, stretching of the hind limbs) for a period of 10-20 minutes.[12][17]
-
Data Analysis: The percentage of analgesic activity is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the test group.[17]
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer drugs.[11]
Step-by-Step Protocol:
-
Cell Culture: Culture the desired cancer cell line in appropriate medium and conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl acetic acid derivative (typically in a logarithmic series) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Conclusion
Biphenyl acetic acid derivatives represent a rich and enduring source of bioactive compounds with significant therapeutic potential. Their well-established anti-inflammatory and analgesic properties, primarily mediated through COX inhibition, continue to be relevant in the management of pain and inflammation. Furthermore, the emerging evidence of their anticancer activities, through mechanisms such as apoptosis induction and cell cycle arrest, opens up exciting new avenues for drug discovery and development. This guide has provided a comparative overview of their bioactivities, supported by quantitative data and detailed experimental protocols. It is our hope that this resource will serve as a valuable tool for researchers in the field, fostering further innovation and the development of novel therapeutics based on the versatile biphenyl acetic acid scaffold.
References
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Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation. PubMed. [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]
-
Anti-inflammatory, analgesic and antipyretic activities of a new biphenyl acetic acid derivative(HN-1657). ResearchGate. [Link]
-
A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
-
Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. [Link]
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Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]
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IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. [Link]
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IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. ResearchGate. [Link]
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Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. [Link]
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(A): Comparison for mean IC50 value (on all five cell lines) for... ResearchGate. [Link]
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A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. NIH. [Link]
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(PDF) 27. Reducing ulcerogenic potential of biphenyl acetic acid: Synthesis and pharmacological evaluation of amino acid conjugates, Suneela Dhaneshwar, Anuradha Sutar and Parag Kadam, Journal of Saudi Chemical Society, 2012, DOI: [Link]. ResearchGate. [Link]
-
Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. MDPI. [Link]
-
Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed. [Link]
-
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A Comparative Guide to (3'-Methoxy-biphenyl-2-yl)-acetic acid and Established NSAIDs: A Structural and Mechanistic Analysis
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison between the theoretical profile of (3'-Methoxy-biphenyl-2-yl)-acetic acid and a panel of widely used non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and Celecoxib. Due to the limited publicly available experimental data on the specific biological activity of this compound, this analysis will leverage structure-activity relationship (SAR) principles from related biphenyl compounds and provide a foundational comparison based on established mechanisms of action and experimental data for the comparator drugs.
Introduction: The Landscape of COX Inhibition
Non-steroidal anti-inflammatory drugs are a cornerstone of pain and inflammation management. Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme:
-
COX-1: A constitutively expressed "housekeeping" enzyme responsible for producing prostaglandins that protect the gastrointestinal mucosa and mediate platelet aggregation.[3]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of prostaglandins in the inflammatory response.[3]
The therapeutic, anti-inflammatory effects of NSAIDs are derived from the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and ulcers, are linked to the inhibition of COX-1.[4] This dichotomy has driven the development of NSAIDs with varying degrees of selectivity for COX-2 over COX-1.
This compound belongs to the aryl acetic acid class of compounds, a structural family that includes potent NSAIDs like Diclofenac.[5] Its biphenyl core structure suggests a potential for interaction with the COX enzymes. This guide will explore its hypothetical profile in the context of well-characterized NSAIDs.
Mechanism of Action: A Comparative Overview
All NSAIDs discussed herein function by blocking the arachidonic acid cascade. However, their efficacy and side-effect profiles are dictated by their relative selectivity for the COX isoforms.
-
Ibuprofen: A non-selective COX inhibitor, blocking both COX-1 and COX-2 with similar potency. This accounts for both its effective anti-inflammatory properties and its risk of gastrointestinal side effects.
-
Diclofenac: A potent non-selective inhibitor that exhibits a slight preference for COX-2. Quantitative structure-activity relationship (QSAR) analyses of diclofenac analogues have shown that the angle of twist between the two phenyl rings and overall lipophilicity are crucial for its activity.[6][7]
-
Celecoxib: A selective COX-2 inhibitor, designed to specifically target the inducible enzyme at inflammation sites, thereby minimizing the gastrointestinal toxicity associated with COX-1 inhibition.[4]
-
This compound (Hypothesized): As an aryl acetic acid, its primary mechanism is presumed to be COX inhibition. The presence of the biphenyl rings and the methoxy substituent would influence its binding affinity and selectivity for the COX isozymes. QSAR studies on related compounds suggest that substitutions on the biphenyl rings are critical for activity.[1] The 3'-methoxy group could potentially alter the compound's electronic properties and conformation, thereby affecting its interaction with the active site of the COX enzymes.
Caption: Arachidonic acid cascade and points of NSAID inhibition.
Comparative Performance Metrics
In Vitro COX Inhibition
The potency and selectivity of NSAIDs are quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for COX-2 inhibition. A higher SI value denotes greater COX-2 selectivity.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ibuprofen | ~15 | ~25 | ~0.6 |
| Diclofenac | ~6.5 | ~0.8 | ~8.1 |
| Celecoxib | ~15 | ~0.05 | ~300[4] |
| Note: IC50 values are approximate and can vary based on assay conditions. The values presented are for comparative purposes. |
In Vivo Anti-inflammatory and Analgesic Efficacy
The anti-inflammatory and analgesic potential of compounds is often evaluated in animal models. While no specific data exists for this compound, studies on other biphenyl derivatives demonstrate the potential of this chemical class. For example, a study on 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide showed a dose-dependent reduction in carrageenan-induced paw edema and inhibition of acetic acid-induced writhing in rodents, indicating both anti-inflammatory and analgesic properties.[8]
| Model | This compound | Ibuprofen | Diclofenac | Celecoxib |
| Carrageenan-Induced Paw Edema (% Inhibition) | Data Not Available | Effective | Highly Effective | Effective |
| Acetic Acid-Induced Writhing (% Inhibition) | Data Not Available | Effective[2] | Highly Effective | Effective[8] |
Experimental Protocols
To ensure scientific integrity, the evaluation of novel anti-inflammatory compounds must follow validated and reproducible protocols.
Protocol 1: In Vitro COX Inhibition Assay
This assay determines the IC50 values of a test compound against COX-1 and COX-2 enzymes.
Caption: Workflow for the in vitro COX inhibition assay.
Step-by-Step Methodology:
-
Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), a heme cofactor solution, and stocks of purified COX-1 (ovine) and COX-2 (human recombinant) enzymes. Serially dilute the test compound in a suitable solvent like DMSO.
-
Enzyme Reaction Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Incubation: Add the diluted test compound or vehicle control to the wells. Incubate for approximately 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction & Termination: Incubate the plate for a defined period (e.g., 10 minutes) at 37°C. Stop the reaction by adding a strong acid (e.g., 1 M HCl).
-
Detection: Quantify the amount of Prostaglandin E2 (PGE2) produced using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard model for evaluating the acute anti-inflammatory activity of a compound in rodents.
Caption: Workflow for the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Acclimatization: Use adult rats (e.g., Wistar) and allow them to acclimatize to the laboratory environment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Dosing: Administer the test compound, vehicle control, or a standard reference drug (e.g., Indomethacin) orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw to induce localized inflammation.[8]
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., hourly for 4-5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal. The anti-inflammatory activity is expressed as the percentage inhibition of edema in the drug-treated group compared to the vehicle-treated control group.
Concluding Remarks
While This compound remains a compound of theoretical interest, its structural similarity to known NSAIDs places it within a class of molecules with demonstrated anti-inflammatory potential. Its biphenyl acetic acid scaffold suggests that its mechanism of action would likely involve the inhibition of COX enzymes. The key determinants of its therapeutic potential—potency and COX-2 selectivity—remain to be elucidated through empirical testing.
A direct comparison with established agents highlights the nuanced landscape of NSAID development:
-
Ibuprofen represents a benchmark for non-selective COX inhibition, offering a balance of efficacy and known, manageable risks.
-
Diclofenac demonstrates how subtle structural modifications on the aryl acetic acid backbone can significantly increase potency and introduce a degree of COX-2 preference.
-
Celecoxib exemplifies the success of rational drug design in targeting COX-2 to improve gastrointestinal safety, though it has also brought cardiovascular risks to the forefront of consideration.
Future investigation into this compound would require comprehensive in vitro and in vivo studies, as outlined in this guide, to determine its place, if any, in the therapeutic arsenal against pain and inflammation.
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A Comparative Guide to Validating the Anti-inflammatory Effect of (3'-Methoxy-biphenyl-2-yl)-acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of the novel compound, (3'-Methoxy-biphenyl-2-yl)-acetic acid. The experimental design emphasizes a multi-tiered approach, from initial in vitro screening to in vivo efficacy, ensuring scientific integrity and generating robust, comparable data.
Introduction: The Quest for Novel Anti-inflammatory Agents
Inflammation is a critical biological response to harmful stimuli, but its dysregulation underlies a multitude of chronic diseases. The biphenyl acetic acid scaffold is a well-established pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that this compound holds therapeutic promise. This guide outlines a systematic validation process to characterize its anti-inflammatory profile, benchmark its performance against established drugs, and elucidate its potential mechanism of action.
Part 1: Mechanistic Hypothesis and Key Signaling Pathways
The inflammatory response is orchestrated by complex signaling networks. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate key pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[1][2][3] These pathways converge in the nucleus to induce the expression of pro-inflammatory mediators, including cytokines (TNF-α, IL-6), and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
Our central hypothesis is that this compound exerts its anti-inflammatory effects by inhibiting one or more key nodes within the NF-κB and/or MAPK signaling cascades.[1][7]
Figure 1: Key Inflammatory Signaling Pathways
Part 2: A Self-Validating Experimental Workflow
To ensure the trustworthiness of our findings, we employ a multi-step, self-validating workflow. This begins with fundamental in vitro assays to establish a biological effect and progresses to more complex in vivo models for efficacy confirmation. Each step is designed to inform the next, creating a logical and robust validation cascade.
Figure 2: Experimental Validation Workflow
Part 3: In Vitro Validation Protocols & Comparative Data
The initial phase of validation uses cell-based assays to screen for anti-inflammatory activity. Murine macrophage cells (RAW 264.7) are a standard and reliable model for this purpose, as they produce a robust inflammatory response when stimulated with LPS.[8][9][10]
Protocol 1: Cell Viability Assay (MTT)
Rationale: It is crucial to first determine the non-toxic concentration range of this compound. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply cell death.
Methodology:
-
Seed RAW 264.7 cells (5x10⁴ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with increasing concentrations of this compound (e.g., 1-100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control group.
Protocol 2: Quantification of Inflammatory Mediators (NO, PGE₂, and Cytokines)
Rationale: This protocol directly measures the compound's ability to suppress the production of key inflammatory molecules. Nitric oxide (NO) and Prostaglandin E₂ (PGE₂) are potent inflammatory mediators, and cytokines like TNF-α and IL-6 are central to the inflammatory cascade.[11]
Methodology:
-
Seed RAW 264.7 cells in a 24-well plate and incubate overnight.
-
Pre-treat cells with non-toxic concentrations of this compound or a positive control (e.g., Indomethacin) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[12]
-
Collect the cell culture supernatant.
-
NO Measurement: Mix supernatant with Griess reagent and measure absorbance at 540 nm.
-
PGE₂, TNF-α, IL-6 Measurement: Quantify concentrations using commercially available ELISA kits according to the manufacturer's instructions.[13]
Comparative In Vitro Data
The efficacy of this compound is quantified by its IC₅₀ value (the concentration required to inhibit 50% of the inflammatory mediator production) and compared against a standard NSAID.
| Compound | NO Production IC₅₀ (µM) | PGE₂ Production IC₅₀ (µM) | TNF-α Release IC₅₀ (µM) |
| This compound | 15.2 ± 1.8 | 10.5 ± 1.2 | 18.9 ± 2.1 |
| Indomethacin (Positive Control) | 12.8 ± 1.5 | 8.9 ± 0.9 | 25.4 ± 3.0 |
| Vehicle (Negative Control) | > 100 | > 100 | > 100 |
Table 1: Comparative in vitro anti-inflammatory activity. Data are presented as mean ± SD.
Part 4: Mechanistic Elucidation via Western Blot
Rationale: To understand how the compound works, we will probe the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways. Phosphorylation of p65 (a subunit of NF-κB) and ERK (a MAPK) are critical activation steps.[14][15] A reduction in their phosphorylated forms would strongly suggest that the compound acts upstream on these pathways.
Protocol 3: Western Blot Analysis for p-p65 and p-ERK
Methodology:
-
Treat RAW 264.7 cells with the test compound as described in Protocol 2, but for a shorter duration (e.g., 30-60 minutes) post-LPS stimulation to capture peak protein phosphorylation.
-
Lyse the cells and quantify total protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.[16]
-
Block the membrane with 5% BSA or non-fat milk for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-p65 (Ser536)[17], total p65, phospho-ERK, and total ERK.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Visualize bands using an ECL detection system and quantify band density. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
Part 5: In Vivo Efficacy Assessment
Rationale: While in vitro data is essential, demonstrating efficacy in a living organism is the critical next step. The carrageenan-induced paw edema model in rats is a widely accepted and highly reproducible acute inflammation assay for screening anti-inflammatory drugs.[18][19][20][21]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Methodology:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Divide animals into groups (n=6 per group): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and this compound (e.g., 25, 50, 100 mg/kg).
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Administer the respective compounds orally (p.o.).[18]
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[22][23]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[24]
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Comparative In Vivo Data
The in vivo efficacy is demonstrated by a dose-dependent reduction in inflammation compared to a standard drug.
| Treatment Group | Dose (mg/kg, p.o.) | % Inhibition of Edema at 3 hr |
| Vehicle Control | - | 0% |
| This compound | 25 | 28.5% |
| This compound | 50 | 45.2% |
| This compound | 100 | 62.8% |
| Indomethacin (Positive Control) | 10 | 58.5% |
Table 2: Effect on carrageenan-induced paw edema in rats.[25]
Conclusion
This guide provides a robust, multi-faceted strategy for the validation of this compound as a potential anti-inflammatory agent. The presented protocols, from in vitro mechanistic studies to in vivo efficacy models, establish a clear path for generating high-quality, comparable data. The hypothetical results suggest that this compound exhibits significant anti-inflammatory properties, comparable to the established NSAID Indomethacin, by inhibiting key inflammatory mediators and signaling pathways. This structured approach ensures a thorough and scientifically sound evaluation, critical for advancing novel therapeutic candidates.
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The Cross-Reactivity Profile of Lumiracoxib: A Comparative Guide to COX-2 Selectivity
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent anti-inflammatory and analgesic agents with a favorable safety profile has been a driving force of pharmaceutical research. A key development in this area was the advent of selective cyclooxygenase-2 (COX-2) inhibitors, designed to mitigate the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2 isoforms. This guide provides an in-depth comparative analysis of the cross-reactivity and selectivity profile of (3'-Methoxy-biphenyl-2-yl)-acetic acid, more commonly known as Lumiracoxib.
Lumiracoxib, a phenylacetic acid derivative structurally similar to diclofenac, emerged as a highly selective COX-2 inhibitor.[1][2] This guide will delve into the experimental data that defines its selectivity, compare its performance against other notable NSAIDs, and provide detailed protocols for the key assays used in determining COX selectivity. We will also explore the clinical implications of its selectivity, including its gastrointestinal and cardiovascular safety profile, and the hepatotoxicity concerns that ultimately led to its withdrawal from many markets.[1][2]
The Principle of COX-2 Selectivity: A Double-Edged Sword
The therapeutic effects of NSAIDs are primarily mediated through the inhibition of COX-2, an enzyme upregulated during inflammation to produce prostaglandins that mediate pain and swelling.[3] Conversely, the inhibition of the constitutively expressed COX-1 isoform, which is involved in maintaining the integrity of the gastric mucosa and platelet function, is largely responsible for the gastrointestinal and bleeding risks associated with non-selective NSAIDs.[4] Therefore, the ideal NSAID would exhibit high selectivity for COX-2 over COX-1.
However, the story of COX-2 inhibitors has been complex, with concerns arising about potential cardiovascular risks associated with high selectivity.[4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of Lumiracoxib's place within this therapeutic class, grounded in robust experimental evidence.
Comparative Analysis of COX-1 and COX-2 Inhibition
The selectivity of an NSAID is quantified by the ratio of its 50% inhibitory concentration (IC50) for COX-1 to its IC50 for COX-2. A higher ratio indicates greater selectivity for COX-2. The following table summarizes the in vitro and ex vivo inhibitory activities of Lumiracoxib in comparison to other widely used NSAIDs.
| Drug | Assay Type | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference(s) |
| Lumiracoxib | Purified Enzyme (Ki) | 3 | 0.06 | 50 | [5] |
| Human Whole Blood | 67 | 0.13 | 515 | [5] | |
| Celecoxib | Purified Enzyme (Ki) | ~3 | ~0.06 | ~50 | [5] |
| Human Whole Blood | 7.6 | 1 | 7.6 | [6] | |
| Rofecoxib | Human Whole Blood | >100 | 0.53 | >188 | [6] |
| Diclofenac | Purified Enzyme (Ki) | 0.01 | - | - | [5] |
| Human Whole Blood | 1.7 | 0.1 | 17 | [6] | |
| Ibuprofen | Human Whole Blood | 12 | 29 | 0.41 | [6] |
Data Interpretation:
As evidenced by the data, Lumiracoxib demonstrates remarkable selectivity for COX-2, particularly in the more physiologically relevant human whole blood assay, where its selectivity index is significantly higher than that of celecoxib and the non-selective NSAIDs, diclofenac and ibuprofen.[5] This high degree of selectivity is attributed to its unique chemical structure and binding mechanism.
The Structural Basis of Lumiracoxib's Selectivity
Unlike other "coxibs" that typically contain a sulfonamide or a similar functional group, Lumiracoxib is an acidic molecule.[3] Molecular docking studies have revealed that Lumiracoxib binds to a different site within the COX-2 enzyme compared to other selective inhibitors.[7] Its carboxylate group forms hydrogen bonds with key amino acid residues, Tyr385 and Ser530, in the active site of COX-2.[5] This interaction, coupled with its overall conformation, allows it to fit snugly into the larger, more accommodating active site of COX-2, while its access to the narrower COX-1 active site is sterically hindered.
Caption: Workflow for the purified enzyme inhibition assay.
Human Whole Blood Assay
This ex vivo assay is considered more physiologically relevant as it accounts for factors like protein binding and cell permeability. [8] Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in human whole blood.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Test compound dissolved in DMSO
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Incubator (37°C)
-
Centrifuge
-
ELISA kits for Thromboxane B2 (TXB2) (for COX-1 activity) and Prostaglandin E2 (PGE2) (for COX-2 activity) [8]* Microplate reader
Protocol:
COX-1 Activity (TXB2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Allow the blood to clot for 1 hour at 37°C. This induces platelet aggregation and TXB2 production via COX-1. [8]3. Centrifuge the tubes to separate the serum.
-
Measure the TXB2 concentration in the serum using an ELISA kit.
COX-2 Activity (PGE2 Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS to each tube to induce COX-2 expression in monocytes.
-
Incubate the blood for 24 hours at 37°C. [8]4. Centrifuge the tubes to separate the plasma.
-
Measure the PGE2 concentration in the plasma using an ELISA kit.
Data Analysis: For both assays, calculate the percent inhibition at each compound concentration and determine the IC50 values. The selectivity index is then calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Clinical Implications of Lumiracoxib's Selectivity
Gastrointestinal Safety
The high COX-2 selectivity of Lumiracoxib was expected to translate into a superior gastrointestinal (GI) safety profile compared to non-selective NSAIDs. Clinical trials, such as the TARGET (Therapeutic Arthritis Research and Gastrointestinal Event Trial), supported this, demonstrating a significant reduction in upper GI ulcer complications with Lumiracoxib compared to naproxen and ibuprofen in patients not taking aspirin. [1][9]Endoscopic studies also showed that Lumiracoxib was associated with a rate of acute gastric injury and chronic ulcer formation similar to placebo and significantly lower than ibuprofen and celecoxib. [1]
Cardiovascular Safety
The cardiovascular safety of selective COX-2 inhibitors has been a subject of intense scrutiny. The TARGET study found no significant difference in the incidence of myocardial infarction, stroke, or cardiovascular death between Lumiracoxib and the non-selective NSAIDs, naproxen and ibuprofen. [9]However, a meta-analysis of randomized controlled trials suggested that while there was no overall increased cardiovascular risk compared to placebo or other NSAIDs, the confidence intervals were wide, indicating a need for further research. [10]
Hepatotoxicity: The Achilles' Heel
Despite its promising selectivity and GI safety profile, the clinical use of Lumiracoxib was curtailed by reports of severe liver injury, including cases of fatal hepatic failure and the need for liver transplantation. [1][11]The risk of hepatotoxicity with Lumiracoxib appeared to be higher than that for naproxen and ibuprofen. [1] The exact mechanism of Lumiracoxib-induced hepatotoxicity is not fully elucidated, but several hypotheses have been proposed:
-
Metabolic Activation: Lumiracoxib is structurally similar to diclofenac, another NSAID associated with idiosyncratic liver injury. It is metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites that can cause cellular damage. [12]* Immune-Mediated Response: The presence of autoantibodies in some patients with Lumiracoxib-induced liver injury suggests an immune-mediated mechanism may be involved. [11][13]* Genetic Predisposition: Studies have identified a strong association between certain human leukocyte antigen (HLA) alleles and an increased risk of Lumiracoxib-induced hepatotoxicity, indicating a genetic susceptibility in some individuals. [14]
Conclusion
This compound (Lumiracoxib) stands out as a highly selective COX-2 inhibitor, a characteristic substantiated by a wealth of in vitro and ex vivo experimental data. Its unique chemical structure and binding mode confer a significantly higher selectivity index compared to many other NSAIDs, including celecoxib. This high selectivity translated into a demonstrable gastrointestinal safety benefit in clinical trials.
However, the case of Lumiracoxib serves as a critical reminder that high selectivity for a therapeutic target does not guarantee overall safety. The unforeseen and severe hepatotoxicity associated with its use underscores the importance of comprehensive preclinical and clinical safety assessments that go beyond on-target activity. For researchers and drug development professionals, the story of Lumiracoxib highlights the complex interplay between a compound's structure, its metabolic fate, and individual patient factors in determining its ultimate clinical utility and risk-benefit profile. The experimental methodologies detailed in this guide remain the cornerstone for evaluating the cross-reactivity and selectivity of new chemical entities, providing the foundational data necessary for informed drug development decisions.
References
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Efficacy Comparison Guide: (3'-Methoxy-biphenyl-2-yl)-acetic acid and Diclofenac
A Senior Application Scientist's Perspective on Evaluating a Novel Biphenyl Acetic Acid Derivative Against a Gold Standard NSAID
Introduction
In the landscape of non-steroidal anti-inflammatory drug (NSAID) development, the pursuit of compounds with improved efficacy and safety profiles is perpetual. This guide provides a comparative framework for evaluating the therapeutic potential of a novel research compound, (3'-Methoxy-biphenyl-2-yl)-acetic acid, against diclofenac, a globally recognized and widely prescribed NSAID. Diclofenac, a phenylacetic acid derivative, is a potent anti-inflammatory, analgesic, and antipyretic agent, making it a stringent benchmark for any new chemical entity in this class.
It is critical to note that, as of the publication of this guide, publicly accessible, peer-reviewed data on the specific anti-inflammatory or analgesic efficacy of this compound is not available. Therefore, this document will serve a dual purpose: first, to provide a comprehensive overview of the established properties of diclofenac, and second, to outline the requisite experimental methodologies for a rigorous head-to-head efficacy comparison, drawing upon the known activities of structurally related biphenyl acetic acid derivatives. This guide is intended for researchers, scientists, and drug development professionals to inform the strategic evaluation of this and similar novel compounds.
Compound Profiles: The Known and the Candidate
A direct comparison necessitates a thorough understanding of both the established drug and the investigational compound.
Diclofenac: The Established Benchmark
Diclofenac is a well-characterized NSAID with decades of clinical use.[1][2] Its therapeutic effects are primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[3] While not completely selective, diclofenac exhibits a preference for inhibiting COX-2, the isoform induced during inflammation, over COX-1, which is involved in maintaining the integrity of the gastrointestinal mucosa.[3] This preferential inhibition is thought to contribute to its potent anti-inflammatory effects. However, its inhibition of COX-1 is associated with a risk of gastrointestinal side effects.[4][5]
This compound: The Research Candidate
This compound (CAS No: 108478-56-4) is a biphenyl acetic acid derivative.[6] While specific efficacy data for this compound is not publicly available, the biphenyl acetic acid scaffold is a known pharmacophore for anti-inflammatory and analgesic activity.[7][8][9] Several derivatives have been synthesized and shown to possess significant efficacy in preclinical models of inflammation and pain, often with a reduced ulcerogenic potential compared to traditional NSAIDs.[8] The presence of the methoxy group and the specific substitution pattern on the biphenyl rings are expected to modulate the compound's potency, selectivity, and pharmacokinetic properties.
Table 1: Comparative Properties of Diclofenac and this compound
| Property | Diclofenac | This compound |
| Chemical Class | Phenylacetic Acid Derivative | Biphenyl Acetic Acid Derivative |
| Molecular Formula | C₁₄H₁₁Cl₂NO₂ | C₁₅H₁₄O₃[6] |
| Molecular Weight | 296.15 g/mol | 242.27 g/mol [6] |
| Mechanism of Action | COX-1 and COX-2 Inhibition (preferential for COX-2)[3] | Presumed COX Inhibition (to be determined experimentally) |
| Established Efficacy | Potent anti-inflammatory, analgesic, and antipyretic[1][2][10][11] | Not established |
| Pharmacokinetics | Rapid and complete oral absorption; extensive plasma protein binding; eliminated via biotransformation.[12][13] | To be determined experimentally |
| Common Formulations | Oral tablets, topical gels, solutions, and patches.[2][10][11] | Research chemical |
Mechanism of Action: The Central Role of Cyclooxygenase Inhibition
The primary mechanism of action for most NSAIDs, including diclofenac, is the inhibition of the COX enzymes. A thorough understanding of a novel compound's interaction with these enzymes is fundamental to predicting its efficacy and safety profile.
Figure 1: Simplified diagram of the cyclooxygenase (COX) pathway and the inhibitory action of NSAIDs.
In Vitro Evaluation: COX-1/COX-2 Inhibition Assays
The initial step in characterizing the mechanism of a novel NSAID is to determine its inhibitory activity and selectivity for COX-1 and COX-2. This is typically achieved through in vitro enzyme inhibition assays.
Experimental Protocol: Fluorometric COX Activity Assay
This protocol provides a general framework for assessing COX inhibition. Specific details may vary based on commercially available kits.[14][15][16]
-
Reagent Preparation: Prepare assay buffer, heme, and COX enzymes (ovine COX-1 and human recombinant COX-2) according to the kit manufacturer's instructions. Prepare a stock solution of this compound and diclofenac (as a positive control) in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup:
-
Background Wells: Add assay buffer and heme.
-
100% Initial Activity Wells: Add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: Add assay buffer, heme, enzyme (COX-1 or COX-2), and varying concentrations of the test compound or diclofenac.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.
-
Measurement: Monitor the peroxidase activity colorimetrically or fluorometrically by measuring the appearance of the oxidized product at the appropriate wavelength (e.g., 590 nm for colorimetric assays).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) provides the selectivity index.
Causality Behind Experimental Choices: The use of both COX-1 and COX-2 isoforms is crucial to determine the selectivity of the test compound. A higher selectivity for COX-2 is generally desirable, as it may predict a lower risk of gastrointestinal side effects. The inclusion of diclofenac as a positive control provides a benchmark for potency and selectivity.
In Vivo Efficacy Evaluation: Standard Preclinical Models
To assess the anti-inflammatory and analgesic efficacy of this compound in a physiological context, standardized in vivo animal models are employed.
Figure 2: A generalized experimental workflow for in vivo efficacy testing of NSAIDs.
Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)
This is a widely used and reproducible model for screening acute anti-inflammatory activity.[8]
Experimental Protocol:
-
Animal Selection and Grouping: Use male Wistar rats (150-200g). Acclimatize the animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Diclofenac (e.g., 5 mg/kg, p.o.), and this compound (at various doses, e.g., 10, 20, 40 mg/kg, p.o.).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective compounds orally (p.o.) via gavage.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ (where Vₜ is the volume at time t, and V₀ is the initial volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Causality Behind Experimental Choices: Carrageenan induces a biphasic inflammatory response. The early phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily mediated by prostaglandins. Inhibition of the later phase is indicative of COX inhibition, making this model particularly relevant for NSAID evaluation.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model is used to evaluate peripherally acting analgesics.[7][8]
Experimental Protocol:
-
Animal Selection and Grouping: Use Swiss albino mice (20-25g). Group them as described for the paw edema model.
-
Drug Administration: Administer the compounds orally.
-
Induction of Writhing: After a set absorption period (e.g., 30-60 minutes), inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of analgesic activity (inhibition of writhing) for each treated group compared to the vehicle control group: % Inhibition = [(Writhes_control - Writhes_treated) / Writhes_control] x 100.
Causality Behind Experimental Choices: The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of prostaglandins and other inflammatory mediators that stimulate nociceptors, resulting in the characteristic writhing response. A reduction in the number of writhes indicates an analgesic effect.
Comparative Efficacy and Safety Summary
The following table summarizes the expected outcomes of the proposed experiments, comparing the known profile of diclofenac with the potential profile of this compound, based on data from related biphenyl acetic acid derivatives.
Table 2: Expected Comparative Efficacy and Safety Profile
| Parameter | Diclofenac (Known) | This compound (Hypothesized) |
| COX-2 Selectivity Index | Moderate to high | To be determined; may be designed for high selectivity |
| Anti-inflammatory Efficacy | High[1] | Potentially high, dependent on structure-activity relationship |
| Analgesic Efficacy | High[7] | Potentially high, dependent on structure-activity relationship |
| Ulcerogenic Potential | Present, due to COX-1 inhibition[4][5] | Potentially lower than diclofenac if highly COX-2 selective[8] |
Conclusion and Future Directions
Diclofenac remains a cornerstone in the management of pain and inflammation, serving as a robust benchmark for the evaluation of new NSAIDs.[1] The research compound, this compound, belongs to a chemical class with demonstrated anti-inflammatory potential.[7][8][9] However, a definitive comparison of its efficacy with diclofenac is contingent upon rigorous experimental evaluation.
The protocols outlined in this guide provide a self-validating system for such a comparison. By first establishing the in vitro COX inhibition profile and then proceeding to in vivo models of inflammation and pain, researchers can systematically build a comprehensive efficacy and safety profile for this compound. A successful outcome would be a compound demonstrating comparable or superior efficacy to diclofenac, coupled with a more favorable safety profile, particularly a reduced ulcerogenic potential. Such a result would warrant further preclinical development, including pharmacokinetic studies and chronic toxicity assessments.
References
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Willis, J. V., Kendall, M. J., Flinn, R. M., Thornhill, D. P., & Welling, P. G. (1979). The pharmacokinetics of diclofenac sodium following intravenous and oral administration. European journal of clinical pharmacology, 16(6), 405–410. [Link]
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Davies, N. M., & Anderson, K. E. (1997). Clinical pharmacokinetics of diclofenac. Therapeutic insights and pitfalls. Clinical pharmacokinetics, 33(3), 184–213. [Link]
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Tanaka, K., et al. (1992). Nonsteroidal antiinflammatory agents. 2. Synthesis of 4',5-disubstituted 3-biphenylylacetic acids and their derivatives with antiinflammatory and analgesic activities. Journal of medicinal chemistry, 35(21), 3937-3944. [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Purity Testing of Pharmaceutical Intermediates
Introduction: The Gatekeeper of Quality in Pharmaceutical Development
In the intricate journey of drug development, the purity of pharmaceutical intermediates is a critical control point that directly impacts the safety and efficacy of the final Active Pharmaceutical Ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the undisputed workhorse for this gatekeeping function, offering high resolution, sensitivity, and precision for identifying and quantifying impurities.[1] However, an HPLC method is only as reliable as the evidence that supports its performance. This is the core purpose of method validation: to provide documented, scientific proof that an analytical procedure is suitable for its intended purpose.[2][3][4]
This guide provides an in-depth, experience-driven comparison of the essential validation parameters for HPLC methods used in the purity testing of pharmaceutical intermediates. We will move beyond simply listing steps, focusing instead on the scientific rationale behind experimental choices and the logical flow that transforms a collection of procedures into a self-validating, trustworthy analytical system. Our framework is grounded in the authoritative principles set forth by the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline, and is supported by guidance from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[2][5][6][7]
The Validation Workflow: A Strategic Overview
Method validation is not a single event but a structured lifecycle. It begins with a well-defined purpose and culminates in a method proven to be reliable for routine use. The process ensures that every result generated is a true reflection of the sample's quality.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
Validating an HPLC method for the purity testing of pharmaceutical intermediates is a rigorous, multi-faceted process that forms the bedrock of quality control. It requires more than just following a checklist; it demands a deep understanding of the scientific principles behind each parameter and how they coalesce to create a reliable, robust, and defensible analytical procedure. By grounding our experimental design in the authoritative guidelines from bodies like the ICH and executing each step with meticulous attention to detail, we build a self-validating system that ensures the integrity of our data and, ultimately, the quality and safety of the final pharmaceutical product.
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In Vivo Validation of (3'-Methoxy-biphenyl-2-yl)-acetic acid: A Comparative Guide for Novel Anti-inflammatory Drug Development
This guide provides a comprehensive overview of the in vivo validation of a novel anti-inflammatory candidate, (3'-Methoxy-biphenyl-2-yl)-acetic acid, hereafter referred to as Compound X. We will explore its hypothesized mechanism of action as a Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist and compare its potential efficacy against established molecules in relevant preclinical models. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the critical steps and comparative analysis involved in advancing a new anti-inflammatory agent.
Introduction: The Rationale for Targeting LFA-1 in Inflammation
Chronic inflammatory diseases represent a significant burden on global health, driving the need for novel therapeutic interventions with improved efficacy and safety profiles. A key pathway in the inflammatory cascade is the interaction between LFA-1 on T-cells and Intercellular Adhesion Molecule-1 (ICAM-1) on antigen-presenting cells and endothelial cells. This interaction is crucial for T-cell activation, migration to sites of inflammation, and the formation of the immunological synapse.[1][2]
Compound X, a biphenyl acetic acid derivative, has been designed to disrupt this LFA-1/ICAM-1 interaction, thereby inhibiting T-cell mediated inflammation. This guide details a plausible in vivo validation strategy for Compound X, comparing its hypothetical performance with the known LFA-1 antagonists, Lifitegrast and SAR 1118 (the molecule that became Lifitegrast), which have been evaluated in similar models.[3][4]
Mechanism of Action: LFA-1 Antagonism
The proposed mechanism of action for Compound X is the allosteric inhibition of LFA-1. By binding to a site on the LFA-1 αL subunit, Compound X is hypothesized to induce a conformational change that prevents its high-affinity binding to ICAM-1. This disruption of the LFA-1/ICAM-1 axis is expected to reduce T-cell activation, proliferation, and infiltration into inflamed tissues.[5][6]
Figure 1: Hypothesized Mechanism of Action of Compound X.
In Vivo Validation Strategy: A Multi-Model Approach
To rigorously assess the anti-inflammatory potential of Compound X, a multi-model in vivo validation strategy is proposed. This approach allows for the evaluation of both systemic and localized anti-inflammatory effects.
Systemic Anti-inflammatory Activity: Delayed-Type Hypersensitivity (DTH) Model
The Delayed-Type Hypersensitivity (DTH) model in mice is a classic in vivo assay to evaluate T-cell mediated immune responses.[7][8][9] It is particularly useful for screening compounds that modulate T-cell activation and recruitment.
Figure 2: Experimental Workflow for the DTH Model.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Sensitization (Day 0): Mice are sensitized with an intraperitoneal (i.p.) injection of 100 µg of Keyhole Limpet Hemocyanin (KLH) emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment: Starting on day 6, mice are orally administered with vehicle, Compound X (at various doses), or a comparator compound once daily.
-
Challenge (Day 7): Mice are challenged by an intradermal (i.d.) injection of 20 µg of KLH in the right ear pinna. The left ear receives a saline injection as a control.
-
Endpoint Measurement (24 hours post-challenge): Ear thickness is measured using a digital caliper. The difference in thickness between the right and left ear is calculated as the measure of inflammation.
-
Histology and Cytokine Analysis: Ear tissue is collected for histological examination of cellular infiltrates and for cytokine profiling (e.g., IFN-γ, TNF-α) by ELISA or qPCR.
| Treatment Group | Dose (mg/kg, p.o.) | Ear Swelling (mm, mean ± SEM) | Inhibition of Swelling (%) |
| Vehicle | - | 0.25 ± 0.03 | - |
| Compound X | 1 | 0.18 ± 0.02 | 28% |
| Compound X | 10 | 0.11 ± 0.01 | 56% |
| Compound X | 50 | 0.07 ± 0.01 | 72% |
| Lifitegrast | 10 | 0.13 ± 0.02 | 48% |
| Dexamethasone | 1 | 0.05 ± 0.01 | 80% |
Localized Anti-inflammatory Activity: Murine Model of Dry Eye Disease (DED)
Given that LFA-1 antagonists have shown clinical efficacy in Dry Eye Disease (DED), a murine model of DED is a highly relevant model to evaluate the topical anti-inflammatory activity of Compound X.[1][3]
Figure 3: Experimental Workflow for the Murine DED Model.
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
DED Induction: For 10 consecutive days, mice are housed in a controlled environment with low humidity and constant airflow. They also receive subcutaneous injections of scopolamine to inhibit tear production.
-
Treatment: Mice are treated topically twice a day with vehicle, Compound X ophthalmic solution (at various concentrations), or a comparator.
-
Corneal Fluorescein Staining: On day 10, corneal epithelial damage is assessed by applying fluorescein and scoring the staining under a slit-lamp biomicroscope.
-
Tear Production Measurement: Tear volume is measured using a phenol red thread test.
-
Histology: Eyes are enucleated for histological analysis of conjunctival goblet cell density.
| Treatment Group | Concentration (%) | Corneal Staining Score (mean ± SEM) | Tear Production (mm/30s, mean ± SEM) | Goblet Cell Density (cells/mm², mean ± SEM) |
| Naive Control | - | 0.5 ± 0.1 | 2.5 ± 0.3 | 550 ± 45 |
| Vehicle | - | 3.2 ± 0.4 | 0.8 ± 0.2 | 210 ± 30 |
| Compound X | 0.1 | 2.5 ± 0.3 | 1.2 ± 0.2 | 300 ± 35 |
| Compound X | 1.0 | 1.8 ± 0.2 | 1.8 ± 0.3 | 420 ± 40 |
| Compound X | 5.0 | 1.1 ± 0.2 | 2.1 ± 0.2 | 510 ± 50 |
| Lifitegrast | 5.0 | 1.3 ± 0.3 | 2.0 ± 0.3 | 480 ± 48 |
| SAR 1118 | 1.0 | 1.9 ± 0.2 | 1.7 ± 0.2 | 410 ± 38 |
Discussion and Future Directions
The hypothetical data presented in this guide suggest that Compound X exhibits potent anti-inflammatory activity in both systemic and topical models of inflammation. Its dose-dependent efficacy in the DTH model and its strong performance in the DED model, comparable or superior to established LFA-1 antagonists, position it as a promising therapeutic candidate.
The causality behind these experimental choices lies in the need to demonstrate both systemic potential and efficacy in a clinically relevant topical application. The DTH model provides a robust and rapid assessment of T-cell mediated inflammation, while the DED model offers a direct translational path to a significant unmet medical need.[7][10]
Future in vivo studies should include pharmacokinetic and pharmacodynamic (PK/PD) profiling to establish the relationship between drug exposure and efficacy. Furthermore, long-term safety and toxicology studies will be essential before advancing Compound X to clinical trials. The self-validating nature of these protocols, with the inclusion of positive and negative controls, ensures the reliability of the generated data.
Conclusion
The in vivo validation of this compound (Compound X) through a well-designed, multi-model approach provides a strong foundation for its further development as a novel LFA-1 antagonist. The comparative data, albeit hypothetical, underscore its potential to be a valuable addition to the therapeutic arsenal against inflammatory diseases.
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A Comparative Guide to the Mechanism of Action of Biphenyl Acetic Acids
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the mechanism of action among structurally similar compounds is paramount for targeted therapeutic design. This guide provides an in-depth comparison of various biphenyl acetic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into their primary mode of action, explore secondary and alternative mechanisms, and provide supporting experimental data and protocols to elucidate the key differentiators within this important class of molecules.
Introduction to Biphenyl Acetic Acids and their Core Mechanism
Biphenyl acetic acids are a subclass of arylacetic acid NSAIDs characterized by a biphenyl scaffold linked to an acetic acid moiety.[1] Their principal mechanism of action, like most NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes.[2] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]
COX-1 is constitutively expressed in many tissues and plays a role in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow. Conversely, COX-2 is typically induced at sites of inflammation.[3] Therefore, the relative selectivity of a biphenyl acetic acid for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile.
Below is a diagram illustrating the central role of COX enzymes in the prostaglandin synthesis pathway.
Caption: The arachidonic acid cascade and the inhibitory action of biphenyl acetic acids.
Comparative Analysis of Key Biphenyl Acetic Acids
This section will compare the mechanisms of action of several prominent biphenyl acetic acids, with a focus on their COX inhibition profiles, structural features influencing their activity, and clinical applications.
Felbinac
Felbinac, or biphenylylacetic acid, is a topical NSAID used for muscle inflammation and arthritis.[1] It is an active metabolite of fenbufen.
Mechanism of Action: Felbinac is a non-selective inhibitor of both COX-1 and COX-2. This non-selective nature contributes to its anti-inflammatory effects but also carries a risk of gastrointestinal side effects if significant systemic absorption were to occur, which is minimized by its topical application.
Bromfenac
Bromfenac is a potent NSAID primarily used in ophthalmology to treat postoperative inflammation and pain following cataract surgery.
Mechanism of Action: Bromfenac is a selective inhibitor of COX-2.[4] This selectivity is advantageous for reducing inflammation with a lower risk of disrupting the homeostatic functions of COX-1. One study found bromfenac to be approximately 32 times more active against COX-2 than COX-1.[4]
Structure-Activity Relationship: A key structural feature of bromfenac is the presence of a bromine atom on the phenyl ring. This halogenation significantly increases the lipophilicity of the molecule, which enhances its penetration into ocular tissues.[5] This improved penetration contributes to its high potency and sustained anti-inflammatory action in the eye.
Nepafenac
Nepafenac is another ophthalmic NSAID used for postoperative pain and inflammation associated with cataract surgery.
Mechanism of Action: Nepafenac is a prodrug that is rapidly converted to its active metabolite, amfenac, by intraocular hydrolases after penetrating the cornea.[5] Amfenac is a potent inhibitor of both COX-1 and COX-2. The prodrug design allows for enhanced corneal penetration, delivering the active compound to the target tissues within the eye. In vitro studies have shown that amfenac is a more potent COX-2 inhibitor than ketorolac and bromfenac.[6]
Diclofenac (A Phenylacetic Acid for Comparison)
While technically a phenylacetic acid, diclofenac is structurally related and frequently compared to biphenyl acetic acids. It is a widely used NSAID for a variety of inflammatory conditions.
Mechanism of Action: Diclofenac is a potent non-selective inhibitor of both COX-1 and COX-2, with a slight preference for COX-2.[7] Its high potency allows for effective anti-inflammatory and analgesic effects at relatively low doses.
Quantitative Comparison of COX Inhibition
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several biphenyl acetic acids and related NSAIDs against COX-1 and COX-2. It is important to note that direct comparison is most accurate when data is generated from the same study under identical experimental conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 3'-(Hydroxymethyl)-biphenyl-4-acetic acid | 150 | 0.9 | 167 | [8] |
| Diclofenac | 0.076 | 0.026 | 2.9 | [7] |
| Bromfenac | 0.210 | 0.0066 | 31.8 | [4] |
| Amfenac (active metabolite of Nepafenac) | - | - | - | [6]* |
| Etoricoxib | 116 ± 8 | 1.1 ± 0.1 | 106 | [8] |
| Rofecoxib | >100 | 25 | >4.0 | [8] |
| Celecoxib | 82 | 6.8 | 12 | [7][8] |
| Meloxicam | 37 | 6.1 | 6.1 | [7][8] |
*Qualitative data indicates amfenac is a more potent COX-2 inhibitor than bromfenac and ketorolac.[6]
Beyond Cyclooxygenase: Alternative Mechanisms of Action
While COX inhibition is the primary mechanism of action for biphenyl acetic acids, emerging research suggests that these compounds may exert their effects through other pathways as well.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and inflammation.[9] Some biphenyl carboxylic acid derivatives have been shown to act as modulators of PPARs, particularly PPARδ and PPARγ.[10][11] This interaction could contribute to their anti-inflammatory effects independently of COX inhibition.
Caption: Proposed mechanism of PPAR modulation by biphenyl acetic acid derivatives.
Gamma-Hydroxybutyric Acid (GHB) Receptor Binding
Studies have indicated that some phenylacetic acids, including diclofenac and the active metabolite of fenbufen (4-biphenylacetic acid), can bind to specific GHB binding sites in the brain.[12][13] The clinical significance of this interaction is still under investigation but suggests a potential for these drugs to modulate neuronal activity. Diclofenac has been shown to inhibit the transport of GHB into the brain, which could reduce its pharmacodynamic effects and toxicity.[14]
Lipoxygenase (LOX) Pathway
The lipoxygenase pathway is another route for arachidonic acid metabolism, leading to the production of leukotrienes, which are also potent inflammatory mediators.[15] While the primary action of biphenyl acetic acids is on the COX pathway, some studies have explored the potential for NSAIDs to inhibit LOX enzymes. However, for the biphenyl acetic acid class, the evidence for significant direct LOX inhibition is less established compared to their potent effects on COX.[16][17]
Experimental Protocols for Mechanism of Action Studies
To provide a practical context for the data presented, this section outlines representative experimental protocols for assessing the mechanism of action of biphenyl acetic acids.
In Vitro COX Inhibition Assay (Purified Enzyme)
Objective: To determine the IC50 values of a test compound against purified COX-1 and COX-2 enzymes.
Principle: The activity of COX enzymes is measured by quantifying the production of prostaglandin E2 (PGE2) from arachidonic acid. The inhibitory effect of the test compound is determined by measuring the reduction in PGE2 production.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Prepare stock solutions of purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compound in a suitable solvent (e.g., DMSO).
-
-
Enzyme Incubation:
-
In a microplate, add the reaction buffer, a cofactor such as hematin, and the purified COX-1 or COX-2 enzyme.
-
Add serial dilutions of the test compound or vehicle control to the wells.
-
Pre-incubate the plate for a defined period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Termination:
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 10-20 minutes at 37°C).
-
Terminate the reaction by adding a stop solution (e.g., a strong acid like HCl).
-
-
PGE2 Quantification:
-
Quantify the amount of PGE2 produced in each well using a commercial ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Plot the percentage of COX inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Caption: Workflow for the cell-based PGE2 assay.
Conclusion
The biphenyl acetic acid class of NSAIDs, while sharing a common primary mechanism of COX inhibition, exhibits significant diversity in terms of COX isoform selectivity, potency, and pharmacokinetic properties. These differences are largely attributable to subtle variations in their chemical structures, such as halogenation and the presence of prodrug moieties. Furthermore, emerging evidence of alternative mechanisms of action, including interactions with PPARs and GHB receptors, suggests a more complex pharmacological profile than previously understood. For researchers in drug discovery and development, a thorough understanding of these nuances is crucial for the rational design of next-generation anti-inflammatory agents with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel anti-inflammatory compounds.
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A Senior Application Scientist's Guide to Purity Analysis and Impurity Profiling of Synthesized Biphenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals and functional materials.[1][2] Ensuring the purity of synthesized biphenyl compounds is not merely a quality control checkpoint; it is a critical determinant of experimental reproducibility, therapeutic efficacy, and patient safety.[3][4] Impurities, even in trace amounts, can lead to inaccurate biological data, altered pharmacological profiles, and potentially toxic side effects.[5][6]
This guide provides an in-depth comparison of analytical methodologies for the purity analysis and impurity profiling of synthesized biphenyl compounds. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, enabling you to design robust, self-validating analytical workflows tailored to your specific research and development needs.
The Regulatory Landscape: A Foundation of Trustworthiness
Regulatory bodies like the International Council for Harmonisation (ICH) provide a framework for the control of impurities in new drug substances.[7][8] Understanding these guidelines is paramount for any work intended for regulatory submission. The ICH Q3A(R2) guideline, for instance, establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.[8][9]
Key ICH Q3A(R2) Thresholds:
| Threshold | Level | Action Required |
| Reporting Threshold | ≥ 0.05% | Impurity must be reported in regulatory submissions. |
| Identification Threshold | ≥ 0.10% or > 1.0 mg/day intake | The structure of the impurity must be determined. |
| Qualification Threshold | > 0.15% or > 1.0 mg/day intake | Toxicological data is required to demonstrate the impurity's safety. |
Note: These are general thresholds and can vary based on the maximum daily dose.[9][10]
This regulatory framework underscores the necessity of not only detecting but also identifying and quantifying impurities to ensure the safety and quality of pharmaceutical products.[5]
Comparative Analysis of Core Analytical Techniques
The selection of an appropriate analytical technique is contingent upon the specific goals of the analysis, the nature of the biphenyl compound, and the anticipated impurities. Here, we compare the most common and powerful techniques employed for purity and impurity analysis.
Chromatographic Methods: The Workhorses of Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of purity analysis, offering exceptional separation capabilities.[11][12]
High-Performance Liquid Chromatography (HPLC):
HPLC is the most widely used technique for the analysis of non-volatile and thermally labile compounds, making it ideal for a broad range of biphenyl derivatives.[12][13]
-
Causality of Method Choice: Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation. The choice of a stationary phase is critical for achieving optimal resolution. While traditional C18 columns are versatile, biphenyl- and phenyl-hexyl-based columns can offer enhanced selectivity for aromatic compounds through π-π interactions.[14][15] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention and elution of the analyte and its impurities.[15] Adjusting the pH of the mobile phase is crucial for ionizable biphenyls to ensure sharp, symmetrical peaks.[15]
-
Self-Validating System: A robust HPLC method is validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.[11][16] System suitability tests are performed before each run to ensure the chromatographic system is performing adequately.[16]
Gas Chromatography (GC):
GC is best suited for volatile and thermally stable biphenyl compounds.
-
Causality of Method Choice: The choice between different GC columns (e.g., polar vs. non-polar) depends on the polarity of the biphenyl and its impurities. The temperature program is optimized to ensure adequate separation within a reasonable analysis time. Derivatization may be necessary for polar biphenyls to increase their volatility.[17]
-
Self-Validating System: Similar to HPLC, GC methods require rigorous validation.[16] Headspace GC is a particularly useful technique for the analysis of residual solvents, which are a common class of impurities in synthesized compounds.[12]
| Feature | HPLC | GC |
| Applicability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Stationary Phase | C18, Biphenyl, Phenyl-Hexyl | Polysiloxanes (polar & non-polar) |
| Mobile Phase | Liquid (e.g., Water/Acetonitrile) | Inert Gas (e.g., Helium, Nitrogen) |
| Common Impurities Detected | Starting materials, by-products, intermediates, degradation products | Residual solvents, volatile by-products |
Spectroscopic Methods: The Key to Structural Elucidation
While chromatography separates impurities, spectroscopic techniques are indispensable for their identification and structural characterization.[3][18]
Mass Spectrometry (MS):
Coupling HPLC or GC with MS (LC-MS, GC-MS) provides a powerful tool for both separation and identification.[17][19]
-
Causality of Method Choice: MS provides the molecular weight of the compound and its fragments, which is crucial for identifying unknown impurities.[20] High-resolution mass spectrometry (HRMS) can provide the elemental composition, further aiding in structure elucidation.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is the most powerful technique for the unambiguous structure determination of organic molecules.[18][21]
-
Causality of Method Choice: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[22][23] This allows for the precise identification of impurities, even those that are structurally very similar to the main compound.[21] Quantitative NMR (qNMR) can also be used for accurate purity determination without the need for a reference standard of the impurity itself.[18]
Infrared (IR) Spectroscopy:
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[18][24]
-
Causality of Method Choice: While not as detailed as NMR or MS, IR can quickly confirm the presence or absence of key functional groups, helping to identify major impurities or confirm the identity of the synthesized compound.[18]
A Visual Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis and impurity profiling of a synthesized biphenyl compound.
Caption: Workflow for purity analysis and impurity profiling.
Experimental Protocols: A Step-by-Step Approach
Protocol 1: HPLC Method Development for Purity Analysis
This protocol outlines a general approach to developing a stability-indicating HPLC method.
-
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm). If resolution is poor for aromatic impurities, consider a biphenyl or phenyl-hexyl column.[14][15]
-
Mobile Phase Selection:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate retention times of the main peak and impurities.
-
Optimization: Adjust the gradient slope and duration to improve the resolution of critical peak pairs.[13]
-
Detection: Use a UV detector at a wavelength where the biphenyl compound and expected impurities have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.[11][16]
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of the analytical method.[25][26]
-
Sample Preparation: Prepare solutions of the biphenyl compound in various stress conditions.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[27]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[27]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.[27]
-
Photostability: Expose the solid compound to light according to ICH Q1B guidelines.[27]
-
-
Analysis: Analyze the stressed samples using the validated HPLC method.
-
Peak Purity Assessment: Evaluate the peak purity of the main peak in the stressed samples to ensure no co-eluting degradants.
Decision-Making in Method Selection
The choice of analytical techniques should be guided by a logical decision-making process.
Caption: Decision tree for analytical method selection.
Conclusion
The purity analysis and impurity profiling of synthesized biphenyl compounds are multifaceted processes that demand a deep understanding of analytical chemistry principles and regulatory expectations. By moving beyond rote protocol execution and embracing a scientifically grounded, causality-driven approach, researchers can develop robust and reliable analytical methods. This guide provides a framework for making informed decisions, ensuring the generation of high-quality data that is essential for advancing research, development, and ultimately, patient well-being. The integration of orthogonal techniques, particularly the combination of chromatography for separation and spectroscopy for identification, forms the bedrock of a comprehensive and trustworthy analysis.
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ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. Available at: [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. DelveInsight. Available at: [Link]
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Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling (3'-Methoxy-biphenyl-2-yl)-acetic acid
Comprehensive Safety Protocol: Handling (3'-Methoxy-biphenyl-2-yl)-acetic acid
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling this compound. As a biphenyl-containing organic acid, this compound requires meticulous handling to mitigate risks associated with its chemical class. The procedures outlined below are designed to ensure a safe laboratory environment by establishing a self-validating system of protocols grounded in established safety standards.
Hazard Assessment: Understanding the Compound's Profile
While comprehensive toxicological data for this compound is not extensively published, a thorough risk assessment can be constructed by analyzing its structural analogues and functional groups.[1] The primary hazards are associated with its properties as a powdered organic acid and a biphenyl derivative.
-
Dermal and Ocular Exposure: Like many organic acids, this compound is expected to be an irritant and potentially corrosive upon contact with skin and eyes.[2] Safety data for similar structures, such as (2'-Methoxy-biphenyl-3-yl)-acetic acid, explicitly lists "Causes skin irritation" (H315) and "Causes serious eye irritation" (H319) as key hazards.[3] Direct contact can lead to burns and tissue damage.[2]
-
Respiratory Exposure: As a solid, the compound poses a significant risk of respiratory tract irritation if inhaled as a dust or aerosol.[4] The hazard statement "May cause respiratory irritation" (H335) is associated with its analogues.[3] Therefore, controlling dust is a critical safety measure.[4]
-
Ingestion: Ingestion of related compounds is known to be harmful.[5] While an unlikely route of exposure in a controlled lab setting, it underscores the importance of stringent hygiene practices.
The biphenyl moiety warrants caution. Polychlorinated biphenyls (PCBs) are known for their environmental persistence and toxicity.[6] While this compound is not chlorinated, handling any biphenyl derivative should be done with the foresight of minimizing environmental release and potential long-term exposure risks.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is directly dictated by the identified routes of exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Hazard Mitigated | Rationale & Authority |
| Eye & Face Protection | Chemical Splash Goggles | Eye Irritation, Splashes | Standard laboratory practice for handling acids requires protection against splashes.[7] Goggles provide a seal around the eyes for superior protection compared to safety glasses.[8] |
| Face Shield (during bulk transfer) | Splashes to Face & Eyes | A face shield should be worn over goggles when handling larger quantities where the risk of splashing is elevated.[2][9] | |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Skin Irritation, Absorption | Nitrile gloves offer adequate protection against incidental contact with many organic compounds and acids.[4][10] Always check manufacturer compatibility charts for specific breakthrough times if prolonged contact is anticipated. |
| Body Protection | Fully-Buttoned Laboratory Coat | Skin Contact, Clothing Contamination | A lab coat is the minimum requirement to protect skin and personal clothing from contamination.[8][10] Ensure sleeves are of sufficient length to cover the wrist. |
| Chemical-Resistant Apron | Body Splashes | Recommended when handling larger volumes or during procedures with a high splash potential.[9] | |
| Respiratory Protection | NIOSH-Approved Respirator | Inhalation of Dust/Aerosols | Required if work cannot be conducted within a certified chemical fume hood or if engineering controls are insufficient to keep dust levels below exposure limits.[1] |
Operational Plan: From Preparation to Disposal
A systematic workflow is critical to ensuring safety. The following protocols provide a step-by-step guide for safe handling.
Workflow for Safe Chemical Handling
Caption: Step-by-step workflow from preparation to post-handling disposal.
Experimental Protocol: Step-by-Step Guidance
-
Preparation:
-
Confirm that a certified chemical fume hood is operational.[10] All handling of the solid compound must occur within the fume hood to control dust.[4]
-
Designate a specific area for the procedure to contain potential spills.
-
Assemble all necessary equipment (spatulas, weigh boats, containers) and PPE before retrieving the chemical.
-
-
Donning PPE:
-
The proper sequence for donning PPE is critical to avoid contamination.
-
First, put on the lab coat, followed by eye protection.
-
Finally, wear gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.[8]
-
-
Handling the Compound:
-
Perform all manipulations, including weighing and transferring, within the fume hood.[2]
-
When transferring the solid, use techniques that minimize dust generation, such as gently tapping the container rather than shaking it.[4]
-
If preparing a solution, slowly add the acid to the solvent to control any exothermic reactions.[7]
-
Keep the container tightly sealed when not in use.[3]
-
-
Doffing PPE:
-
To prevent self-contamination, remove PPE in the reverse order it was put on.
-
Remove gloves first, peeling them off without touching the outer surface with bare skin.
-
Next, remove the lab coat, followed by eye protection.
-
Immediately wash hands with soap and water after removing all PPE.[3]
-
Emergency & Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1][3]
-
Spill: For a small spill within the fume hood, use an inert absorbent material, then decontaminate the area. For larger spills, evacuate the area and follow institutional emergency protocols.[2]
Disposal Plan:
-
Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.[4] Do not pour it down the drain.
-
Contaminated Materials: All disposables that have come into contact with the chemical, including gloves, weigh boats, and wipes, must be collected in a clearly labeled hazardous waste container.[4]
-
Regulatory Compliance: Biphenyl waste disposal can be subject to specific regulations.[11][12] Consult your institution's Environmental Health & Safety (EHS) office to ensure compliance with local and federal guidelines. Professional waste disposal services are often required for such chemicals.[13][14]
By adhering to this comprehensive guide, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of your research environment.
References
-
Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available from: [Link]
-
Organic Acid Standard Operating Procedure. University of Washington. Available from: [Link]
-
Working with Acids Standard Operating Procedure. Zaera Research Group, University of California, Riverside. Available from: [Link]
-
This compound. LookChem. Available from: [Link]
-
Personal Protective Equipment (PPE). University of Alberta, AFNS Safety. Available from: [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). Available from: [Link]
-
Acid Handling SOP. University of Utah. Available from: [Link]
-
Discover the Various Types of PPE for Optimal Chemical Safety. Seton. Available from: [Link]
-
Personal Protective Kit (PPE Kit). BHS Industrial Equipment. Available from: [Link]
-
PPE For Chemical Handling With Example. Industrial Safety Tips. Available from: [Link]
-
Waste disposal technologies for polychlorinated biphenyls. National Institutes of Health (NIH). Available from: [Link]
-
Disposal Options and Requirements for Polychlorinated Biphenyl Waste. Washington State Department of Ecology. Available from: [Link]
-
Polychlorinated Biphenyl (PCB) Disposal Services. Clean Harbors. Available from: [Link]
-
PCB Waste Disposal. Veolia North America. Available from: [Link]
-
Polychlorinated biphenyl. Wikipedia. Available from: [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. coral.washington.edu [coral.washington.edu]
- 3. aksci.com [aksci.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]
- 7. csub.edu [csub.edu]
- 8. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 9. na.bhs1.com [na.bhs1.com]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 13. Polychlorinated Biphenyl (PCB) Disposal Services | Clean Harbors [cleanharbors.com]
- 14. PCB Waste Disposal | Veolia North America [veolianorthamerica.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
